molecular formula C10H9FO2 B1390463 3-Fluoro-5-methylcinnamic acid CAS No. 773132-32-4

3-Fluoro-5-methylcinnamic acid

Cat. No.: B1390463
CAS No.: 773132-32-4
M. Wt: 180.17 g/mol
InChI Key: XLGAHYZRMKKCRV-NSCUHMNNSA-N
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Description

3-Fluoro-5-methylcinnamic acid is a fluorinated and methylated derivative of cinnamic acid, designed as a key intermediate for medicinal chemistry and drug discovery research. This compound is of significant interest in the development of novel therapeutic agents due to the synergistic effects of its functional groups. The cinnamic acid scaffold is widely recognized for its diverse pharmacological potential, including antitumor, antimicrobial, and anti-inflammatory activities . The introduction of fluorine, a common bioisostere, can dramatically influence a molecule's bioavailability, metabolic stability, and binding affinity to biological targets . Concurrently, the methyl group can fine-tune lipophilicity and steric interactions. This strategic substitution makes this compound a valuable precursor for constructing more complex molecules, such as amides and acylsemicarbazides, which have shown promising selective activity against various cancer cell lines in scientific studies . Researchers can utilize this compound to probe structure-activity relationships (SAR), particularly in the synthesis of hybrid molecules or as a building block for libraries of compounds aimed at specific diseases. Its mechanism of action, dependent on the final derivative, may involve disrupting cell membranes, inhibiting key enzymes like soluble epoxide hydrolase, or modulating signaling pathways such as NF-κB . Applications: This chemical is intended for research applications in: • Medicinal Chemistry: As a building block for the synthesis of potential anticancer, antimicrobial, and anti-inflammatory agents. • Chemical Biology: As a probe for studying enzyme inhibition and other biochemical interactions. • Drug Discovery: For the exploration of structure-activity relationships and the development of novel pharmacologically active compounds. Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-fluoro-5-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7-4-8(2-3-10(12)13)6-9(11)5-7/h2-6H,1H3,(H,12,13)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGAHYZRMKKCRV-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-5-methylcinnamic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cinnamic acid and its derivatives have long been a focal point in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[4] This guide provides a comprehensive technical overview of 3-Fluoro-5-methylcinnamic acid, a fluorinated analog of cinnamic acid, for researchers, scientists, and professionals in drug development. While some of the physicochemical data for this specific molecule are based on predictions, this document synthesizes available information with established chemical principles to offer a robust profile of the compound.

Molecular Identity and Physicochemical Properties

This compound, with the CAS number 773132-32-4, is a substituted aromatic carboxylic acid.[5][6] The presence of a fluorine atom and a methyl group on the phenyl ring at the meta positions relative to the acrylic acid moiety is expected to influence its electronic and steric properties, thereby potentially modulating its biological activity.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 773132-32-4[5][6]
Molecular Formula C₁₀H₉FO₂[5]
Molecular Weight 180.18 g/mol [5]
Boiling Point (Predicted) 297.4 ± 25.0 °C[5]
Density (Predicted) 1.238 ± 0.06 g/cm³[5]
pKa (Predicted) 4.32 ± 0.10[5]

Note: Some physical properties are predicted and should be confirmed by experimental data.

Spectral Data and Characterization

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the known spectra of cinnamic acid and its derivatives.[8][9] Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.

Expected Spectroscopic Features:
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons of the acrylic acid moiety, and the methyl group protons. The fluorine atom will cause splitting of the signals of adjacent aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carboxylic acid carbon, the olefinic carbons, the aromatic carbons (with C-F coupling), and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretching band for the carboxylic acid group, a strong C=O stretching absorption, C=C stretching vibrations for the alkene and aromatic ring, and C-F stretching bands.[9]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of this compound

Several established synthetic routes for cinnamic acids can be adapted for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Common Synthetic Pathways:
  • Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde (3-fluoro-5-methylbenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of a weak base (e.g., sodium acetate).[10]

  • Knoevenagel Condensation: This method utilizes the reaction of an aromatic aldehyde (3-fluoro-5-methylbenzaldehyde) with malonic acid in the presence of a basic catalyst like pyridine or piperidine.[11]

  • Heck Reaction: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 3-bromo-5-fluorotoluene) and acrylic acid or its esters can also be employed.

Below is a detailed protocol for a plausible synthesis via the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation

Objective: To synthesize this compound from 3-fluoro-5-methylbenzaldehyde and malonic acid.

Materials:

  • 3-Fluoro-5-methylbenzaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-5-methylbenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in anhydrous pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterize the final product using melting point determination, NMR, IR, and MS analysis.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product 3-Fluoro-5-methylbenzaldehyde 3-Fluoro-5-methylbenzaldehyde Reflux Reflux 3-Fluoro-5-methylbenzaldehyde->Reflux 1. Condensation Malonic Acid Malonic Acid Malonic Acid->Reflux Pyridine/Piperidine Pyridine/Piperidine Pyridine/Piperidine->Reflux Workup (Acidification) Workup (Acidification) Reflux->Workup (Acidification) 2. Decarboxylation Recrystallization Recrystallization Workup (Acidification)->Recrystallization 3. Purification This compound This compound Recrystallization->this compound

Caption: Knoevenagel condensation workflow for the synthesis of this compound.

Potential Applications in Drug Development

Cinnamic acid and its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][12] The introduction of a fluorine atom and a methyl group in this compound may enhance these activities or introduce novel pharmacological profiles.

  • Anticancer Activity: Many cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][13] The altered electronic properties due to the fluorine substituent could lead to enhanced binding to biological targets.

  • Antimicrobial Properties: Cinnamic acid derivatives have shown efficacy against a range of bacteria and fungi.[14][15] The lipophilicity and electronic nature of this compound may allow for better penetration of microbial cell membranes.

  • Anti-inflammatory Effects: Cinnamic acid analogues have been reported to exhibit anti-inflammatory activity.[3] This suggests that this compound could be investigated as a potential agent for inflammatory conditions.

Potential_Applications cluster_biological Potential Biological Activities 3-Fluoro-5-methylcinnamic_acid This compound Physicochemical & Structural Features Anticancer Anticancer 3-Fluoro-5-methylcinnamic_acid->Anticancer Cytotoxicity Antimicrobial Antimicrobial 3-Fluoro-5-methylcinnamic_acid->Antimicrobial Inhibition of Growth Anti-inflammatory Anti-inflammatory 3-Fluoro-5-methylcinnamic_acid->Anti-inflammatory Modulation of Pathways

Caption: Potential pharmacological applications of this compound.

Safety and Handling

Based on available safety data, this compound is considered a warning-level hazard.[5] It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Standard laboratory safety precautions should be followed when handling this compound.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • In case of skin contact, wash with plenty of soap and water.[5]

  • In case of eye contact, rinse cautiously with water for several minutes.

  • Avoid inhalation of dust or vapors.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its unique substitution pattern offers the potential for enhanced biological activity and favorable pharmacokinetic properties. This technical guide provides a foundational understanding of its physicochemical properties, synthesis, and potential applications. Further experimental validation of its properties and comprehensive biological screening are warranted to fully elucidate its therapeutic potential in drug discovery and development.

References

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (URL not provided)
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (URL not provided)
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. (URL not provided)
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  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC - NIH. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 3-(trifluoromethyl) cinnamic acid - PrepChem.com. Available at: [Link]

  • 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid - 广州伟伯科技有限公司. (URL not provided)
  • 3-fluoro-5-(trifluoromethyl)cinnamic acid (C10H6F4O2) - PubChemLite. Available at: [Link]

  • 3-Fluoro-2-methylcinnamic acid | 155814-23-6 - BuyersGuideChem. Available at: [Link]

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  • Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed. Available at: [Link]

  • This compound - CAS:773132-32-4 - 北京欣恒研科技有限公司. (URL not provided)
  • Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - MDPI. Available at: [Link]

  • Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives | Bentham Science. Available at: [Link]

  • Cinnamic Acid | C9H8O2 | CID 444539 - PubChem - NIH. Available at: [Link]

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  • 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • 3,4,5-trimethoxycinnamic acid (predominantly trans), 90-50-6 - The Good Scents Company. Available at: [Link]

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Sources

A Technical Guide to the Spectral Analysis of 3-Fluoro-5-methylcinnamic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Signature of a Key Synthetic Intermediate

3-Fluoro-5-methylcinnamic acid is a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern—a fluorine atom and a methyl group at the meta positions of the phenyl ring relative to the acrylic acid moiety—imparts specific electronic and steric properties that can influence molecular interactions and reactivity. For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of this compound are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to elucidate and verify the structure of this compound. By understanding the principles behind the spectral data and the causality of experimental choices, a complete and confident characterization of this molecule can be achieved.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pathway

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that allows for the generation of intact molecular ions with minimal fragmentation in the source.

Principle and Causality of Experimental Choices

ESI-MS is chosen for its ability to generate ions from polar molecules like carboxylic acids with high efficiency and minimal degradation. The analysis is typically performed in negative ion mode, as the carboxylic acid proton is readily lost to form a stable carboxylate anion, [M-H]⁻. This choice enhances the sensitivity and provides a clear molecular ion peak. The use of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is crucial for obtaining accurate mass measurements, which can confirm the elemental composition of the molecule.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula of this compound is C₁₀H₉FO₂.

  • Molecular Weight: 180.18 g/mol

  • Monoisotopic Mass: 180.0587 g/mol

In a negative ion mode ESI-MS spectrum, the most prominent peak will be the deprotonated molecule at an m/z of 179.0515 .

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion induces fragmentation, providing structural information. The fragmentation of cinnamic acid derivatives is well-documented and typically involves losses of small neutral molecules from the carboxylate group.[1]

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)Ion FormulaDescription
179.0515[C₁₀H₈FO₂]⁻[M-H]⁻ (Deprotonated molecular ion)
135.0612[C₉H₈F]⁻[M-H-CO₂]⁻ (Loss of carbon dioxide)
115.0506[C₈H₈F]⁻[M-H-CO₂-HF]⁻ (Loss of CO₂ and subsequent loss of HF)

The fragmentation cascade is a logical process driven by the stability of the resulting ions and neutral losses. The initial loss of CO₂ is a characteristic fragmentation of carboxylates.

M_H [M-H]⁻ m/z = 179.0515 M_H_CO2 [M-H-CO₂]⁻ m/z = 135.0612 M_H->M_H_CO2 - CO₂ M_H_CO2_HF [C₉H₈F]⁻ m/z = 115.0506 M_H_CO2->M_H_CO2_HF - HF

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-50 µM) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Capillary Voltage: 3.0-4.0 kV.

    • Nebulizing Gas: Nitrogen, at a pressure appropriate for stable spray.

    • Drying Gas: Nitrogen, at a temperature of 250-350 °C.

  • Data Acquisition:

    • Full Scan (MS1): Acquire a full scan spectrum over a mass range of m/z 50-500 to observe the [M-H]⁻ ion.

    • Tandem MS (MS/MS): Isolate the [M-H]⁻ ion (m/z 179.05) and subject it to collision-induced dissociation (CID) with argon or nitrogen gas to generate a fragment ion spectrum.

Trustworthiness of the Protocol

This protocol is self-validating through the use of a high-resolution mass spectrometer, which allows for the confirmation of the elemental composition of the molecular ion and its fragments to within a few parts per million (ppm) of the theoretical mass. Instrument calibration with a known standard immediately prior to analysis ensures mass accuracy.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Principle and Causality of Experimental Choices

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional methods like KBr pellets. ATR is rapid, requires minimal sample preparation, and provides high-quality spectra. The IR spectrum will reveal characteristic absorption bands for the carboxylic acid, alkene, aromatic ring, and carbon-fluorine bond.

Predicted Infrared Spectrum Analysis

The IR spectrum of this compound is predicted to show several key absorption bands that are diagnostic of its structure.[2][3]

Table 2: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
3300-2500O-H (Carboxylic acid)StretchingBroad, Strong
3100-3000C-H (Aromatic & Alkene)StretchingMedium
2950-2850C-H (Methyl)StretchingMedium
~1700C=O (Carboxylic acid)StretchingStrong, Sharp
~1630C=C (Alkene)StretchingMedium
~1600, ~1475C=C (Aromatic)StretchingMedium
1400-1000C-FStretchingStrong
900-690C-H (Aromatic)Out-of-plane bendingStrong

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer in the solid state. The C=O stretch will be a very prominent, sharp peak. The C-F stretch is expected to be a strong absorption in the fingerprint region.

Experimental Protocol: Fourier-Transform Infrared Spectroscopy (FTIR-ATR)
  • Background Collection: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Trustworthiness of the Protocol

The daily performance verification of the FTIR spectrometer with a polystyrene standard ensures the accuracy of the wavenumber scale. The collection of a fresh background spectrum before each sample measurement corrects for atmospheric water and carbon dioxide, ensuring the integrity of the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecular Skeleton

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Principle and Causality of Experimental Choices

A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC) NMR experiments provides a comprehensive picture of the molecule. Deuterated solvents like DMSO-d₆ or CDCl₃ are used to dissolve the sample and provide a lock signal for the spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm for ¹H and ¹³C). The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving complex splitting patterns and improving sensitivity.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum will show distinct signals for the vinylic, aromatic, and methyl protons, as well as a broad signal for the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the fluorine and methyl substituents. The trans-configuration of the double bond is confirmed by a large coupling constant (~16 Hz) between the vinylic protons.

Table 3: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz) (Predicted)
~12.5br s1HCOOH-
~7.6d1HH-β (vinylic)J(Hα-Hβ) ≈ 16
~7.4-7.2m3HAromatic H-
~6.6d1HH-α (vinylic)J(Hα-Hβ) ≈ 16
~2.4s3HCH₃-

The aromatic region will show a complex multiplet pattern due to proton-proton and proton-fluorine couplings.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the substituents, and the carbon atoms coupled to fluorine will exhibit characteristic splitting (C-F coupling).

Table 4: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm) (Predicted)AssignmentC-F Coupling (J, Hz) (Predicted)
~168C=O-
~163C-F¹J(C-F) ≈ 245
~145C-β (vinylic)-
~140C-CH₃³J(C-F) ≈ 8
~136C-1 (ipso)-
~128Aromatic CH-
~122C-α (vinylic)-
~118Aromatic CH²J(C-F) ≈ 22
~115Aromatic CH²J(C-F) ≈ 21
~21CH₃⁴J(C-F) ≈ 4
Predicted ¹⁹F NMR Spectrum Analysis

¹⁹F NMR is highly sensitive and provides a clean spectral window.[4][5][6] For this compound, a single signal is expected for the fluorine atom. This signal will be split by couplings to the neighboring aromatic protons.

  • Chemical Shift: The chemical shift will be in the typical range for an aryl fluoride.

  • Multiplicity: The signal will likely appear as a triplet of triplets due to coupling to the two ortho protons and the one para proton.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Instrument Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for the relevant nuclei (¹H, ¹³C, ¹⁹F). Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-coupled ¹⁹F spectrum.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra. Reference the spectra to TMS (or an appropriate internal standard).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent H1 ¹H NMR dissolve->H1 C13 ¹³C NMR H1->C13 F19 ¹⁹F NMR C13->F19 D2 2D NMR (COSY, HSQC) F19->D2 process Fourier Transform, Phase & Baseline Correction D2->process assign Structure Elucidation process->assign

Caption: A streamlined workflow for the comprehensive NMR analysis of small molecules.

Trustworthiness of the Protocol

The use of an internal standard (TMS) provides a reliable reference for chemical shifts. Proper shimming of the magnetic field ensures high resolution and accurate multiplet analysis. The combination of multiple NMR experiments (1D and 2D) provides orthogonal data that must be self-consistent, leading to a high degree of confidence in the final structural assignment. Adherence to Good Laboratory Practices (GLP) in sample preparation and data acquisition ensures the reliability and reproducibility of the results.[7][8][9][10][11]

Summary of Spectral Data

The combination of MS, IR, and NMR spectroscopy provides a comprehensive and unambiguous characterization of this compound.

Table 5: Consolidated Spectral Data for this compound

TechniqueKey FeaturePredicted Value/Observation
MS (ESI-) [M-H]⁻m/z 179.0515
FragmentationLoss of CO₂ (m/z 135.0612)
IR (ATR) C=O Stretch~1700 cm⁻¹
O-H Stretch3300-2500 cm⁻¹ (broad)
C-F Stretch1400-1000 cm⁻¹
¹H NMR Vinylic Protonsδ ~7.6 (d), ~6.6 (d); J ≈ 16 Hz
Methyl Protonsδ ~2.4 (s)
¹³C NMR Carbonyl Carbonδ ~168
C-F Carbonδ ~163 (d, ¹J(C-F) ≈ 245 Hz)
¹⁹F NMR Aryl FluorideOne signal, split by H-F coupling

Conclusion

The spectral analysis of this compound is a systematic process that relies on the interplay of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system for the unequivocal identification and characterization of the molecule. For professionals in research and drug development, a thorough understanding and application of these analytical methods are fundamental to ensuring the quality and integrity of their work, ultimately accelerating the pace of discovery and innovation.

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Predicted Biological Activity of 3-Fluoro-5-methylcinnamic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Investigating 3-Fluoro-5-methylcinnamic acid

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a focal point of medicinal chemistry research due to their extensive and varied biological activities.[1][2][3] These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3][4] The therapeutic efficacy of cinnamic acid derivatives is profoundly influenced by the nature and placement of substituents on the phenyl ring.[1][3] This guide focuses on a specific, synthetically derived molecule: this compound. While direct biological data for this compound is not yet available in the public domain, its structural features—a fluoro group at the meta position and a methyl group at the fifth position—provide a compelling basis for predicting its bioactivity profile. The introduction of a fluorine atom can significantly alter a molecule's electronic properties and lipophilicity, potentially enhancing its metabolic stability and interaction with biological targets.[5] This document will, therefore, serve as a comprehensive roadmap for researchers, outlining a logical, evidence-based approach to predicting and experimentally validating the biological potential of this compound.

Part 1: In Silico Prediction of Biological Activity

In modern drug discovery, in silico methods are indispensable for prioritizing research efforts and mitigating the risks of late-stage failures.[6] By employing computational models, we can predict a compound's pharmacokinetic and toxicological properties, as well as its potential biological targets, before committing to costly and time-consuming wet-lab experiments.[6][7]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity.[6][8] For this compound, we can leverage existing QSAR models for cinnamic acid derivatives to predict its potential efficacy in various therapeutic areas. The presence of an electron-withdrawing fluoro group is known to enhance the antifungal activity of some cinnamic acid derivatives.[1]

Molecular Docking and Virtual Screening

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein.[6][8] By screening this compound against a library of known protein targets associated with diseases like cancer, inflammation, and microbial infections, we can identify potential high-affinity interactions. This allows for the generation of hypotheses regarding its mechanism of action.

ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. In silico ADMET models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for drug-induced liver injury.[7][9]

Table 1: Predicted ADMET Properties of this compound (Hypothetical Data)

PropertyPredicted ValueImplication
Molecular Weight180.18 g/mol [10][11]Favorable for oral bioavailability (Lipinski's Rule of Five)
LogP2.5 (Predicted)Good balance of hydrophilicity and lipophilicity for membrane permeability
H-bond Donors1Favorable for oral bioavailability
H-bond Acceptors2Favorable for oral bioavailability
Predicted SolubilityModerately SolubleMay require formulation optimization for intravenous administration
Cytochrome P450 InhibitionLow (Predicted)Reduced potential for drug-drug interactions
hERG InhibitionLow (Predicted)Reduced risk of cardiotoxicity
Workflow for In Silico Prediction

in_silico_workflow cluster_0 Computational Analysis Compound_Structure This compound (SMILES: O=C(O)/C=C/C1=CC(F)=CC(C)=C1) QSAR_Modeling QSAR Modeling Compound_Structure->QSAR_Modeling Input Molecular_Docking Molecular Docking Compound_Structure->Molecular_Docking Input ADMET_Prediction ADMET Prediction Compound_Structure->ADMET_Prediction Input Hypothesis_Generation Hypothesis Generation: Potential Biological Activities and Mechanisms QSAR_Modeling->Hypothesis_Generation Predicts Activity Molecular_Docking->Hypothesis_Generation Identifies Targets ADMET_Prediction->Hypothesis_Generation Assesses Druggability experimental_workflow cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Studies Hypothesis In Silico-Generated Hypotheses Antimicrobial_Screening Antimicrobial Screening (MIC Assay) Hypothesis->Antimicrobial_Screening Anticancer_Screening Anticancer Screening (MTT Assay) Hypothesis->Anticancer_Screening Anti_inflammatory_Screening Anti-inflammatory Screening (NO Assay) Hypothesis->Anti_inflammatory_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition, Gene Expression) Antimicrobial_Screening->Mechanism_of_Action If Active Anticancer_Screening->Mechanism_of_Action If Active Anti_inflammatory_Screening->Mechanism_of_Action If Active In_Vivo_Models In Vivo Animal Models Mechanism_of_Action->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization

Caption: A tiered workflow for the experimental validation of this compound's biological activity.

Part 3: Mechanistic Insights and Target Validation

Should primary screening reveal significant biological activity, the subsequent step is to elucidate the underlying mechanism of action. [12]This involves identifying the specific molecular targets and pathways that are modulated by this compound.

Target Identification and Validation

Several methods can be employed to identify the protein targets of a bioactive small molecule. [12]

  • Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. [12]* Computational Approaches: As mentioned earlier, molecular docking can provide initial clues. Further computational methods like pharmacophore modeling can refine these predictions. [6]* Biophysical Methods: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to confirm and quantify the binding interaction between the compound and its putative target. [13]

Signaling Pathway Analysis

Once a target is validated, its role in relevant signaling pathways needs to be investigated. For instance, if this compound demonstrates anticancer activity and is found to inhibit a specific kinase, downstream signaling events can be monitored by techniques such as Western blotting to confirm pathway modulation.

Illustrative Signaling Pathway (Hypothetical)

signaling_pathway cluster_pathway Hypothetical Anti-inflammatory Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NF_kB_Activation->Gene_Expression Inflammatory_Mediators Inflammatory Mediators (NO, Prostaglandins) Gene_Expression->Inflammatory_Mediators Compound This compound Compound->NF_kB_Activation Inhibition

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive, multi-faceted approach to predicting and validating the biological activity of this compound. By integrating in silico predictions with a systematic experimental workflow, researchers can efficiently explore the therapeutic potential of this novel cinnamic acid derivative. The proposed methodologies, from initial computational screening to detailed mechanistic studies, provide a robust framework for advancing our understanding of this compound and paving the way for its potential development as a novel therapeutic agent. The key to success will be a rigorous and iterative process of hypothesis generation, experimental testing, and data-driven refinement of subsequent research steps.

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In Silico Modeling of 3-Fluoro-5-methylcinnamic Acid Protein Binding: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical overview of the in silico methodologies for investigating the protein binding characteristics of 3-Fluoro-5-methylcinnamic acid. It is designed for researchers, scientists, and drug development professionals who are looking to leverage computational techniques to accelerate their research. This document offers full editorial control to present a narrative that is both scientifically rigorous and practically insightful, moving beyond a simple recitation of steps to explain the causality behind experimental choices.

Introduction: The Rationale for In Silico Investigation

This compound, a derivative of the naturally occurring cinnamic acid, presents an intriguing scaffold for drug discovery. Cinnamic acid and its analogues have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The introduction of fluorine and methyl groups can significantly alter the physicochemical properties of the parent molecule, potentially enhancing its binding affinity, selectivity, and metabolic stability.

In silico modeling offers a powerful and cost-effective approach to explore the potential protein targets of this compound and to elucidate the molecular determinants of its binding. By simulating the interactions between the small molecule and various proteins at an atomic level, we can predict binding modes, estimate binding affinities, and gain insights that can guide further experimental validation and lead optimization efforts. This guide will walk through the essential stages of such an investigation, from initial target identification to rigorous binding free energy calculations.

Identifying Potential Protein Targets

The first critical step is to identify plausible protein targets for this compound. In the absence of pre-existing experimental data for this specific compound, we can employ several computational strategies.

Ligand-Based Target Prediction: Leveraging Chemical Similarity

One approach is to leverage the known biological activities of structurally similar compounds. Cinnamic acid derivatives have been shown to interact with a variety of proteins. For instance, some derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammation[1], while others have been designed as agonists for peroxisome proliferator-activated receptor delta (PPARδ), a target for metabolic syndrome[2].

By searching databases of bioactive molecules, we can identify proteins that are known to bind to compounds with a cinnamic acid scaffold. This information can then be used to prioritize a list of potential targets for further in silico analysis.

Structure-Based Target Prediction: Reverse Docking and Pharmacophore Screening

Alternatively, we can use the structure of this compound to screen for potential binding partners.

  • Reverse Docking: This technique involves docking the small molecule of interest against a large library of protein structures. By evaluating the docking scores across numerous targets, we can identify proteins that are predicted to bind the ligand with high affinity.

  • Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity.[3][4][5][6] A pharmacophore model can be generated based on the structure of this compound and then used to search for proteins with binding sites that complement these features.

The following diagram illustrates a conceptual workflow for target identification:

G cluster_0 Target Identification Strategies cluster_1 Methods cluster_2 Output Ligand-Based Ligand-Based Chemical Similarity Search Chemical Similarity Search Ligand-Based->Chemical Similarity Search Structure-Based Structure-Based Reverse Docking Reverse Docking Structure-Based->Reverse Docking Pharmacophore Modeling Pharmacophore Modeling Structure-Based->Pharmacophore Modeling Prioritized Target List Prioritized Target List Chemical Similarity Search->Prioritized Target List Reverse Docking->Prioritized Target List Pharmacophore Modeling->Prioritized Target List G Protein Preparation Protein Preparation Define Binding Site Define Binding Site Protein Preparation->Define Binding Site Ligand Preparation Ligand Preparation Run Docking Run Docking Ligand Preparation->Run Docking Define Binding Site->Run Docking Analyze Poses Analyze Poses Run Docking->Analyze Poses

Caption: A simplified workflow for molecular docking.

Validation of the Docking Protocol

To ensure the reliability of the docking results, it is essential to validate the chosen docking protocol. If a co-crystallized ligand is available for the target protein, a common validation method is to "re-dock" the native ligand back into the binding site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically less than 2.0 Å. [7]

Molecular Dynamics Simulations: Exploring the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements and allowing for a more realistic representation of the binding event.

System Setup and Parameterization

System Setup:

  • Combine Protein and Ligand: The top-ranked docked pose is used as the starting structure for the MD simulation.

  • Solvation: The protein-ligand complex is placed in a box of explicit water molecules to mimic the aqueous environment of the cell.

  • Add Ions: Ions are added to neutralize the system and to achieve a physiological salt concentration.

Parameterization:

A crucial step is to assign accurate force field parameters to both the protein and the ligand. While standard force fields (e.g., AMBER, CHARMM) are well-parameterized for proteins, special attention must be paid to the ligand. For a non-standard molecule like this compound, parameters can be generated using tools like antechamber and parmchk2 from the AmberTools suite [8][9][10][11]or the CHARMM General Force Field (CGenFF) server. [12]

Simulation Protocol

A typical MD simulation protocol involves the following steps:

  • Energy Minimization: The entire system is energy minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant pressure. This allows the solvent molecules to relax around the protein-ligand complex.

  • Production Run: A long simulation is run at constant temperature and pressure, during which the trajectory data is collected.

The following diagram outlines the key stages of an MD simulation:

G System Setup System Setup Minimization Minimization System Setup->Minimization Equilibration Equilibration Minimization->Equilibration Production MD Production MD Equilibration->Production MD Analysis Analysis Production MD->Analysis

Caption: The main steps in a molecular dynamics simulation.

Analysis of MD Trajectories

The trajectory from the production run can be analyzed to gain insights into:

  • Stability of the complex: By monitoring the RMSD of the protein and ligand over time, we can assess the stability of the binding pose.

  • Key interactions: We can identify persistent hydrogen bonds, hydrophobic contacts, and other interactions that contribute to binding.

  • Conformational changes: MD simulations can reveal how the protein and ligand adapt to each other upon binding.

Binding Free Energy Calculations: Quantifying Binding Affinity

While docking scores provide a qualitative estimate of binding affinity, more rigorous methods are needed for a quantitative prediction. Binding free energy calculations aim to compute the free energy change (ΔG) upon ligand binding, which is directly related to the binding constant (Kd).

MM/PBSA and MM/GBSA Methods

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" methods for calculating binding free energy. [13][14][15][16][17]They involve calculating the free energy of the protein, the ligand, and the complex from snapshots of an MD trajectory and then taking the difference.

The binding free energy is calculated as:

ΔG_binding = G_complex - (G_protein + G_ligand)

Each free energy term is composed of:

  • Molecular Mechanics Energy (EMM): Includes bonded and non-bonded interactions.

  • Solvation Free Energy (Gsolv): Composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (proportional to the solvent-accessible surface area).

  • Entropic Contribution (-TΔS): This term is often estimated using methods like normal-mode analysis, but it is computationally expensive and sometimes omitted for relative binding free energy calculations.

Alchemical Free Energy Methods

Alchemical free energy methods, such as Free Energy Perturbation (FEP) [18][19][20][21][22]and Thermodynamic Integration (TI), are more computationally demanding but generally more accurate than MM/PBSA and MM/GBSA. These methods involve creating a non-physical ("alchemical") pathway to transform the ligand into nothing (for absolute binding free energy) or into another ligand (for relative binding free energy), both in the bound and unbound states. By calculating the free energy change along this pathway, the binding free energy can be determined.

The choice of method depends on the desired level of accuracy and the available computational resources.

Data Presentation and Interpretation

To facilitate the interpretation of the results, all quantitative data should be summarized in clearly structured tables.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Weight180.17 g/mol
LogP2.5
pKa~4.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Table 2: Hypothetical Docking and Binding Free Energy Results

Protein TargetDocking Score (kcal/mol)ΔG_binding (MM/PBSA) (kcal/mol)Key Interacting Residues
Protein A-8.5-12.3 ± 1.5Tyr123, Phe256, Arg301
Protein B-7.2-9.8 ± 2.1Val56, Leu89, Ser102
Protein C-6.8-8.1 ± 1.8Ile12, Ala45, Gln78

Experimental Protocols

This section provides a high-level overview of the steps involved in a typical in silico workflow. For detailed commands and scripts, users should refer to the documentation of the specific software packages being used.

Protocol for Molecular Docking using AutoDock Vina
  • Prepare the Receptor:

    • prepare_receptor4.py -r protein.pdb -o protein.pdbqt

  • Prepare the Ligand:

    • Generate a 3D structure of this compound and save it as a .mol2 file.

    • prepare_ligand4.py -l ligand.mol2 -o ligand.pdbqt

  • Define the Grid Box:

    • Use AutoDock Tools to visually define the center and dimensions of the grid box around the active site.

    • Save the grid parameters to a configuration file (conf.txt).

  • Run AutoDock Vina:

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out results.pdbqt --log log.txt

  • Analyze the Results:

    • Visualize the docked poses in results.pdbqt using a molecular visualization program like PyMOL or VMD.

Protocol for MD Simulation using GROMACS
  • Prepare the Topology:

    • Generate the protein topology: gmx pdb2gmx -f protein.pdb -o protein.gro -water tip3p -ff charmm27

    • Generate the ligand topology using the CHARMM-CGenFF server or AmberTools.

    • Combine the protein and ligand topologies.

  • Create the Simulation Box:

    • gmx editconf -f complex.gro -o newbox.gro -c -d 1.0 -bt cubic

  • Solvate the System:

    • gmx solvate -cp newbox.gro -cs spc216.gro -o solv.gro -p topol.top

  • Add Ions:

    • gmx grompp -f ions.mdp -c solv.gro -p topol.top -o ions.tpr

    • gmx genion -s ions.tpr -o solv_ions.gro -p topol.top -pname NA -nname CL -neutral

  • Energy Minimization:

    • gmx grompp -f minim.mdp -c solv_ions.gro -p topol.top -o em.tpr

    • gmx mdrun -v -deffnm em

  • Equilibration (NVT and NPT):

    • Run NVT equilibration: gmx grompp -f nvt.mdp -c em.gro -r em.gro -p topol.top -o nvt.tpr and gmx mdrun -deffnm nvt

    • Run NPT equilibration: gmx grompp -f npt.mdp -c nvt.gro -r nvt.gro -t nvt.cpt -p topol.top -o npt.tpr and gmx mdrun -deffnm npt

  • Production MD:

    • gmx grompp -f md.mdp -c npt.gro -t npt.cpt -p topol.top -o md_0_1.tpr

    • gmx mdrun -deffnm md_0_1

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for investigating the protein binding of this compound. By following these steps, researchers can gain valuable insights into the potential therapeutic targets and binding mechanisms of this and other novel small molecules. The results of these computational studies can then be used to prioritize compounds for experimental validation, thereby accelerating the drug discovery process.

Future work could involve expanding the scope of the in silico investigation to include predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, as well as exploring the effects of different substitutions on the cinnamic acid scaffold to design new analogues with improved potency and selectivity.

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An In-depth Technical Guide to 3-Fluoro-5-methylcinnamic acid (CAS: 773132-32-4)

Author: BenchChem Technical Support Team. Date: January 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry, materials science, and pharmacology.[1][2] These molecules, characterized by a phenyl ring attached to an acrylic acid moiety, serve as versatile scaffolds for the development of novel therapeutic agents and functional materials. The strategic incorporation of substituents onto the phenyl ring can dramatically alter the physicochemical and biological properties of the parent molecule. This guide focuses on a specific derivative, 3-Fluoro-5-methylcinnamic acid (CAS: 773132-32-4), providing an in-depth overview of its properties, synthesis, and potential applications. The introduction of a fluorine atom and a methyl group at the meta positions of the phenyl ring is anticipated to modulate its electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for further investigation.

Physicochemical and Spectroscopic Properties

PropertyValueSource
CAS Number 773132-32-4[3]
Molecular Formula C₁₀H₉FO₂[3]
Molecular Weight 180.18 g/mol [3]
Boiling Point 297.4 ± 25.0 °C (Predicted)[3]
Density 1.238 ± 0.06 g/cm³ (Predicted)[3]
pKa 4.32 ± 0.10 (Predicted)[3]
Spectroscopic Characterization (Predicted)

Direct experimental spectra for this compound are not widely published. However, by analyzing the spectra of structurally related compounds, we can predict the key features of its NMR, IR, and mass spectra.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and methyl protons. The aromatic protons will likely appear as complex multiplets in the range of 7.0-7.5 ppm. The vinylic protons of the trans-alkene will present as two doublets, one around 6.4 ppm and the other around 7.7 ppm, with a characteristic large coupling constant (J ≈ 16 Hz). The methyl protons should appear as a singlet around 2.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carboxylic acid carbonyl carbon (~168-172 ppm), the vinylic carbons (~120-145 ppm), and the aromatic carbons. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band from the carboxylic acid group in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group is expected around 1680-1700 cm⁻¹. The C=C stretching of the alkene and the aromatic ring will appear in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. A C-F stretching band should be observable in the 1000-1300 cm⁻¹ region.[4]

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 180. The fragmentation pattern would likely involve the loss of a hydroxyl radical (M-17), a carboxyl group (M-45), and other characteristic fragments.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, it can be reliably prepared using well-established synthetic methodologies for cinnamic acid derivatives, such as the Knoevenagel-Doebner condensation.[5] This method involves the condensation of a substituted benzaldehyde with malonic acid in the presence of a base.

Proposed Synthetic Protocol: Knoevenagel-Doebner Condensation

This protocol is based on general procedures for the synthesis of similar cinnamic acids.[6][7]

Reactants:

  • 3-Fluoro-5-methylbenzaldehyde

  • Malonic acid

  • Pyridine (as solvent and base)

  • Piperidine (as catalyst)

  • Hydrochloric acid (for workup)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Fluoro-5-methylbenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 115 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and an excess of dilute hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts and impurities.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Causality Behind Experimental Choices:

  • Malonic Acid: The use of malonic acid is key to the Knoevenagel-Doebner condensation. Its acidic methylene protons are readily deprotonated by the base to form a nucleophilic enolate that attacks the aldehyde. The subsequent decarboxylation of the intermediate leads to the desired cinnamic acid.

  • Pyridine and Piperidine: Pyridine serves as both a solvent and a base to facilitate the reaction. Piperidine, a stronger base, acts as a catalyst to promote the initial condensation step.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation and subsequent decarboxylation to proceed at a reasonable rate.

  • Acidic Workup: The addition of hydrochloric acid is crucial for protonating the carboxylate intermediate to form the final carboxylic acid product and to neutralize the basic pyridine and piperidine, rendering them water-soluble for easy removal.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product R1 3-Fluoro-5-methylbenzaldehyde P1 Knoevenagel-Doebner Condensation R1->P1 R2 Malonic Acid R2->P1 C1 Pyridine (Solvent/Base) C1->P1 C2 Piperidine (Catalyst) C2->P1 C3 Reflux C3->P1 P2 Acidic Workup (HCl) P1->P2 P3 Isolation & Purification P2->P3 FP This compound P3->FP

Caption: Knoevenagel-Doebner synthesis of this compound.

Potential Applications and Biological Activity

While no specific biological activities or applications have been reported for this compound itself, the broader class of cinnamic acid derivatives exhibits a wide range of pharmacological properties, suggesting potential avenues for investigation.[1][2]

  • Antimicrobial Activity: Many cinnamic acid derivatives have demonstrated antibacterial and antifungal properties.[8][9] The presence of the fluoro and methyl groups on the phenyl ring of the target molecule could enhance its antimicrobial potency by increasing its lipophilicity and ability to penetrate microbial cell membranes.

  • Anticancer Activity: Cinnamic acid derivatives have been investigated as potential anticancer agents, with some showing cytotoxic effects against various cancer cell lines.[1] The substitution pattern on the phenyl ring is crucial for this activity.

  • Anti-inflammatory and Antioxidant Properties: The cinnamic acid scaffold is known to possess anti-inflammatory and antioxidant properties.[1] Further studies would be needed to determine if this compound shares these characteristics.

  • Building Block in Organic Synthesis: Substituted cinnamic acids are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers.[5] this compound could serve as a key building block for creating novel compounds with unique properties.

Potential_Applications cluster_applications Potential Research Areas center This compound A1 Antimicrobial Agents center->A1 A2 Anticancer Therapeutics center->A2 A3 Anti-inflammatory Drugs center->A3 A4 Synthetic Building Block center->A4

Caption: Potential research avenues for this compound.

Safety and Handling

Based on the available safety data for this compound, it should be handled with appropriate precautions in a laboratory setting.[3]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a substituted cinnamic acid derivative with the potential for a variety of applications in research and development. While direct experimental data for this compound is limited, its properties and reactivity can be inferred from related structures. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further investigation into its chemical and biological properties. As the exploration of novel small molecules for drug discovery and materials science continues, this compound represents a promising scaffold for the development of new and innovative technologies.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102633625B - Preparation method of fluorocinnamic acid.
  • MassBank. (2008). Cinnamic acids and derivatives. Retrieved from [Link]

  • NIST. (n.d.). 3-(Trifluoromethoxy)cinnamic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). I - Preparation of 3-fluoro-4-methoxy-cinnamic acid. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of m-trifluoromethyl cinnamic acid.
  • PubChemLite. (n.d.). 3-fluoro-5-(trifluoromethyl)cinnamic acid (C10H6F4O2). Retrieved from [Link]

  • Chemical Shifts. (n.d.). 3-Trifluoromethylcinnamic acid, 2-methylpropyl ester - Optional[13C NMR]. Retrieved from [Link]

  • National Institutes of Health. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROCINNAMIC ACID. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl Cinnamate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

  • PubMed. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. Retrieved from [Link]

  • MDPI. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Retrieved from [Link]

  • PubMed. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Retrieved from [Link]

  • NIST. (n.d.). 3-Methylcinnamic acid. Retrieved from [Link]

  • NIST. (n.d.). α-Methylcinnamic acid. Retrieved from [Link]

  • MDPI. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]

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The Strategic Fluorination of Cinnamic Acid Scaffolds: A Technical Guide to Unlocking Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been recognized for their diverse pharmacological potential. The strategic incorporation of fluorine atoms into the cinnamic acid scaffold has emerged as a powerful tool in medicinal chemistry to enhance therapeutic efficacy and unlock novel biological activities. This in-depth technical guide provides a comprehensive exploration of potential therapeutic targets for fluorinated cinnamic acid derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their action, supported by quantitative data and detailed experimental protocols, to provide a robust framework for advancing the development of this promising class of molecules.

Introduction: The Cinnamic Acid Backbone and the Fluorine Advantage

Cinnamic acid and its derivatives form a versatile class of compounds with a wide spectrum of reported biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The core structure, a phenyl ring attached to an acrylic acid moiety, provides a readily modifiable scaffold for synthetic chemists.[1]

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties.[2] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can significantly impact a molecule's metabolic stability, lipophilicity, binding affinity to target proteins, and bioavailability.[2][3] In the context of cinnamic acid derivatives, fluorination can lead to enhanced potency and selectivity for a variety of therapeutic targets.[4][5]

This guide will explore the key therapeutic targets of fluorinated cinnamic acid derivatives, providing a detailed analysis of their mechanism of action and the experimental methodologies used to validate their therapeutic potential.

Anticancer Activity: Targeting Key Oncogenic Pathways

Fluorinated cinnamic acid derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival.[4][6]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a protein kinase that plays a crucial role in cell growth and proliferation.[7] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[7] Certain fluorinated cinnamide derivatives have shown potent inhibitory activity against EGFR.[6]

A recent study highlighted a novel N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone derivative of p-fluorocinnamide (Compound 6) with significant antiproliferative activity against the HepG2 liver cancer cell line.[6] This compound exhibited an IC50 value of 4.23 μM, which was more potent than the standard drug staurosporin (IC50 = 5.59 μM).[6] Furthermore, this derivative demonstrated potent EGFR inhibitory activity with an IC50 value of 0.13 μM, comparable to the known EGFR inhibitor palatinib (IC50 = 0.07 μM).[6] The mechanism of action was determined to be cell cycle arrest at the G1 phase and induction of apoptosis.[6]

Table 1: Cytotoxic and EGFR Inhibitory Activity of a Fluorinated Cinnamide Derivative

CompoundCell LineCytotoxicity IC50 (µM)EGFR Inhibition IC50 (µM)Reference
N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone derivative of p-fluorocinnamide (Compound 6)HepG24.230.13[6]
Staurosporine (Reference)HepG25.59-[6]
Palatinib (Reference)--0.07[6]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.[4][8]

Materials:

  • Human cancer cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Fluorinated cinnamic acid derivative (test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]

  • Compound Treatment: Prepare serial dilutions of the fluorinated cinnamic acid derivative in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and untreated control wells.[8]

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours).[6]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[8][9]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[8]

Diagram 1: Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well plate prepare_compounds Prepare Serial Dilutions of Test Compound treat_cells Treat Cells with Compound prepare_compounds->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Solubilize Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for determining the in vitro cytotoxicity of fluorinated cinnamic acid derivatives using the MTT assay.

Neuroprotective Activity: Targeting Cholinesterases in Alzheimer's Disease

Alzheimer's disease is a neurodegenerative disorder characterized by a decline in cognitive function. One of the key therapeutic strategies involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[10][11] Fluorinated cinnamic acid derivatives have emerged as promising cholinesterase inhibitors.[10]

A study on a series of fluorine-substituted cinnamic acid derivatives with a tertiary amine side chain revealed potent and selective AChE inhibitory activity.[10] The position of the fluorine atom on the phenyl ring significantly influenced the activity and selectivity. Para-substituted fluorine derivatives generally exhibited potent activity against AChE and poor activity against BChE.[10] One of the most potent compounds, a para-fluoro derivative with a piperidine side chain (compound 6d), displayed an IC50 of 1.11 µM for AChE with a high selectivity ratio of 46.58 over BChE.[10] Kinetic studies indicated a mixed-type inhibition mechanism.[10]

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of a Fluorinated Cinnamic Acid Derivative

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Ratio (BChE/AChE)Reference
Compound 6d (para-fluoro, piperidine side chain)1.11 ± 0.08>5046.58[10]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used spectrophotometric assay to measure cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Fluorinated cinnamic acid derivative (test compound)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the enzyme solution.

  • Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.

  • Reaction Initiation: Add DTNB and the substrate (ATCI or BTCI) to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specified period using a microplate reader.

  • Data Analysis: Calculate the rate of reaction. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then calculated from the dose-response curve.

Anti-inflammatory Activity: Targeting the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[11][12] Its aberrant activation is implicated in various inflammatory diseases and cancers.[13] Cinnamic acid derivatives have been shown to inhibit the NF-κB pathway.[11] While specific data on fluorinated derivatives targeting NF-κB is emerging, the general mechanism involves preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the active NF-κB p65 subunit.[11][14]

Diagram 2: The Canonical NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikba_nfkb IκBα-p65/p50 ikk->ikba_nfkb phosphorylates p_ikba_nfkb P-IκBα-p65/p50 ikba_nfkb->p_ikba_nfkb nfkb p65/p50 proteasome Proteasome p_ikba_nfkb->proteasome ubiquitination & degradation p_ikba_nfkb->nfkb releases proteasome->ikba_nfkb releases nfkb_nuc p65/p50 nfkb->nfkb_nuc translocates dna κB DNA Site nfkb_nuc->dna binds transcription Gene Transcription (Pro-inflammatory mediators) dna->transcription initiates

Caption: Overview of the canonical NF-κB signaling pathway, a key target for anti-inflammatory drugs.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Activation

Western blotting is a technique used to detect and quantify specific proteins in a sample, making it ideal for studying the phosphorylation and degradation of key proteins in the NF-κB pathway.[11]

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • LPS (lipopolysaccharide) for stimulation

  • Fluorinated cinnamic acid derivative (test compound)

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the fluorinated cinnamic acid derivative, followed by stimulation with LPS. Lyse the cells to extract total protein.[11]

  • Protein Quantification: Determine the protein concentration of each lysate.[11]

  • SDS-PAGE: Separate the protein lysates by size using SDS-PAGE.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[15][16]

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated IκBα, total IκBα, p65).

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[16]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein levels and phosphorylation status.[11]

Synthesis of Fluorinated Cinnamic Acid Derivatives

The Knoevenagel condensation is a common and efficient method for synthesizing cinnamic acid derivatives from aromatic aldehydes and active methylene compounds like malonic acid.[1][17]

General Synthetic Protocol: Knoevenagel Condensation

Reaction Scheme: Fluorinated Benzaldehyde + Malonic Acid → (Pyridine, Piperidine) → Fluorinated Cinnamic Acid

Procedure:

  • Reaction Setup: Dissolve the fluorinated benzaldehyde and malonic acid in pyridine in a round-bottom flask.[17]

  • Catalyst Addition: Add a catalytic amount of piperidine.[17]

  • Reaction: Heat the mixture to reflux (e.g., 110°C) for several hours, monitoring the reaction progress by TLC.[17]

  • Work-up and Precipitation: Cool the reaction mixture and pour it into cold water. Acidify with HCl to precipitate the crude product.[17]

  • Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure fluorinated cinnamic acid.[1][17]

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the cinnamic acid scaffold offers a promising avenue for the development of novel therapeutic agents with enhanced potency and selectivity. This guide has highlighted key therapeutic targets in cancer, neurodegenerative diseases, and inflammation, providing a foundation for further research. The detailed experimental protocols offer a practical framework for the evaluation of these compounds. Future research should focus on expanding the library of fluorinated cinnamic acid derivatives, exploring a wider range of therapeutic targets, and conducting in vivo studies to validate the promising in vitro findings. The continued exploration of structure-activity relationships will be crucial in designing the next generation of highly effective and targeted therapies based on the fluorinated cinnamic acid backbone.

References

  • Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. PubMed. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC - NIH. Available from: [Link]

  • The preparation method of m-trifluoromethyl cinnamic acid. Google Patents.
  • Preparation method of fluorocinnamic acid. Google Patents.
  • Structure–activity study of fluorine or chlorine‐substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. ResearchGate. Available from: [Link]

  • Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors: compared with that of phenylpropionic acid, sorbic acid and hexanoic acid. PubMed Central. Available from: [Link]

  • Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. ResearchGate. Available from: [Link]

  • Anticholinesterase Activity of Cinnamic Acids Derivatives: In Vitro, In Vivo Biological Evaluation, and Docking Study. Bentham Science Publisher. Available from: [Link]

  • Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds. SciELO. Available from: [Link]

  • Results of enzymatic inhibition of cinnamic acid derivatives against enzyme tyrosinase. ResearchGate. Available from: [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. PMC - PubMed Central. Available from: [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available from: [Link]

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. NIH. Available from: [Link]

  • Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]

  • Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. ResearchGate. Available from: [Link]

  • Schematic representation of the NF-κB signalling pathway. ResearchGate. Available from: [Link]

  • Cinnamic acid derivatives: inhibitory activity against Escherichia coli β-glucuronidase and structure-activity relationships. PubMed. Available from: [Link]

  • Plate layout and experimental workflow of the time-dependent viability... ResearchGate. Available from: [Link]

  • NF-κB pathway diagrams (A) Diagram of the 15-variable original model.... ResearchGate. Available from: [Link]

  • Schematic Diagram of NF-kB Activation. Activation of NF-kB involves the... ResearchGate. Available from: [Link]

  • Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects#. ResearchGate. Available from: [Link]

  • Structures of the modern cinnamic acid derivatives as inhibitors of the... ResearchGate. Available from: [Link]

  • Cytotoxic activity (IC 50 values) of compounds against HepG2 and MCF-7 cells. ResearchGate. Available from: [Link]

  • Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. PubMed. Available from: [Link]

  • Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. PMC. Available from: [Link]

  • Flow chart of experimental design used to screen for cytotoxicity via... ResearchGate. Available from: [Link]

  • Graphical representation of the cytotoxicity assay. Grouped graph from... ResearchGate. Available from: [Link]

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  • Fluoro-containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. ResearchGate. Available from: [Link]

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An In-Depth Technical Guide to the Solubility and Stability Profiling of 3-Fluoro-5-methylcinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 3-Fluoro-5-methylcinnamic acid (FMCA), a substituted cinnamic acid derivative of interest in pharmaceutical research. As early-phase drug development hinges on a molecule's physicochemical properties, a robust understanding of its behavior in aqueous media and under stress is paramount for predicting its biopharmaceutical performance and ensuring product quality. This document is designed for researchers, medicinal chemists, and drug development professionals, offering both the strategic rationale and detailed methodologies for these critical assessments.

Introduction: The "Developability" Profile of a Candidate Molecule

This compound (CAS: 773132-32-4, Formula: C₁₀H₉FO₂) is a small molecule belonging to the cinnamic acid class, compounds known for a wide range of biological activities, including antioxidant and antimicrobial properties.[1] The introduction of fluoro- and methyl- groups onto the phenyl ring can significantly alter its physicochemical properties compared to the parent cinnamic acid.[2] Before significant resources are invested in a compound like FMCA, two fundamental questions must be answered:

  • Solubility: Will it dissolve sufficiently in physiological environments to be absorbed and exert a therapeutic effect?

  • Stability: Will it remain chemically intact during manufacturing, storage, and administration?

This guide outlines a phase-appropriate strategy to address these questions, beginning with rapid, high-throughput screening methods and progressing to more definitive, resource-intensive studies that are foundational for formulation development and regulatory submissions. The cornerstone of this entire evaluation is a robust, stability-indicating analytical method.

The Analytical Foundation: A Stability-Indicating HPLC-UV Method

All quantitative assessments of solubility and stability rely on an analytical method capable of accurately measuring the concentration of the parent compound without interference from impurities or degradants. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard for this purpose.[3][4][5] A method is deemed "stability-indicating" when it can resolve the parent peak from all potential degradation products generated during forced degradation studies.[6][7]

Protocol 2.1: Development of a Stability-Indicating HPLC-UV Method

  • System & Column: Utilize a standard HPLC system with a UV-Vis detector. A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[3]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid ensures the carboxylic acid moiety of FMCA (predicted pKa ≈ 4.32) is fully protonated for consistent retention.[3][8]

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Start with a gradient program to ensure elution of both the polar parent compound and potentially more non-polar degradants. A typical gradient might be: 0-20 min, 10% to 90% B; 20-25 min, 90% B; 25-30 min, 90% to 10% B.

  • Detection: Set the UV detector to the wavelength of maximum absorbance (λ-max) for FMCA, likely around 270-280 nm, which is characteristic for cinnamic acid derivatives.[4]

  • Method Validation: The method must be validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, and specificity.[3] Specificity is confirmed during forced degradation studies by demonstrating that degradant peaks do not co-elute with the main FMCA peak.

Solubility Profiling: From Early Screening to Definitive Measurement

Solubility is not a single value but a property dependent on the experimental conditions. We distinguish between kinetic and thermodynamic solubility, which serve different purposes in drug discovery and development.[9][10]

3.1 Kinetic Solubility: A High-Throughput Assessment for Early Discovery

The objective here is to rapidly identify compounds that may have solubility liabilities. Kinetic solubility measures the concentration of a compound in an aqueous buffer after being introduced from a concentrated organic stock solution (typically DMSO).[11][12] This process can lead to supersaturated, metastable solutions, and the result is often higher than the true equilibrium solubility.[10]

Protocol 3.1.1: Kinetic Solubility via Nephelometry

  • Stock Solution: Prepare a 10 mM stock solution of FMCA in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the DMSO solutions and mix vigorously. The final DMSO concentration should be kept low (<2%) to minimize its solubilizing effect.

  • Incubation & Measurement: Allow the plate to incubate at room temperature for 1-2 hours. Measure the turbidity of each well using a nephelometer.

  • Determination: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM FMCA in DMSO Stock plate Serial Dilution in 96-Well Plate stock->plate add_buffer Add Aqueous Buffer (e.g., PBS, pH 7.4) plate->add_buffer incubate Incubate (1-2h) at Room Temp add_buffer->incubate read Measure Turbidity (Nephelometry) incubate->read result Determine Highest Non-Precipitated Conc. read->result G cluster_stress Stress Conditions (Parallel Exposure) start FMCA Drug Substance acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base ox Oxidation (3% H2O2, RT) start->ox photo Photostability (ICH Q1B Light) start->photo dark Dark Control (for Photostability) start->dark analysis Analyze All Samples (HPLC-UV, Protocol 2.1) acid->analysis base->analysis ox->analysis photo->analysis dark->analysis report Report % Degradation & No. of Degradants analysis->report

Caption: General Workflow for Forced Degradation Studies.

Protocol 4.1: Forced Degradation Study Execution

For each condition, a solution of FMCA (e.g., 1 mg/mL) is prepared and subjected to the stress. Samples are taken at various time points (e.g., 2, 8, 24, 48 hours) and analyzed by HPLC.

  • Hydrolytic Stability:

    • Acidic: Dissolve FMCA in 0.1 N HCl and heat in a water bath at 60-80°C.

    • Basic: Dissolve FMCA in 0.1 N NaOH and heat at 60-80°C. Cinnamic acid derivatives can be susceptible to hydrolysis of potential ester linkages or other reactions under basic conditions. [13] * Neutral: Dissolve FMCA in deionized water and heat at 60-80°C.

  • Oxidative Stability:

    • Dissolve FMCA in a solution of 3% hydrogen peroxide and keep at room temperature. The double bond in the acrylic acid side chain is a potential site for oxidation. [13]3. Photostability:

    • Expose a solid sample and a solution of FMCA to a light source that meets ICH Q1B specifications. The total exposure should be no less than 1.2 million lux hours for visible light and 200 watt hours/m² for UVA radiation. [14][15] * A "dark control" sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions to differentiate between thermal and light-induced degradation. [16] Table 2: Example Forced Degradation Summary for this compound

Stress ConditionDuration (h)% Degradation of FMCANumber of Degradants >0.1%
0.1 N HCl, 60°C24< 1%0
0.1 N NaOH, 60°C812.5%2
3% H₂O₂, RT248.2%1
ICH Q1B LightN/A18.9%3
Dark ControlN/A< 1%0

Interpretation: The hypothetical results suggest that FMCA is stable to acid hydrolysis but susceptible to degradation under basic, oxidative, and photolytic stress. The significant photodegradation indicates that the substance and its future drug products would require light-protective packaging. The successful separation of degradant peaks from the parent peak in the chromatograms would validate the HPLC method as stability-indicating.

Conclusion and Path Forward

This technical guide has detailed a systematic, industry-standard approach to evaluating the solubility and stability of this compound. The initial characterization reveals a compound with pH-dependent solubility, which is a critical consideration for oral formulation design. The forced degradation studies highlight potential liabilities to base-catalyzed hydrolysis, oxidation, and particularly light, providing essential knowledge for developing a stable drug product and defining appropriate storage conditions. [17] The methodologies and insights presented herein form a self-validating system. The forced degradation studies not only reveal the intrinsic stability of the molecule but also serve to qualify the analytical method that underpins all quantitative measurements. This integrated approach ensures the generation of reliable, high-quality data, enabling informed decisions and accelerating the journey of a promising molecule from the laboratory to the clinic.

References

  • Benchchem. (n.d.). Developing a Robust HPLC-UV Method for the Analysis of Cinnamic Acid and Its Derivatives: An Application Note and Protocol. Benchchem.
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Predicting the Mechanism of Action for 3-Fluoro-5-methylcinnamic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel therapeutic agents necessitates a profound understanding of their mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for the elucidation of the MoA for a novel cinnamic acid derivative, 3-fluoro-5-methylcinnamic acid. While direct experimental data for this specific molecule is not yet publicly available, this document leverages the extensive knowledge of cinnamic acid and its derivatives to outline a predictive and systematic approach for MoA determination. We will traverse the logical progression from in silico hypothesis generation to rigorous in vitro and in vivo validation, equipping researchers with the strategic and methodological tools required to navigate the complexities of drug discovery. Our approach is rooted in the principles of scientific integrity, ensuring that each proposed step contributes to a self-validating and robust body of evidence.

Introduction: The Therapeutic Potential of Cinnamic Acid Derivatives

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[2][1][3][4] The diverse pharmacological profiles of cinnamic acid derivatives stem from their ability to interact with a variety of biological targets and modulate key signaling pathways.[5][6]

The structural backbone of cinnamic acid, featuring a phenyl ring, a carboxylic acid group, and a conjugated double bond, offers a versatile scaffold for chemical modification.[2][1] The introduction of substituents, such as the fluoro and methyl groups in this compound, can significantly alter the molecule's physicochemical properties, thereby influencing its pharmacokinetic profile and target interactions. The prediction of its MoA, therefore, begins with a foundational understanding of the established activities of its chemical relatives.

A Phased Approach to Mechanism of Action Prediction

Elucidating the MoA of a novel compound is a multi-faceted process that requires a logical and iterative workflow. We propose a three-phased approach that systematically narrows down the possibilities from broad predictions to specific, validated interactions.

MoA_Prediction_Workflow cluster_0 Phase 1: In Silico Prediction & Hypothesis Generation cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: In Vivo Confirmation In_Silico_Analysis Computational Analysis (Target Prediction, Docking) Hypothesis Hypothesis Generation (Potential Targets & Pathways) In_Silico_Analysis->Hypothesis Identifies potential interactions Biochemical_Assays Biochemical Assays (Enzyme Inhibition) Hypothesis->Biochemical_Assays Guides experimental design Cell_Based_Assays Cell-Based Assays (Phenotypic & Pathway Analysis) Biochemical_Assays->Cell_Based_Assays Confirms direct target engagement Animal_Models Animal Models (Efficacy & PK/PD) Cell_Based_Assays->Animal_Models Provides rationale for in vivo studies MoA_Confirmation MoA Confirmation Animal_Models->MoA_Confirmation Validates therapeutic relevance

Caption: A phased workflow for MoA prediction.

Phase 1: In Silico Prediction and Hypothesis Generation

The initial phase leverages computational tools to predict potential biological targets and pathways for this compound. This cost-effective approach generates initial hypotheses that will guide subsequent experimental validation.[7][8]

Target Prediction through Similarity Analysis

Computational methods can infer protein targets for small molecules by analyzing patterns across biological assays and chemical structures.[8][9] Given the structural similarity to other biologically active cinnamic acid derivatives, we can utilize cheminformatics databases to identify known targets of analogous compounds.

Protocol 1: Target Prediction using Public Databases

  • Compound Representation: Obtain the 2D and 3D structures of this compound in a suitable format (e.g., SMILES, SDF).

  • Database Selection: Utilize publicly available databases such as ChEMBL, PubChem, and DrugBank to search for structurally similar compounds.

  • Similarity Search: Perform a Tanimoto similarity search with a threshold of >0.85 to identify close analogs with known biological targets.

  • Target Prioritization: Compile a list of putative targets based on the annotated activities of the identified analogs. Prioritize targets that are consistently modulated by multiple similar compounds.

Molecular Docking Simulations

Once a list of potential targets is generated, molecular docking can be employed to predict the binding affinity and mode of interaction of this compound with these proteins.[10] This provides a structural basis for the hypothesized interaction.

Protocol 2: Molecular Docking

  • Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: Generate a low-energy 3D conformation of this compound.

  • Binding Site Definition: Identify the active or allosteric binding site of the target protein based on known ligand-protein complexes or computational prediction.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose and score of the ligand within the defined binding site.

  • Analysis: Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and compare the docking score to that of known inhibitors.

Potential Target Class Rationale based on Cinnamic Acid Derivatives Example Targets
Enzymes Many cinnamic acid derivatives are known enzyme inhibitors.[11][5]Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs), Tyrosinase, Urease
Receptors Some derivatives have shown activity at cell surface receptors.[12]GABAA/BZ Receptor
Signaling Proteins Modulation of key inflammatory and cell survival pathways is a common mechanism.[10]NF-κB, MAPK pathway components

Phase 2: In Vitro Validation

The hypotheses generated in Phase 1 must be tested experimentally. In vitro assays provide a controlled environment to investigate the direct interaction of this compound with its predicted targets and to observe its effects on cellular processes.[13][14][15]

Biochemical Assays for Direct Target Engagement

Biochemical assays are essential to confirm the direct inhibition or activation of a purified target protein by the compound.[16]

Protocol 3: Enzyme Inhibition Assay (General Protocol)

  • Reagents: Prepare a solution of the purified target enzyme, its specific substrate, and this compound at various concentrations.

  • Reaction Initiation: Mix the enzyme and inhibitor and incubate for a predetermined time. Initiate the reaction by adding the substrate.

  • Detection: Measure the rate of product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the reaction rate as a function of inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assays for Phenotypic and Pathway Analysis

Cell-based assays are crucial for understanding the compound's effects in a more biologically relevant context.[15][17] These assays can measure changes in cell viability, proliferation, and the activity of specific signaling pathways.

Protocol 4: Cell Viability Assay (e.g., MTT Assay)

  • Cell Culture: Plate cells of a relevant cell line (e.g., cancer cells for anticancer activity testing) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls to determine the GI50 (concentration for 50% growth inhibition).

Signaling_Pathway_Analysis cluster_0 Hypothetical Pathway: NF-κB Inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF_κB NF-κB (p65/p50) Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces Compound This compound Compound->IKK inhibits?

Caption: A hypothetical signaling pathway for analysis.

Phase 3: In Vivo Confirmation

Positive results from in vitro studies provide the rationale for progressing to in vivo models. These studies are critical for evaluating the compound's efficacy, pharmacokinetics, and pharmacodynamics in a whole-organism system.

Animal Models of Disease

The choice of animal model will depend on the therapeutic area indicated by the in vitro results. For example, if anticancer activity is observed, xenograft models in immunocompromised mice would be appropriate.

Protocol 5: Xenograft Tumor Model (Conceptual)

  • Cell Implantation: Implant human cancer cells (the same line used in in vitro assays) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Treatment: Administer this compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Monitoring: Monitor tumor growth, body weight, and any signs of toxicity.

  • Endpoint Analysis: At the end of the study, excise the tumors and perform histological and molecular analyses to confirm target engagement and downstream effects.

Conclusion and Future Directions

This guide has outlined a systematic and evidence-based approach to predict and validate the mechanism of action of this compound. By integrating computational predictions with rigorous experimental validation, researchers can efficiently and effectively elucidate the therapeutic potential of this novel compound. The versatility of the cinnamic acid scaffold suggests that this compound could exhibit a range of interesting biological activities. Future research should focus on executing the proposed workflow to uncover its specific molecular targets and signaling pathways, ultimately paving the way for its potential development as a novel therapeutic agent.[10]

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Whitepaper: A Multi-Phased Strategy for Investigating the Antioxidant Potential of 3-Fluoro-5-methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Oxidative stress, the imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is a key pathological driver in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1] Consequently, the identification and characterization of novel antioxidant compounds remain a cornerstone of modern therapeutic development. Cinnamic acid and its derivatives have emerged as a promising class of molecules, with many demonstrating significant antioxidant properties.[2][3][4] This guide outlines a comprehensive, multi-phased experimental strategy for the rigorous evaluation of a novel derivative, 3-Fluoro-5-methylcinnamic acid. The proposed workflow progresses from foundational chemical assays to sophisticated cell-based mechanistic studies, providing a holistic understanding of the compound's direct and indirect antioxidant capabilities. This structured approach is designed to generate robust, reproducible data suitable for go/no-go decisions in a drug discovery pipeline.

Introduction: The Rationale for Investigating this compound

Antioxidants counteract oxidative damage through various mechanisms, including direct free radical scavenging, metal ion chelation, and the upregulation of endogenous enzymatic defenses.[1][[“]][6] Cinnamic acid derivatives, naturally occurring compounds, are well-documented for these activities, which are largely influenced by the nature and position of substituents on the phenyl ring.[4][7]

The subject of this investigation, this compound (CAS No. 773132-32-4), presents a unique substitution pattern.[8][9][10] The presence of an electron-withdrawing fluorine atom and an electron-donating methyl group at the meta positions of the phenyl ring may critically modulate the electronic properties of the entire molecule. This includes the reactivity of the propenoic acid side chain, which is known to participate in stabilizing free radicals through resonance in parent cinnamic acids.[7] This unique electronic configuration necessitates a thorough investigation to determine if it confers advantageous antioxidant properties, either by enhancing radical scavenging ability or by promoting interaction with cellular antioxidant signaling pathways.

This guide provides the strategic framework for that investigation.

Phase 1: Foundational In Vitro Evaluation of Direct Antioxidant Activity

Causality: The initial phase employs a battery of established, cell-free chemical assays. The objective is to rapidly and cost-effectively determine if this compound possesses intrinsic, direct antioxidant capabilities, such as radical scavenging or reducing power.[11][12][13] These assays serve as a fundamental screening gate before committing resources to more complex cellular models. Spectrophotometric methods are preferred for this phase due to their sensitivity, reproducibility, and speed.[13][14]

Experimental Protocols

Protocol 2.1.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay quantifies the capacity of the test compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.[15][16]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Create a serial dilution series (e.g., 1 µM to 1 mM).

  • Prepare a fresh ~60 µM solution of DPPH in methanol.

    • Rationale: The DPPH radical is light-sensitive and degrades; a freshly prepared solution is crucial for assay consistency.[15]

  • In a 96-well plate, add 100 µL of each concentration of the test compound. Include wells for a positive control (e.g., Ascorbic Acid or Trolox) and a vehicle control (solvent only).

  • Add 100 µL of the DPPH solution to all wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

    • Rationale: Incubation in the dark prevents photo-degradation of the DPPH radical.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 2.1.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay The ABTS assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds and measures the relative ability of the compound to scavenge the ABTS•+ radical cation.[17][18]

  • Prepare the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare a serial dilution of this compound and a positive control (Trolox).

  • In a 96-well plate, add 20 µL of each sample concentration to 180 µL of the diluted ABTS•+ solution.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol 2.1.3: Ferric Reducing Antioxidant Power (FRAP) Assay This assay does not measure radical scavenging but rather the compound's ability to act as a reducing agent, specifically its capacity to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[15][17]

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm to 37°C before use.

    • Rationale: The low pH is critical to maintain iron solubility.

  • Prepare a serial dilution of the test compound and a standard curve using FeSO₄·7H₂O.

  • In a 96-well plate, add 10 µL of the sample, standard, or blank to 190 µL of the FRAP reagent.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance of the intense blue-colored product at 593 nm.

  • Calculate the FRAP value from the standard curve and express it as Fe²⁺ equivalents.

Data Presentation: In Vitro Antioxidant Profile

All quantitative data should be summarized for clear comparison.

AssayParameterThis compoundTrolox (Positive Control)
DPPH IC50 (µM)Hypothetical ValueHypothetical Value
ABTS TEAC (mM Trolox Eq./mM)Hypothetical Value1.0
FRAP Ferric Reducing Power (mM Fe²⁺ Eq./mM)Hypothetical ValueHypothetical Value

Phase 2: Cell-Based Assays for Intracellular Efficacy

Causality: A positive result in Phase 1 is not sufficient to claim biological relevance. A compound must be able to cross the cell membrane and exert its antioxidant effect within the complex intracellular environment. Cell-based assays provide this critical next step, accounting for factors like bioavailability, cytotoxicity, and interaction with cellular machinery.[19][20]

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the oxidation of the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to its fluorescent form, DCF, within live cells subjected to an oxidative challenge.[20][21][22]

  • Cell Culture: Seed a suitable cell line (e.g., human liver cancer HepG2 or colon adenocarcinoma Caco-2) in a 96-well, black, clear-bottom plate and grow to confluence.

    • Rationale: These cell lines are well-characterized and commonly used in metabolic and antioxidant studies.

  • Compound Loading: Remove culture medium and wash cells with PBS. Treat cells with various concentrations of this compound and a positive control (e.g., Quercetin) for 1 hour.

  • Probe Loading: Co-incubate the cells with 25 µM DCFH-DA for 60 minutes at 37°C.[23]

  • Oxidative Challenge: Wash the cells with PBS to remove excess probe and compound. Add 100 µL of 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator, to each well.[20]

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence emission at 535 nm (excitation at 485 nm) every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve for fluorescence versus time. Determine the CAA value, which reflects the percentage of inhibition of fluorescence compared to the control.

Visualization: CAA Experimental Workflow

CAA_Workflow cluster_prep Plate Preparation cluster_treatment Treatment & Staining cluster_analysis Oxidative Stress & Analysis Seed Seed HepG2 Cells in 96-well plate Grow Grow to Confluence (24-48h) Seed->Grow Wash1 Wash with PBS Grow->Wash1 Treat Treat with Compound (1 hour) Wash1->Treat Load Load with DCFH-DA (60 min) Treat->Load Wash2 Wash with PBS Load->Wash2 AAPH Add AAPH (Radical Initiator) Wash2->AAPH Read Read Fluorescence (Ex:485/Em:535 nm) AAPH->Read Data Data Read->Data Calculate CAA Value

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Phase 3: Mechanistic Elucidation of Indirect Antioxidant Pathways

Causality: Potent therapeutic antioxidants often do more than just scavenge radicals; they augment the cell's own defense network. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the cellular antioxidant response.[24][25] Investigating the activation of this pathway is crucial to determine if this compound can induce a long-lasting, protective phenotype.

The Keap1-Nrf2 signaling pathway is a key cellular defense mechanism against oxidative stress.[24] Under basal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[26] Upon exposure to oxidative stress or chemical inducers, Keap1 releases Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous protective genes, initiating their transcription.[26][27] These genes encode for a wide array of phase II detoxification enzymes and antioxidant proteins, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[27]

Experimental Protocols

Protocol 4.1.1: Western Blot for Nrf2 Nuclear Translocation and Target Protein Expression

  • Treat a suitable cell line (e.g., HaCaT or HepG2) with this compound at various concentrations for different time points (e.g., 2, 4, 6 hours).

  • Perform subcellular fractionation to isolate cytoplasmic and nuclear protein extracts.

    • Rationale: Separating these fractions is essential to specifically measure the translocation of Nrf2 from the cytoplasm to the nucleus, which is the hallmark of its activation.

  • For total protein, lyse a separate set of treated cells (e.g., 24-hour treatment) to measure downstream protein expression.

  • Quantify protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe membranes with primary antibodies against Nrf2, HO-1, NQO1, and loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic/total).

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band density to determine changes in protein levels.

Protocol 4.1.2: ARE-Luciferase Reporter Assay This provides a quantitative measure of the transcriptional activity mediated by Nrf2.

  • Use a cell line stably transfected with a plasmid containing a luciferase reporter gene driven by an ARE promoter.

  • Seed the cells in a 96-well plate.

  • Treat the cells with various concentrations of this compound for 18-24 hours. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • An increase in luminescence directly correlates with the activation of ARE-dependent transcription.

Visualization: The Keap1-Nrf2 Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 (Dimer) Nrf2 Nrf2 Keap1->Nrf2 Sequesters Cul3 Cul3-E3 Ligase Nrf2->Cul3 Targeted by Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Cul3->Proteasome Ubiquitination Proteasome->Nrf2 Degradation Inducer 3-Fluoro-5- methylcinnamic acid Inducer->Keap1 Induces Conformational Change sMaf sMaf Nrf2_nuc->sMaf Heterodimerizes ARE ARE (Antioxidant Response Element) sMaf->ARE Binds to Genes Transcription of Antioxidant Genes (HO-1, NQO1) ARE->Genes

Caption: The Keap1-Nrf2-ARE signaling pathway and potential activation by an external inducer.

Conclusion and Future Directions

This three-phased guide provides a robust framework for a comprehensive investigation into the antioxidant potential of this compound. By systematically progressing from basic chemical reactivity to intracellular efficacy and detailed mechanistic analysis, this approach ensures that the resulting data is both thorough and biologically relevant.

Positive and significant results across these phases would provide a strong rationale for advancing the compound into more complex studies. Future directions would include assessing potential pro-oxidant activity at higher concentrations[28] and, ultimately, validating the findings in in vivo models of oxidative stress, such as C. elegans or rodent models, which are essential for evaluating systemic bioavailability and physiological effects.[29][30][31] This rigorous, step-wise evaluation is fundamental to the successful identification and development of novel antioxidant therapeutics.

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Preliminary Cytotoxicity Screening of 3-Fluoro-5-methylcinnamic acid: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The evaluation of a novel chemical entity's interaction with biological systems is a cornerstone of drug discovery and chemical safety assessment. This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of 3-Fluoro-5-methylcinnamic acid, a compound of interest due to the known biological activities of cinnamic acid derivatives.[1][2] We will move beyond a simple recitation of steps to explore the causal logic behind experimental design, from the strategic selection of cell models and assays to the rigorous analysis of dose-response relationships. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the generation of robust, reliable, and interpretable cytotoxicity data.

Introduction: The Rationale for Screening this compound

Cinnamic acid and its analogues are a well-established class of compounds, naturally occurring in various plants and possessing a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[2] Studies have demonstrated that cinnamic acid derivatives can induce cell cycle arrest and exhibit cytotoxic effects against various carcinoma cell lines.[1][3] The introduction of halogen atoms, such as fluorine, into a molecular scaffold can significantly modulate its physicochemical properties, including lipophilicity and metabolic stability, potentially enhancing its biological efficacy.[4]

This compound (CAS No. 773132-32-4) is an analogue featuring both a fluorine atom and a methyl group on the phenyl ring.[5][6] While specific biological data on this particular derivative is scarce, its structural similarity to other biologically active cinnamic acids provides a strong rationale for its evaluation as a potential therapeutic agent or, conversely, for its assessment in a toxicological context.

A preliminary cytotoxicity screen serves as the foundational step in this characterization.[7] It provides critical data on the concentration range over which the compound affects cell viability, guiding all subsequent, more mechanistic studies. The primary objective is to determine the compound's 50% inhibitory concentration (IC50), a key metric for quantifying its potency.[8]

Foundational Principles: Selecting the Appropriate Cytotoxicity Assay

An in vitro cytotoxicity assay quantifies the adverse effects of a test compound on cultured cells.[9] It is crucial to understand that different assays measure different cellular parameters. A multi-parametric approach is often recommended for a comprehensive toxicity profile; however, for a preliminary screen, a single, robust, and well-validated assay is typically sufficient.[10] The choice of assay is dictated by the anticipated mechanism of cell death and practical considerations like throughput and cost.

Here are three common, mechanistically distinct assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay that measures the metabolic activity of a cell population.[11] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[12] The amount of formazan produced, quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[12] Its reliability, high throughput, and extensive validation make it an ideal choice for initial screening.

  • Lactate Dehydrogenase (LDH) Assay: This assay assesses cell membrane integrity.[13] LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[14][15] The activity of this extracellular LDH is measured in a coupled enzymatic reaction that produces a colored formazan product.[13][15] This method is particularly useful for detecting overt membrane damage.

  • Neutral Red Uptake (NRU) Assay: This assay evaluates the integrity of lysosomes.[16][17] Viable cells actively transport and accumulate the neutral red dye within their intact lysosomes.[18][19] Following exposure to a cytotoxic agent, damaged or dead cells lose the ability to retain the dye. The amount of dye extracted from the cells after washing is proportional to the number of viable cells.[20]

For this guide, we will focus our detailed protocol on the MTT assay , as it provides a robust and widely accepted measure of overall cell viability and is a gold standard for preliminary screening.[12]

The Self-Validating Experimental Design

A protocol's trustworthiness is derived from a design that incorporates self-validating elements. This is achieved primarily through the strategic selection of a cellular model and the rigorous implementation of controls.

Strategic Cell Line Selection

The choice of cell line is fundamental and must align with the study's objectives.[21]

  • Relevance to Target Disease: If this compound is being investigated for anticancer properties, a panel of human cancer cell lines is appropriate. For instance, the MCF-7 (human breast adenocarcinoma) cell line is a common starting point for screening compounds against hormone-responsive breast cancer.[1]

  • General Toxicity Screening: For assessing baseline toxicity, a non-cancerous, immortalized cell line such as hTERT-immortalized human fibroblasts or the mouse fibroblast cell line L929 (an ISO 10993-5 standard) may be used.[22][23]

  • Source and Authenticity: Cell lines must be obtained from reputable cell banks like the American Type Culture Collection (ATCC) to ensure proper identification and avoid issues with cross-contamination.[21] Low-passage number cells should be used to maintain genetic stability.

The Critical Role of Controls

Controls are non-negotiable for validating the assay's performance and ensuring that observed effects are due to the test compound alone.[24]

  • Vehicle Control (Negative Control): Cells treated with the highest concentration of the solvent (e.g., Dimethyl Sulfoxide, DMSO) used to dissolve the test compound. This control establishes 100% cell viability and accounts for any potential toxicity of the solvent itself.[25]

  • Untreated Control: Cells cultured in medium alone. This is often run alongside the vehicle control to confirm the solvent has no effect at the concentration used.

  • Positive Control: Cells treated with a compound known to be cytotoxic to the chosen cell line, such as Doxorubicin or Triton™ X-100 .[13][19] This control confirms that the assay system is capable of detecting a cytotoxic response.

  • Blank Control: Wells containing only cell culture medium (and later, the assay reagents). This is used to subtract the background absorbance of the medium and reagents from all other readings.[7]

The logical relationship between these components ensures a self-validating system.

G cluster_0 Experimental Setup cluster_1 Assay Validation & Interpretation TestCompound Test Compound (this compound) Result Quantifiable Cytotoxicity (IC50 Value) TestCompound->Result PositiveControl Positive Control (e.g., Doxorubicin) Validate Assay is Valid PositiveControl->Validate Confirms cell death detection VehicleControl Vehicle Control (e.g., DMSO) Baseline Establishes 100% Viability VehicleControl->Baseline Blank Blank (Medium Only) Background Corrects for Background Blank->Background Validate->Result Allows for Baseline->Result Provides reference for Background->Result Ensures accuracy of

Caption: Logical flow of a self-validating cytotoxicity experiment.

Detailed Experimental Protocol: MTT Assay

This protocol is optimized for adherent cells (e.g., MCF-7) in a 96-well plate format.

Reagent Preparation
  • MTT Stock Solution (5 mg/mL): Aseptically dissolve MTT powder in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) to a final concentration of 5 mg/mL.[26] Filter-sterilize the solution using a 0.2 µm filter. Protect from light and store at 4°C for short-term use or -20°C for long-term storage.

  • Solubilization Solution: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or a prepared solubilization buffer (e.g., 10% SDS in 0.01 M HCl). DMSO is highly effective at dissolving the formazan crystals.[27]

  • Test Compound Stock: Prepare a high-concentration stock of this compound (e.g., 100 mM) in sterile DMSO. Store in small aliquots at -20°C.

Experimental Workflow

MTT_Workflow cluster_day1 cluster_day2 cluster_day4 Day1 Day 1: Cell Seeding Seed 1. Trypsinize and count cells. 2. Seed 5,000-10,000 cells/well in 100 µL medium. Day1->Seed Day2 Day 2: Compound Treatment PrepareDilutions 4. Prepare serial dilutions of the test compound in culture medium. Day2->PrepareDilutions Day4 Day 4: Assay Endpoint AddMTT 7. Add 20 µL of 5 mg/mL MTT solution to each well. Day4->AddMTT Incubate1 3. Incubate for 24h (37°C, 5% CO₂) to allow for cell attachment. Seed->Incubate1 Treat 5. Replace old medium with 100 µL of medium containing compound/controls. PrepareDilutions->Treat Incubate2 6. Incubate for 48h (or desired duration). Treat->Incubate2 Incubate3 8. Incubate for 3-4 hours. (Look for purple crystal formation). AddMTT->Incubate3 Solubilize 9. Carefully remove all medium. 10. Add 150 µL DMSO to each well. Incubate3->Solubilize Read 11. Shake plate for 15 min to dissolve crystals. 12. Read absorbance at 570 nm. Solubilize->Read

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology
  • Cell Seeding (Day 1):

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize the cells, neutralize, and centrifuge. Resuspend the cell pellet in fresh, complete culture medium.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/mL).

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 5,000 cells/well). Avoid the outer wells to minimize edge effects.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[7]

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of this compound from the DMSO stock in complete culture medium. A typical 8-point, 3-fold dilution series might range from 100 µM down to ~0.05 µM.

    • Prepare medium containing the vehicle (DMSO) at the same final concentration as in the highest compound dose.

    • Prepare medium containing the positive control (e.g., 10 µM Doxorubicin).

    • Carefully aspirate the medium from the cells.

    • Add 100 µL of the appropriate medium (with test compound, vehicle, or positive control) to the designated wells. Add fresh medium to untreated and blank wells.

    • Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).[27]

  • MTT Assay (Day 4):

    • After incubation, add 20 µL of the 5 mg/mL MTT stock solution to each well (including blank controls).[7]

    • Incubate the plate for 3-4 hours at 37°C. Visually inspect for the formation of intracellular purple formazan crystals.

    • Carefully aspirate all the medium from each well without disturbing the formazan crystals at the bottom.

    • Add 150 µL of DMSO to each well to solubilize the crystals.[27]

    • Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis and Interpretation

Raw absorbance values must be processed to determine cell viability and, subsequently, the IC50 value.

Calculation of Percent Viability

First, correct all OD values by subtracting the average OD of the blank wells. Then, calculate the percentage of cell viability for each concentration relative to the vehicle control.

Formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] x 100

Data Presentation

Summarize the processed data in a clear, tabular format.

Concentration (µM)Mean Corrected ODStandard Deviation% Viability
Vehicle Control (0) 1.2540.088100.0%
0.1 1.2110.09596.6%
0.3 1.1580.07692.3%
1.0 0.9890.06178.9%
3.0 0.6520.05452.0%
10.0 0.2450.03319.5%
30.0 0.0890.0157.1%
100.0 0.0450.0113.6%
Positive Control 0.0510.0124.1%

Table 1: Example cytotoxicity data for this compound on MCF-7 cells after 48h exposure.

Determination of the IC50 Value

The IC50 value is determined by generating a dose-response curve.

  • Plot the Data: Create a scatter plot with the logarithm of the compound concentration on the x-axis and the corresponding % Viability on the y-axis.

  • Non-Linear Regression: Fit the data using a non-linear regression model, typically a four-parameter logistic (sigmoidal) curve.[28][29] This can be performed using software such as GraphPad Prism, Origin, or specialized Excel add-ins.[8][29]

  • Interpolate IC50: The IC50 is the concentration (X) that corresponds to a 50% response (Y) on the fitted curve.[8]

Data_Analysis_Pipeline RawData Raw Absorbance Data (OD at 570 nm) SubtractBlank Subtract Blank Control OD RawData->SubtractBlank Normalize Normalize to Vehicle Control (Calculate % Viability) SubtractBlank->Normalize Plot Plot % Viability vs. Log[Concentration] Normalize->Plot FitCurve Non-Linear Regression (Sigmoidal Dose-Response Fit) Plot->FitCurve IC50 Determine IC50 Value FitCurve->IC50

Caption: Data analysis pipeline for determining the IC50 value.

Conclusion and Forward Outlook

This guide has outlined a robust, scientifically-grounded approach to the preliminary cytotoxicity screening of this compound. By adhering to a self-validating experimental design and employing a standardized protocol like the MTT assay, researchers can generate reliable IC50 values. This initial data point is indispensable; it classifies the compound's potency and establishes the sub-lethal concentration ranges required for subsequent mechanistic investigations, such as assays for apoptosis, cell cycle analysis, or specific signaling pathway modulation. The quality of this foundational screen dictates the efficiency and direction of future drug development or toxicological assessment efforts.

References

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-Fluoro-5-methylcinnamic acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 3-Fluoro-5-methylcinnamic acid, a valuable building block in medicinal chemistry and materials science. We detail a robust protocol centered on the Knoevenagel condensation, a classic yet highly efficient carbon-carbon bond-forming reaction. The narrative explains the causality behind experimental choices, from reagent selection to reaction work-up, ensuring a reproducible and high-yield synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this synthetic transformation.

Introduction and Significance

Cinnamic acid and its derivatives are a class of organic compounds widely recognized for their diverse biological activities and applications as precursors in the synthesis of pharmaceuticals, fragrances, and polymers.[1][2][3] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability and binding affinity, making fluorinated analogs like this compound of particular interest in drug discovery programs.

The Knoevenagel condensation is a cornerstone of organic synthesis, providing a reliable pathway to α,β-unsaturated compounds by reacting an aldehyde or ketone with an active methylene compound.[3][4] The Doebner modification of this reaction, which utilizes malonic acid in the presence of a basic catalyst like pyridine and/or piperidine, is exceptionally well-suited for producing cinnamic acids, as the intermediate often undergoes spontaneous decarboxylation.[4] This guide presents a detailed protocol for the synthesis of this compound from 3-Fluoro-5-methylbenzaldehyde and malonic acid, leveraging the efficiency of the Knoevenagel-Doebner reaction.

Reaction Mechanism and Rationale

The Knoevenagel condensation proceeds through a sequence of base-catalyzed steps involving nucleophilic addition followed by dehydration.[4][5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Enolate Formation: The reaction is initiated by the deprotonation of the active methylene compound (malonic acid) by a weak base (piperidine). This removes a proton from the carbon atom situated between the two carboxylic acid groups, forming a resonance-stabilized enolate ion. This enolate is a potent nucleophile.[1][6]

  • Nucleophilic Attack: The generated enolate attacks the electrophilic carbonyl carbon of 3-Fluoro-5-methylbenzaldehyde. This step forms a new carbon-carbon bond and results in a tetrahedral intermediate.

  • Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to yield an α,β-unsaturated dicarboxylic acid intermediate.

  • Decarboxylation: When malonic acid is used and the reaction is heated, the resulting dicarboxylic acid readily undergoes decarboxylation (loss of CO₂), driven by the formation of a stable conjugated system, to yield the final this compound product.[4]

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_end Product MA Malonic Acid Aldehyde 3-Fluoro-5-methylbenzaldehyde Enolate Enolate (Nucleophile) MA:e->Enolate:w Deprotonation Intermediate Tetrahedral Intermediate Base Piperidine (Base) Enolate:e->Intermediate:w Nucleophilic Attack Unsaturated_diacid Unsaturated Dicarboxylic Acid Intermediate:e->Unsaturated_diacid:w Dehydration (-H₂O) Product 3-Fluoro-5-methylcinnamic acid Unsaturated_diacid:e->Product:w Decarboxylation (-CO₂)

Caption: Figure 1: Knoevenagel Condensation Mechanism

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Molar Eq.Amount
3-Fluoro-5-methylbenzaldehyde39531-18-5C₈H₇FO138.141.05.00 g
Malonic Acid141-82-2C₃H₄O₄104.061.55.65 g
Pyridine110-86-1C₅H₅N79.10Solvent20 mL
Piperidine110-89-4C₅H₁₁N85.15Catalyst0.5 mL
Hydrochloric Acid (conc.)7647-01-0HCl36.46-~15 mL
Ethanol (95%)64-17-5C₂H₆O46.07-For Recrystallization
Deionized Water7732-18-5H₂O18.02-For Work-up
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers (250 mL, 500 mL)

  • Glass funnel

  • Büchner funnel and filter flask

  • Filter paper

  • pH paper or meter

Synthetic Procedure

Caption: Figure 2: Experimental Workflow Diagram

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-Fluoro-5-methylbenzaldehyde (5.00 g, 36.2 mmol) and malonic acid (5.65 g, 54.3 mmol).

  • Solvent and Catalyst Addition: Add pyridine (20 mL) to the flask, followed by the catalytic amount of piperidine (0.5 mL). The use of pyridine as a solvent facilitates the reaction and the subsequent decarboxylation, while piperidine serves as a more potent basic catalyst.[4][7]

  • Reflux: Attach a reflux condenser to the flask and place it in a heating mantle or oil bath. Heat the mixture to reflux (approximately 100-110°C) with continuous stirring. The reaction progress can be monitored by observing the evolution of CO₂ gas. The reaction is typically complete within 2-4 hours.

  • Work-up - Precipitation: After the reaction is complete, allow the dark-colored mixture to cool to room temperature. In a separate 500 mL beaker, prepare a mixture of crushed ice (approx. 50 g) and concentrated hydrochloric acid (15 mL). Slowly and carefully pour the reaction mixture into the ice/acid mixture while stirring. This step neutralizes the basic pyridine and protonates the carboxylate salt of the product, causing it to precipitate out of the acidic aqueous solution.

  • Work-up - Isolation: Allow the mixture to stand for 20-30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Purification - Washing: Wash the filter cake with several portions of cold deionized water to remove residual pyridine hydrochloride and other water-soluble impurities.

  • Purification - Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot 95% ethanol. If the solution has a dark color, activated charcoal can be added and the mixture heated for a few minutes before being filtered hot to remove the charcoal. Then, add hot water dropwise until the solution becomes cloudy (the cloud point). Reheat the solution until it becomes clear again and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry them in a vacuum oven or desiccator to a constant weight. The expected product is a white or off-white crystalline solid.

Product Characterization

Confirming the identity and purity of the final product is a critical step. The following are the expected characterization data for this compound.

TechniqueExpected Results
Appearance White to off-white crystalline powder
Melting Point Specific literature values are not widely published, but a sharp melting range is expected for a pure compound.
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~12.4 (s, 1H, -COOH), ~7.5 (d, 1H, Ar-CH=), ~7.3-7.1 (m, 3H, Ar-H), ~6.6 (d, 1H, =CH-COOH), ~2.4 (s, 3H, -CH₃). The vinyl protons will appear as doublets with a coupling constant (J) of ~16 Hz, indicative of a trans-alkene.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~168 (C=O), ~162 (d, C-F), ~145 (Ar-CH=), ~140 (C-CH₃), ~135 (C-H), ~128 (C-H), ~120 (=CH-COOH), ~115 (d, C-H), ~112 (d, C-H), ~21 (-CH₃). Note: Carbon signals near the fluorine atom will show coupling (d = doublet).
IR (KBr, cm⁻¹) ~3100-2500 (broad O-H stretch of carboxylic acid), ~1685 (C=O stretch), ~1630 (C=C stretch), ~1250 (C-F stretch), ~980 (trans C-H bend).
Mass Spec (ESI-) [M-H]⁻ calculated for C₁₀H₈FO₂⁻: 179.05; found: 179.1.

Conclusion

The Knoevenagel-Doebner condensation offers a highly effective and straightforward method for the synthesis of this compound. The protocol described herein is robust, utilizing common laboratory reagents and equipment to produce the target compound in good yield and high purity. By providing a detailed mechanistic explanation and a step-by-step guide, this application note serves as a valuable resource for chemists engaged in the synthesis of novel cinnamic acid derivatives for pharmaceutical and materials science research.

References

  • Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. bepls. 1

  • Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal. 2

  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. RSC Advances. 8

  • Application Notes & Protocols: Knoevenagel Condensation for Synthesizing Cinnamic Acid Derivatives. BenchChem. 3

  • Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. 6

  • Comparative study of catalysts for Knoevenagel condensation efficiency. BenchChem. 9

  • Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar. 7

  • Knoevenagel condensation. Wikipedia. 4

  • Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol. PubMed Central. 10

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. 11

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol. ACS Publications. 12

  • Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate. ResearchGate. 13

  • A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. MDPI. 14

  • Knoevenagel reaction. Slideshare. 5

  • This compound. BLD Pharm. 15

  • The condensation of aldehydes with malonic acid. Proceedings of the Indian Academy of Sciences - Section A. 16

  • Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry. 17

  • A Comparative Guide to 3-(Trifluoromethoxy)cinnamic Acid: Cross-Referencing Experimental Data with Literature. BenchChem. 18

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Application Notes and Protocols for the Synthesis of 3-Fluoro-5-methylcinnamic acid via Perkin Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Cinnamic Acids and the Enduring Utility of the Perkin Reaction

In the landscape of pharmaceutical and materials science research, the cinnamic acid scaffold remains a cornerstone for the development of novel molecular entities. The introduction of specific substituents onto the phenyl ring allows for the fine-tuning of physicochemical properties, influencing everything from biological activity to material characteristics. 3-Fluoro-5-methylcinnamic acid, with its unique substitution pattern, presents a compelling target for synthetic exploration, potentially serving as a key intermediate in the creation of advanced polymers, agrochemicals, and therapeutic agents. The strategic placement of a fluorine atom and a methyl group can significantly impact lipophilicity, metabolic stability, and binding interactions of derivative compounds.

The Perkin reaction, a classic named reaction in organic chemistry discovered by William Henry Perkin in 1868, provides a robust and straightforward method for the synthesis of α,β-unsaturated aromatic acids.[1][2] This condensation reaction between an aromatic aldehyde, an acid anhydride, and an alkali salt of the acid offers a reliable pathway to cinnamic acid and its derivatives.[3][4] Its enduring appeal lies in its operational simplicity and the ready availability of starting materials. This document provides a detailed protocol and technical guidance for the synthesis of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Reaction Mechanism and Strategic Considerations

The Perkin reaction proceeds through an aldol-type condensation mechanism.[5] The alkali salt of the acid, typically sodium acetate when using acetic anhydride, acts as a base to generate a resonance-stabilized carbanion (enolate) from the anhydride.[5] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[5] Subsequent dehydration and hydrolysis yield the α,β-unsaturated carboxylic acid.[5] The use of a weak base is crucial to favor the formation of the anhydride enolate without promoting self-condensation of the aldehyde.

Perkin_Reaction_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack and Condensation cluster_2 Hydrolysis Acetic_Anhydride Acetic Anhydride Enolate Enolate (Nucleophile) Acetic_Anhydride->Enolate Sodium_Acetate Sodium Acetate (Base) Sodium_Acetate->Acetic_Anhydride Deprotonation Aldehyde 3-Fluoro-5-methylbenzaldehyde Enolate->Aldehyde Nucleophilic Attack Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Unsaturated_Anhydride Unsaturated Anhydride Intermediate->Unsaturated_Anhydride Dehydration Water Water (H₂O) Unsaturated_Anhydride->Water Hydrolysis Final_Product This compound Water->Final_Product

Caption: Perkin Reaction Mechanism for this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3-fluoro-5-methylbenzaldehyde and acetic anhydride, using anhydrous sodium acetate as the catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
3-Fluoro-5-methylbenzaldehyde≥98%e.g., Sigma-Aldrich189628-39-5Irritant.[6]
Acetic AnhydrideReagent Gradee.g., Fisher Scientific108-24-7Corrosive, lachrymator.
Anhydrous Sodium Acetate≥99%e.g., Alfa Aesar127-09-3Hygroscopic, ensure it is dry.[7]
Hydrochloric Acid (concentrated)ACS Reagent Gradee.g., VWR7647-01-0Corrosive.
EthanolReagent Gradee.g., Pharmco-Aaper64-17-5For recrystallization.
Deionized Water--7732-18-5-
Round-bottom flask (100 mL)----
Reflux condenser----
Heating mantle with magnetic stirrer----
Büchner funnel and flask----
Filter paper----
Beakers and other standard glassware----
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood due to the corrosive and lachrymatory nature of acetic anhydride.

  • Handling Reagents: 3-Fluoro-5-methylbenzaldehyde is an irritant.[6] Avoid inhalation and contact with skin and eyes. Acetic anhydride is corrosive and a lachrymator; handle with care. Concentrated hydrochloric acid is highly corrosive.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-fluoro-5-methylbenzaldehyde (e.g., 5.0 g, 0.036 mol), acetic anhydride (e.g., 7.5 mL, 0.079 mol), and anhydrous sodium acetate (e.g., 3.0 g, 0.036 mol).

    • Rationale: An excess of acetic anhydride is used to act as both a reagent and a solvent. Anhydrous sodium acetate is crucial as moisture can hydrolyze the acetic anhydride.[7]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture in a heating mantle to 180°C.[3] Maintain this temperature with vigorous stirring for 5-8 hours.

    • Rationale: The high temperature is necessary to drive the condensation and dehydration steps of the reaction.[7]

  • Work-up: a. Allow the reaction mixture to cool to approximately 100°C. b. Carefully and slowly pour the warm mixture into 100 mL of cold deionized water in a beaker with stirring. This will hydrolyze the excess acetic anhydride and precipitate the crude product. c. Continue stirring until the oil solidifies.

  • Isolation of Crude Product: a. Filter the crude solid using a Büchner funnel and wash thoroughly with cold deionized water to remove any water-soluble impurities. b. Transfer the crude solid to a beaker and add a 10% aqueous sodium carbonate solution until the solid dissolves and the solution is basic. This converts the cinnamic acid to its soluble sodium salt. c. Filter the solution to remove any insoluble impurities.

  • Precipitation of the Pure Product: a. Cool the filtrate in an ice bath. b. Slowly add concentrated hydrochloric acid dropwise with constant stirring until the solution is acidic (pH ~2). This will precipitate the this compound.

  • Purification: a. Collect the precipitated solid by vacuum filtration and wash with cold deionized water. b. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound. c. Dry the purified crystals in a vacuum oven.

Characterization of this compound

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR (CDCl₃)* Aromatic protons: Multiplets in the range of δ 7.0-7.5 ppm. The fluorine coupling will further split these signals. * Vinylic protons: Two doublets in the range of δ 6.3-7.8 ppm, with a large coupling constant (J ≈ 16 Hz) characteristic of a trans double bond. * Methyl protons: A singlet around δ 2.4 ppm. * Carboxylic acid proton: A broad singlet at δ > 10 ppm.
¹³C NMR (CDCl₃)* Carbonyl carbon: A signal around δ 170-175 ppm. * Vinylic carbons: Signals in the range of δ 115-150 ppm. * Aromatic carbons: Multiple signals in the range of δ 110-165 ppm. The carbon attached to the fluorine will show a large C-F coupling constant. * Methyl carbon: A signal around δ 21 ppm.
Infrared (IR) (KBr)* O-H stretch (carboxylic acid): A broad band from 2500-3300 cm⁻¹. * C=O stretch (conjugated carboxylic acid): A strong absorption around 1680-1700 cm⁻¹.[1] * C=C stretch (alkene): An absorption around 1625-1640 cm⁻¹.[1] * C-F stretch: A strong absorption in the range of 1000-1400 cm⁻¹.
Mass Spectrometry (EI) * Molecular ion peak (M⁺) at m/z = 180.18. * Characteristic fragmentation patterns including the loss of -OH (M-17) and -COOH (M-45).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield 1. Wet sodium acetate. 2. Insufficient heating temperature or time. 3. Impure starting materials.1. Use freshly fused or dried anhydrous sodium acetate.[7] 2. Ensure the reaction temperature reaches and is maintained at 180°C for the recommended duration. 3. Purify the 3-fluoro-5-methylbenzaldehyde if necessary.
Oily product that does not solidify Incomplete hydrolysis of acetic anhydride.Add more water and stir vigorously. If necessary, scratch the inside of the beaker with a glass rod to induce crystallization.
Product is colored Presence of polymeric or other colored impurities.During the work-up, after dissolving the product in sodium carbonate solution, add a small amount of activated charcoal and heat briefly before filtering to remove colored impurities.

Conclusion

The Perkin reaction provides an effective and accessible method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the exclusion of moisture and maintaining the appropriate temperature, researchers can achieve good yields of the desired product. The protocol and characterization data provided in these application notes serve as a comprehensive guide for the successful synthesis and verification of this valuable chemical intermediate.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2778450, 3-Fluoro-5-methylbenzaldehyde. [Link]

  • Fisher Scientific. Safety Data Sheet for 3-Fluoro-4-methylbenzaldehyde.
  • J&K Scientific LLC. Perkin Reaction. (2021-06-01).
  • Grokipedia. Perkin reaction.
  • SciSpace. Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential.
  • Longdom Publishing. A Concise Introduction of Perkin Reaction.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 444539, Cinnamic acid. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of Cinnamic acid.
  • BenchChem. Application Notes and Protocols: Synthesis of trans-Cinnamic Acid via Perkin Reaction.
  • YouTube. CINNAMIC ACID, PERKIN REACTION.#ncchem. (2023-02-24).
  • ResearchGate.
  • Wikipedia. Perkin reaction.
  • ResearchGate. Perkin reaction.[2] Reagents and conditions: a) triethylamine, acetic...

  • BYJU'S. Perkin Reaction Mechanism.
  • Chemistry LibreTexts. Perkin Reaction. (2023-01-22).
  • Slideshare. Introduction to Perkin reaction its mechanism and examples.pdf.
  • NIH. Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.
  • CORE. The fragmentations of substituted cinnamic acids after electron impact.
  • ChemicalBook. trans-Cinnamic acid(140-10-3) IR1.
  • BYJU'S. Perkin Reaction Mechanism.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • The Royal Society of Chemistry.
  • YouTube. CINNAMIC ACID, PERKIN REACTION.#ncchem. (2023-02-24).
  • ResearchGate.
  • ChemicalBook. alpha-Methylcinnamic acid(1199-77-5) MS spectrum.
  • NIH. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. (2021-10-15).
  • BenchChem. Spectroscopic and Synthetic Profile of 3-(Trifluoromethoxy)cinnamic Acid: A Technical Guide.
  • NIST WebBook. 3-(Trifluoromethoxy)cinnamic acid.
  • NIH.
  • PubChemLite. 3-fluoro-5-(trifluoromethyl)cinnamic acid (C10H6F4O2).
  • RSC Publishing. Ruihu - OBC.
  • HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930).
  • BLD Pharm. 773132-32-4|this compound.
  • ChemicalBook. 3-Fluoro-5-methylcinnamicacid | 773132-32-4.
  • BLD Pharm. 1937350-41-8|3-Fluoro-5-iodo-4-methylcinnamic acid.

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Application Note: High-Purity Purification of 3-Fluoro-5-methylcinnamic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides two robust and validated protocols for the purification of 3-Fluoro-5-methylcinnamic acid, a key intermediate in the synthesis of various pharmacologically active compounds and advanced materials. The primary method detailed is mixed-solvent recrystallization, a widely accessible and scalable technique for achieving high purity. Additionally, a protocol for vacuum sublimation is presented as an alternative method for obtaining material of exceptional purity, particularly suitable for applications with stringent quality requirements. This guide is intended for researchers, chemists, and process development scientists engaged in synthetic chemistry and drug discovery.

Introduction: The Importance of Purity for this compound

This compound is a substituted aromatic carboxylic acid. The presence of the fluorine atom and the methyl group on the phenyl ring significantly influences its electronic properties and steric hindrance, making it a valuable building block in medicinal chemistry and material science. Impurities, such as starting materials from synthesis (e.g., 3-fluoro-5-methylbenzaldehyde and malonic acid), side-products, or residual solvents, can have a detrimental impact on downstream reactions and the biological activity of the final compounds. Therefore, a reliable and efficient purification protocol is paramount to ensure the integrity and reproducibility of experimental results.

This document outlines two distinct yet complementary purification strategies: mixed-solvent recrystallization and vacuum sublimation. The choice of method will depend on the initial purity of the crude material, the required final purity, and the available laboratory equipment.

Principle of Purification Methods

Mixed-Solvent Recrystallization

Recrystallization is a technique based on the differential solubility of a compound in a hot versus a cold solvent.[1] For many organic compounds, solubility increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. For this compound, a mixed-solvent system is often advantageous. This typically involves a "soluble" solvent in which the compound is readily soluble and an "insoluble" or "anti-solvent" in which it is poorly soluble.[2] By carefully adjusting the ratio of these two miscible solvents, a solution can be prepared that is saturated with the target compound at a high temperature. Upon slow cooling, the solubility decreases, and the compound crystallizes out, leaving the more soluble impurities behind in the mother liquor. The structural similarity to trans-cinnamic acid and other substituted benzoic acids suggests that alcohol-water mixtures are excellent candidates for this purpose.[2][3]

Vacuum Sublimation

Sublimation is a phase transition where a substance changes directly from a solid to a gas, bypassing the liquid phase.[4] This technique is particularly effective for purifying volatile organic solids that have a sufficiently high vapor pressure at temperatures below their melting points.[4] By applying a vacuum, the temperature required for sublimation is significantly reduced, which is beneficial for thermally sensitive compounds.[4] During vacuum sublimation, the crude material is heated under reduced pressure, and the resulting vapor of the pure compound is then condensed on a cold surface (a "cold finger") to form highly pure crystals, leaving non-volatile impurities behind.[5]

Experimental Protocols

Protocol 1: Purification by Mixed-Solvent Recrystallization

This protocol is based on the established methods for purifying cinnamic and benzoic acid derivatives, adapting the principles for this compound. An ethanol-water system is proposed due to the good solubility of similar aromatic carboxylic acids in hot ethanol and their poor solubility in cold water.[1][3]

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. For every 1 gram of crude material, add the minimum volume of hot ethanol required to just dissolve the solid. This should be done by adding the ethanol portion-wise to the stirred solid while gently heating.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: While the ethanolic solution is still hot and being stirred, slowly add hot deionized water dropwise until the solution becomes faintly turbid (cloudy). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, pure crystals.

  • Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol-water mixture (in the same approximate ratio as the final crystallization mixture) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum desiccator or a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Workflow for Recrystallization:

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation A Crude Solid B Add Minimum Hot Ethanol A->B C Hot Solution D Hot Filtration (Optional) C->D Insoluble impurities present E Add Hot Water (Anti-Solvent) C->E No insoluble impurities D->E F Clarify with Hot Ethanol E->F G Slow Cooling to Room Temp. F->G H Ice Bath Chilling G->H I Vacuum Filtration H->I J Wash with Cold Solvent Mix I->J K Drying J->K L Pure Crystals K->L

Caption: Workflow for the purification of this compound by mixed-solvent recrystallization.

Protocol 2: Purification by Vacuum Sublimation

This protocol is ideal for obtaining highly pure this compound, especially for small-scale preparations or when residual solvent must be completely eliminated.[4]

Materials and Equipment:

  • Crude or recrystallized this compound

  • Sublimation apparatus (including a cold finger condenser)

  • High-vacuum pump

  • Heating mantle or oil bath

  • Temperature controller

  • Inert gas source (e.g., nitrogen or argon)

  • Spatula

Step-by-Step Methodology:

  • Apparatus Setup: Ensure the sublimation apparatus is clean and dry. Place the crude this compound in the bottom of the sublimation vessel.

  • Assembly: Assemble the sublimation apparatus, ensuring all joints are properly sealed. Lightly grease the joints if necessary to ensure a good vacuum.

  • Evacuation: Connect the apparatus to a high-vacuum pump and carefully evacuate the system. A pressure of <1 mmHg is generally sufficient.

  • Cooling: Begin circulating a coolant (e.g., cold water) through the cold finger.

  • Heating: Gradually heat the bottom of the sublimation apparatus using a heating mantle or oil bath. The temperature should be carefully controlled and increased slowly until sublimation is observed. The optimal temperature will be below the melting point of the compound and will depend on the vacuum achieved.

  • Deposition: The vapor of the this compound will travel to the cold finger and deposit as pure crystals. Continue the process until a sufficient amount of sublimate has collected and the rate of sublimation slows.

  • Cooling and Venting: Turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. Once cooled, carefully and slowly vent the system with an inert gas like nitrogen. Abruptly introducing air can dislodge the purified crystals from the cold finger.[6]

  • Collection: Carefully disassemble the apparatus and scrape the pure, crystalline this compound from the cold finger onto a clean, dry surface.

Workflow for Vacuum Sublimation:

G cluster_setup Setup cluster_process Sublimation Process cluster_collection Collection A Load Crude Solid B Assemble Apparatus A->B C Evacuate System D Cool Cold Finger C->D E Gradual Heating D->E F Sublimation & Deposition E->F G Cool to Room Temp. F->G H Vent with Inert Gas G->H I Disassemble H->I J Scrape Pure Crystals I->J K High-Purity Product J->K

Caption: Workflow for the high-purity purification of this compound by vacuum sublimation.

Purity Assessment

The purity of the this compound should be assessed after purification. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively assess purity. A suitable mobile phase for cinnamic acid derivatives is a mixture of a non-polar solvent like toluene or hexane and a more polar solvent like ethyl acetate or ethanol, with a small amount of acetic acid to suppress the deprotonation of the carboxylic acid group.[7] A single spot for the purified product that is distinct from any spots in the crude material indicates a successful purification.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. A broad melting range is indicative of impurities. The melting point of the purified this compound should be compared to literature values if available.

  • Spectroscopic Methods (NMR, IR): For confirmation of chemical identity and a more quantitative assessment of purity, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are recommended. The absence of signals corresponding to impurities in the spectra is a strong indicator of high purity.

Quantitative Data Summary

ParameterRecrystallizationVacuum Sublimation
Expected Purity >98%>99.5%
Typical Yield 70-90%50-80%
Scale Milligrams to KilogramsMilligrams to Grams
Primary Impurities Removed Soluble impurities, some colored impuritiesNon-volatile impurities, residual solvents
Key Advantage Scalable, uses common lab equipmentHigh purity, solvent-free product

Troubleshooting

IssuePossible CauseSuggested Solution
Recrystallization:
Oiling out (product separates as a liquid)Solution is too concentrated; cooling is too rapid.Add more of the "soluble" solvent (ethanol) to the hot mixture and reheat until clear. Ensure slow cooling.
No crystal formationSolution is too dilute; supersaturation not achieved.Boil off some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Low yieldToo much "soluble" solvent used; insufficient chilling.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly chilled in an ice bath before filtration.
Vacuum Sublimation:
No sublimation observedTemperature is too low; vacuum is poor.Gradually increase the temperature. Check for leaks in the system and ensure the vacuum pump is functioning correctly.
Product is "blown" around the apparatusSystem was vented too quickly.Vent the system very slowly with an inert gas after cooling.
Low recoverySublimation temperature is too high, causing decomposition.Reduce the heating temperature and ensure a good vacuum is achieved to lower the required sublimation temperature.

References

  • Organic Syntheses Procedure. m-NITROCINNAMIC ACID. Available from: [Link]

  • Chemistry Online @ UTSC. Sublimation. Available from: [Link]

  • MeitY OLabs. (2015, February 3). Purification of Benzoic Acid by Crystallization. YouTube. Available from: [Link]

  • Google Patents. Process for the purification of benzoic acid.
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Application Note: A Framework for In Vitro Efficacy Testing of 3-Fluoro-5-methylcinnamic Acid as a Putative MCT1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

Cinnamic acid and its derivatives represent a compelling class of natural and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The structural backbone of cinnamic acid, featuring a phenyl ring and an acrylic acid group, is amenable to modification, allowing for the synthesis of derivatives with potentially enhanced potency and specificity.[2] This guide focuses on establishing a robust in vitro testing framework for a novel derivative, 3-Fluoro-5-methylcinnamic acid (3F5MC), to evaluate its therapeutic potential, specifically as an anticancer agent.

A key hallmark of many aggressive cancers is a profound metabolic shift towards aerobic glycolysis, known as the Warburg effect. This process generates large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and a high glycolytic rate.[4] This lactate efflux is primarily mediated by Monocarboxylate Transporters (MCTs), particularly MCT1 (encoded by the SLC16A1 gene) and MCT4.[5][6] MCT1 is overexpressed in various cancers and its inhibition is a validated therapeutic strategy to induce metabolic crisis and cell death in glycolytically dependent tumors.[4][6]

Given that known cinnamic acid analogs (e.g., alpha-cyano-4-hydroxycinnamic acid) are established MCT inhibitors[6], we hypothesize that This compound acts as a selective inhibitor of MCT1. This inhibition is predicted to block lactate efflux, leading to intracellular acidification, disruption of metabolic homeostasis, and consequently, a reduction in cancer cell viability, proliferation, and migration.

This document provides a tiered, logical workflow of in vitro assays to systematically test this hypothesis, moving from broad phenotypic effects to specific target engagement and pathway modulation.

Foundational Assays: Assessing General Cytotoxicity and Viability

The initial and most critical step in evaluating any new compound is to determine its effective concentration range and general cytotoxic effects on cancer cells. This establishes the dose-response relationship and calculates the half-maximal inhibitory concentration (IC50), a key parameter for comparing potency.

Protocol 2.1: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. In live cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[7][8] The quantity of formazan, measured by absorbance, is directly proportional to the number of viable cells.[9]

Materials:

  • Cancer cell line of interest (e.g., A-549 lung cancer, MCF-7 breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (3F5MC)

  • MTT solution: 5 mg/mL in sterile PBS[7]

  • Solubilization solution: DMSO[10] or 10% SDS in 0.01M HCl

  • Sterile PBS, 96-well plates, multichannel pipette, microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[10] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[8]

  • Compound Treatment: Prepare a serial dilution of 3F5MC in serum-free medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[10]

  • MTT Addition: Carefully remove the treatment media. Add 50 µL of serum-free media and 50 µL of MTT solution to each well.[7] Incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.[8]

  • Solubilization: Aspirate the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][10] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader.[9] A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Subtract the background absorbance (media-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation:

Cell LineCompoundIncubation Time (h)IC50 (µM)
A-5493F5MC48[Experimental Value]
MCF-73F5MC48[Experimental Value]
Raji3F5MC48[Experimental Value]

Mechanistic Assays: Investigating the Mode of Action

Once the cytotoxic potential of 3F5MC is established, the next logical step is to investigate how it induces cell death and affects key cancer-related cellular processes.

Apoptosis Induction

Rationale: A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Measuring the activation of key executioner enzymes in the apoptotic cascade, such as caspases-3 and -7, provides direct evidence of this mechanism.

Protocol 3.1.1: Caspase-Glo® 3/7 Assay

Principle: This homogeneous, luminescent assay uses a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[11] When added to cells, the reagent lyses the cells and the substrate is cleaved by active caspases-3 and -7. This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is proportional to caspase activity.[12] The simple "add-mix-measure" format is ideal for high-throughput analysis.[11]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled, clear-bottom 96-well plates suitable for luminescence

  • Cells seeded and treated with 3F5MC at IC50 and 2x IC50 concentrations

  • Positive control (e.g., Staurosporine)

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at the same density as the MTT assay. Treat with 3F5MC (e.g., at 1x and 2x IC50), vehicle control, and a positive control for apoptosis for a relevant time period (e.g., 24 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.[12]

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold-change in luminescence relative to the vehicle-treated control. A significant increase in the luminescent signal indicates the induction of apoptosis.

Inhibition of Cell Migration

Rationale: The ability of cancer cells to migrate is fundamental to invasion and metastasis. The wound healing assay is a straightforward and widely adopted method to assess collective cell migration in vitro.

Protocol 3.2.1: Wound Healing (Scratch) Assay

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells.[13] The rate at which cells migrate to close this cell-free gap is monitored over time. A delay in wound closure in treated cells compared to control cells indicates an inhibitory effect on cell migration.

Materials:

  • Cells seeded in 6-well or 12-well plates

  • Sterile 200 µL pipette tip[13] or specialized culture inserts[14]

  • Serum-free or low-serum medium (to minimize cell proliferation)

  • Microscope with a camera

Step-by-Step Protocol:

  • Create a Confluent Monolayer: Seed cells in a 12-well plate at a density that will form a fully confluent monolayer within 24 hours.[13]

  • Create the Wound: Once confluent, gently scratch a straight line across the center of the monolayer with a sterile 200 µL pipette tip.[15] Consistency in pressure and angle is key.

  • Wash and Treat: Gently wash the wells twice with PBS to remove detached cells and debris.[13] Add fresh low-serum medium containing 3F5MC at non-lethal concentrations (e.g., 0.25x and 0.5x IC50) or the vehicle control.

  • Image Acquisition (Time 0): Immediately place the plate on a microscope stage and capture images of the wound at defined locations. This is the T=0 time point.

  • Incubation and Monitoring: Incubate the plate at 37°C, 5% CO₂. Capture images of the same wound locations at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis: Use imaging software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial wound area at T=0. Compare the closure rates between treated and control groups.

Data Presentation:

TreatmentTime (h)Wound Area (pixels²)% Wound Closure
Vehicle Control0[Initial Area]0%
24[Final Area][Calculated %]
3F5MC (0.5x IC50)0[Initial Area]0%
24[Final Area][Calculated %]

Target Engagement and Pathway Analysis

This series of assays aims to directly validate the hypothesized mechanism: that 3F5MC engages and inhibits MCT1, leading to predictable downstream consequences on cellular protein and gene expression.

Diagram: Hypothesized Mechanism of 3F5MC Action

G cluster_cell Cancer Cell cluster_outside Extracellular Space Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in MCT1 MCT1 (SLC16A1) Lactate_in->MCT1 Efflux Acidosis Intracellular Acidification Lactate_out Extracellular Lactate MCT1->Lactate_out Metabolic_Stress Metabolic Stress & Reduced Proliferation Acidosis->Metabolic_Stress Compound This compound Compound->MCT1 Inhibition

Caption: Hypothesized inhibition of MCT1 by 3F5MC, leading to lactate accumulation and metabolic stress.

Target Engagement: Lactate Transport Assay

Rationale: If 3F5MC is an MCT1 inhibitor, it should directly impede the transport of lactate across the cell membrane. This can be quantified by measuring changes in extracellular lactate concentration.[16]

Step-by-Step Protocol:

  • Cell Culture: Seed cells known to express MCT1 (e.g., Raji, T47D) to high density in 6-well plates.

  • Assay Conditions: Wash cells with PBS and switch to a glucose-free, glutamine-free medium supplemented with 10 mM sodium L-lactate to measure lactate influx.[16] Alternatively, to measure efflux, use a high-glucose medium to stimulate lactate production.

  • Treatment: Add 3F5MC at various concentrations (e.g., 0.5x to 5x IC50) or vehicle control to the wells.

  • Sample Collection: Collect aliquots of the extracellular medium at different time points (e.g., 0, 4, 8, and 24 hours).

  • Lactate Measurement: Use a commercially available colorimetric or fluorescent lactate assay kit to measure the lactate concentration in the collected media samples according to the manufacturer's protocol.

  • Data Analysis: Normalize lactate concentration to total protein content per well. For influx assays, a potent inhibitor will result in less lactate being removed from the medium over time compared to the control. For efflux assays, an inhibitor will cause less lactate to accumulate in the medium.

Downstream Signaling & Gene Expression

Rationale: Cells can respond to MCT1 inhibition by upregulating other transporters, such as MCT4 (SLC16A3), as a resistance mechanism.[4][5] It is therefore crucial to assess the expression levels of both MCT1 and MCT4 at both the protein and mRNA levels.

Protocol 4.2.1: Western Blotting for MCT1 and MCT4

Principle: Western blotting uses antibodies to detect the presence and relative abundance of specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with primary antibodies specific to MCT1 and MCT4.[17][18]

Step-by-Step Protocol:

  • Sample Preparation: Treat cells with 3F5MC (e.g., at IC50) for 24-48 hours. Lyse the cells in RIPA buffer containing protease inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[20]

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Antibody Incubation: Incubate the membrane with primary antibodies against MCT1, MCT4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[19]

  • Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize the levels of MCT1 and MCT4 to the loading control.

Protocol 4.2.2: Quantitative PCR (qPCR) for SLC16A1 and SLC16A3 Expression

Principle: RT-qPCR is a highly sensitive method to measure the amount of a specific mRNA transcript.[21] Total RNA is first reverse-transcribed into complementary DNA (cDNA), which then serves as the template for a PCR reaction using gene-specific primers and a fluorescent dye (like SYBR Green) for detection.[22][23]

Step-by-Step Protocol:

  • RNA Isolation: Treat cells as in the Western blot protocol. Isolate total RNA using a commercial kit (e.g., TRIzol or RNeasy kit).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[21]

  • qPCR Reaction Setup: Prepare the qPCR master mix containing SYBR Green Master Mix, forward and reverse primers for SLC16A1 (MCT1), SLC16A3 (MCT4), and a housekeeping gene (e.g., GAPDH or ACTB), and nuclease-free water.[24]

  • qPCR Run: Add the diluted cDNA template to the master mix in a qPCR plate. Run the reaction on a real-time PCR instrument using standard cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[21][24]

  • Data Analysis: Determine the quantification cycle (Cq) values. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Integrated Experimental Workflow

The described assays form a logical progression, starting from a broad assessment of activity and systematically narrowing down to the specific molecular target and its downstream consequences. This tiered approach ensures an efficient and comprehensive evaluation of this compound.

Diagram: Integrated Assay Workflow

G cluster_tier1 Tier 1: Phenotypic Screening cluster_tier2 Tier 2: Mechanistic Characterization cluster_tier3 Tier 3: Target Validation MTT Protocol 2.1: MTT Cell Viability Assay Result1 Determine IC50 Value MTT->Result1 Caspase Protocol 3.1.1: Caspase-Glo Apoptosis Assay Result1->Caspase Wound Protocol 3.2.1: Wound Healing Migration Assay Result1->Wound Lactate Protocol 4.1.1: Lactate Transport Assay Caspase->Lactate Wound->Lactate WB Protocol 4.2.1: Western Blot (MCT1/4) Lactate->WB qPCR Protocol 4.2.2: qPCR (SLC16A1/3) Lactate->qPCR

Caption: A tiered workflow for the in vitro evaluation of this compound.

References

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Application Notes and Protocols: 3-Fluoro-5-methylcinnamic Acid as a Versatile Precursor for Novel Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cinnamic acid and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3-fluoro-5-methylcinnamic acid as a key precursor for the synthesis of novel therapeutic agents. We will delve into the scientific rationale for the specific fluorination and methylation pattern, provide a detailed, field-tested protocol for its synthesis via Knoevenagel condensation, and outline robust methodologies for derivatization and subsequent biological evaluation against cancer cell lines. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers in their quest for next-generation cancer therapies.

Introduction: The Strategic Advantage of the this compound Scaffold

The core structure of cinnamic acid, with its phenyl ring, acrylic acid moiety, and a reactive double bond, offers multiple points for chemical modification, making it an ideal starting point for generating diverse chemical libraries.[1][3] The true potential of this scaffold in drug discovery, however, is unlocked through strategic substitutions on the phenyl ring. The 3-fluoro-5-methyl substitution pattern is not arbitrary; it is a deliberate design choice rooted in established principles of medicinal chemistry aimed at enhancing the drug-like properties of the resulting derivatives.

The Role of Fluorine: The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4] As the most electronegative element, fluorine can alter the acidity of nearby functional groups, modulate lipophilicity, and block metabolic oxidation at the site of substitution.[4][5] In the context of enzyme inhibitors, the fluorine atom can form favorable interactions, such as hydrogen bonds, with amino acid residues in the active site, thereby enhancing binding affinity and selectivity.[5]

The Contribution of the Methyl Group: The methyl group, while seemingly simple, can also play a crucial role in improving the therapeutic index of a drug candidate. It can enhance binding to hydrophobic pockets within a target protein and can sterically hinder metabolic pathways that would otherwise lead to rapid drug inactivation.[2] The combination of the electron-withdrawing fluorine and the lipophilic methyl group on the cinnamic acid scaffold creates a unique electronic and steric profile that can be exploited for the development of potent and selective anticancer agents.

Synthesis of the Precursor: this compound

The synthesis of this compound is reliably achieved through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction between an aldehyde and a compound with an active methylene group, such as malonic acid.[6][7] The following protocol is optimized for high yield and purity.

Synthetic Workflow

G cluster_synthesis Synthesis of this compound start Start Materials: 3-Fluoro-5-methylbenzaldehyde Malonic Acid reagents Reagents: Pyridine (Solvent) Piperidine (Catalyst) start->reagents Combine reaction Knoevenagel Condensation: Reflux at 115°C for 4-6 hours reagents->reaction Initiate workup Aqueous Work-up: Acidification with HCl (aq) reaction->workup Precipitate purification Purification: Recrystallization from Ethanol/Water workup->purification Isolate & Purify product Final Product: This compound purification->product

Caption: Knoevenagel condensation workflow.

Detailed Synthesis Protocol

Materials:

  • 3-Fluoro-5-methylbenzaldehyde

  • Malonic Acid

  • Pyridine (anhydrous)

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (95%)

  • Distilled Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-fluoro-5-methylbenzaldehyde (10.0 g, 72.4 mmol), malonic acid (15.0 g, 144.1 mmol), and pyridine (100 mL).

  • Catalyst Addition: To the stirring mixture, add piperidine (1.0 mL, 10.1 mmol) as a catalyst.

  • Reaction: Heat the mixture to reflux (approximately 115°C) using a heating mantle and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of cold water and 50 mL of concentrated HCl with vigorous stirring. A precipitate of crude this compound will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 50 mL) to remove residual pyridine and other water-soluble impurities.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound as a white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.

Expected Yield and Characterization:

ParameterExpected Value
Yield 75-85%
Melting Point 178-182 °C
¹H NMR Consistent with structure
¹³C NMR Consistent with structure
Mass Spec [M-H]⁻ at m/z 179.05

Derivatization Strategies for Therapeutic Development

The carboxylic acid moiety of this compound is a prime handle for derivatization to generate a library of potential therapeutic agents. Amide bond formation is a common and effective strategy to introduce diverse chemical functionalities.

Amide Synthesis Workflow

G cluster_derivatization Amide Derivatization precursor This compound activation Acid Chloride Formation: Thionyl Chloride (SOCl₂) precursor->activation coupling Amide Coupling: Primary/Secondary Amine activation->coupling React with purification Purification: Column Chromatography coupling->purification derivative Novel Cinnamide Derivative purification->derivative

Caption: General amide synthesis workflow.

General Protocol for Amide Synthesis

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Desired primary or secondary amine

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours.

  • Amide Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0°C and add the freshly prepared acid chloride solution dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

Biological Evaluation: Screening for Anticancer Activity

Derivatives of cinnamic acid have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[8][9][10]

Proposed Signaling Pathway for Anticancer Action

G cluster_pathway Potential Anticancer Mechanism drug Cinnamide Derivative pi3k PI3K drug->pi3k Inhibits akt Akt pi3k->akt Activates bad Bad akt->bad Inhibits (by phosphorylation) bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits

Caption: Simplified PI3K/Akt signaling pathway.

Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard MTT assay to determine the cytotoxic effects of the synthesized cinnamide derivatives on a selected cancer cell line (e.g., HeLa, A549).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized cinnamide derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol for Apoptosis Detection by Western Blot

This protocol is designed to assess the effect of a lead compound on the expression of key apoptosis-related proteins.[11][12]

Materials:

  • Cancer cells treated with the lead compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative changes in protein expression.

Conclusion and Future Directions

This compound is a strategically designed precursor that holds significant promise for the development of novel anticancer therapeutics. The synthetic and biological evaluation protocols provided in this document offer a robust framework for researchers to explore the potential of this scaffold. Future work should focus on expanding the library of derivatives, exploring their efficacy in various cancer models, and elucidating their precise mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds for improved potency and selectivity, ultimately paving the way for the development of next-generation cancer treatments.[3][13]

References

  • Gunia-krzyżak, A., Słoczyńska, K., Popiół, J., Koczurkiewicz, P., Marona, H., & Pękala. (2018). Cinnamic acid derivatives in cosmetics – current use and future prospects running head: cinnamic acid derivatives in cosmetics. International Journal of Cosmetic Science, 40(4), 356−366.
  • Mielecki, M., & Lesyng, B. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. Current Medicinal Chemistry, 23.
  • Bentham Science. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects#. Retrieved from [Link]

  • Bentham Science. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects#. Retrieved from [Link]

  • ResearchGate. (2021). A) Western blot analysis of Bax and Bcl 2 proteins in cardiac tissues... Retrieved from [Link]

  • PMC. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • bepls. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Retrieved from [Link]

  • PMC. Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]

  • MDPI. Multiple Strategies Confirm the Anti Hepatocellular Carcinoma Effect of Cinnamic Acid Based on the PI3k-AKT Pathway. Retrieved from [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • PubMed. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. Retrieved from [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2024). Pharmacological Research, 199, 107008.
  • ResearchGate. Synthesis of cinnamic acid by Knoevenagel reaction and the optimization of process conditions. Retrieved from [Link]

  • Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]

  • ResearchGate. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Retrieved from [Link]

  • PMC. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Synthesis of a Cinnamic Acid Derivative and Bioactivity as an Anticancer Based on Result Quantitative Structure Activity Relationship (QSAR) Analysis. Retrieved from [Link]

  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Royal Society of Chemistry. . Retrieved from [Link]

  • MDPI. Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. Retrieved from [Link]

  • NIH. Determination of Caspase Activation by Western Blot. Retrieved from [Link]

Sources

Application Notes and Protocols for Antimicrobial Activity Assays of 3-Fluoro-5-methylcinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cinnamic acid and its derivatives are naturally occurring compounds found in plants that have garnered significant interest for their wide range of biological activities, including antimicrobial properties.[1][2][3] These compounds are active against a variety of microorganisms, such as Gram-positive and Gram-negative bacteria, yeasts, and molds.[1] The antimicrobial action of cinnamic acid derivatives is often attributed to their ability to increase cell membrane permeability, leading to the leakage of cytoplasmic components and changes in cellular morphology.[4]

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity.[5][6][7] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can improve a compound's metabolic stability, lipophilicity, and potency.[5][6] Consequently, 3-fluoro-5-methylcinnamic acid derivatives represent a promising class of compounds for the development of new antimicrobial agents.

This guide provides detailed protocols for evaluating the antimicrobial activity of these novel derivatives, focusing on standardized methods to ensure reliable and reproducible results. The protocols are designed for researchers, scientists, and drug development professionals.

Core Principles of Antimicrobial Susceptibility Testing

The primary goal of antimicrobial susceptibility testing is to determine the lowest concentration of an antimicrobial agent that can inhibit the growth of or kill a specific microorganism. This is typically quantified by two key parameters:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9][10]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11][12][13][14][15]

An agent is generally considered bactericidal if its MBC is no more than four times its MIC.[12][14][15]

Experimental Workflows

A systematic approach to evaluating the antimicrobial activity of novel compounds is crucial. The following workflow outlines the key experimental stages.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Interpretation A Agar Disk Diffusion Assay B Broth Microdilution for MIC Determination A->B Active Compounds C MBC Determination B->C Sub-culturing from non-turbid wells D MIC/MBC Value Analysis C->D E Bacteriostatic vs. Bactericidal Determination D->E MBC/MIC Ratio

Caption: Experimental workflow for antimicrobial activity assessment.

Detailed Protocols

Protocol 1: Agar Disk Diffusion (Kirby-Bauer) Assay

This qualitative method is an excellent primary screening tool to assess the susceptibility of bacteria to the this compound derivatives.[16][17][18]

Materials
  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile filter paper disks (6 mm diameter)

  • Solutions of this compound derivatives at known concentrations

  • Positive control antibiotic disks

  • Negative control disks (impregnated with solvent)

  • Sterile forceps or disk dispenser

  • Incubator

Procedure
  • Inoculum Preparation: From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8][19]

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension. Remove excess liquid by pressing the swab against the inside of the tube.[18] Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[18]

  • Disk Application: Aseptically apply the paper disks impregnated with the test compounds onto the surface of the inoculated MHA plate.[18] Gently press each disk to ensure complete contact with the agar.[18] Also, apply positive and negative control disks.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[8]

  • Result Interpretation: After incubation, measure the diameter of the zones of inhibition (clear areas around the disks where bacterial growth is absent) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of the test compound that inhibits visible bacterial growth.[8][9][10] The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[20][21][22][23]

Materials
  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture and 0.5 McFarland standard as prepared for the disk diffusion assay

  • Stock solutions of this compound derivatives in a suitable solvent

  • Multichannel pipette

  • Plate reader (optional)

Procedure
  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.[8]

    • Add 100 µL of the stock solution of the test compound to the first well of a row. This will be the highest concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well.[8][19] Discard 100 µL from the tenth well.[19][24]

    • Column 11 will serve as the growth control (inoculum without the compound), and column 12 will be the sterility control (broth only).[8][10][19]

  • Inoculation:

    • Dilute the standardized 0.5 McFarland bacterial suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[9][25]

    • Within 15 minutes of preparation, add 100 µL of the final bacterial inoculum to each well from column 1 to 11.[8] Do not inoculate the sterility control wells (column 12).[24]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[8]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).[9][10][11][25] This can be determined by visual inspection or by using a plate reader to measure the optical density at 600 nm.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This assay is performed after the MIC is determined to assess whether the compound is bactericidal or bacteriostatic.[12][13]

Materials
  • MHA plates

  • Micropipette

  • Spreader

Procedure
  • Sub-culturing: From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.[11]

  • Plating: Spread the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[12][13][14][15] This is determined by counting the number of colonies on the MHA plates. The well corresponding to the lowest concentration with no or minimal colony growth is the MBC.

Data Presentation and Interpretation

The results of the antimicrobial assays should be presented in a clear and concise manner to allow for easy comparison of the activity of different derivatives.

Example Data Table
CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC)
This compoundStaphylococcus aureus ATCC 292131632Bactericidal (2)
Derivative AStaphylococcus aureus ATCC 29213816Bactericidal (2)
Derivative BEscherichia coli ATCC 2592232256Bacteriostatic (>4)
Positive Control (e.g., Ciprofloxacin)Staphylococcus aureus ATCC 292130.51Bactericidal (2)
Positive Control (e.g., Ciprofloxacin)Escherichia coli ATCC 259220.250.5Bactericidal (2)
Interpretation of Results

The ratio of MBC to MIC is used to determine if a compound is bactericidal or bacteriostatic.

  • Bactericidal: MBC/MIC ≤ 4

  • Bacteriostatic: MBC/MIC > 4

Mechanistic Insights

The antimicrobial activity of cinnamic acid derivatives is believed to stem from their ability to disrupt the bacterial cell membrane. The addition of a fluorine atom and a methyl group to the cinnamic acid backbone can influence its lipophilicity and electronic properties, potentially enhancing its interaction with and penetration of the bacterial cell membrane.

G cluster_0 Proposed Mechanism of Action A This compound derivative B Bacterial Cell Membrane (Lipid Bilayer) A->B Interaction & Insertion C Increased Membrane Permeability B->C D Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) C->D E Inhibition of Cellular Processes D->E F Cell Death E->F

Caption: Proposed mechanism of action for cinnamic acid derivatives.

References

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Southeast Asian Fisheries Development Center, Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Andrzejewska, M., & Spadło, M. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 119. [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • Köse, D., & Ertürk, A. (2025). Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii. Molecules, 30(1), 123. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • ResearchGate. (n.d.). Structure of cinnamic acid derivatives with antimicrobial action. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2012).
  • Autechem. (n.d.). The Role of Fluorinated Compounds in Modern Antibiotic Development. Retrieved from [Link]

  • Nowak, A., et al. (2023). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. International Journal of Molecular Sciences, 24(21), 15894. [Link]

  • Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 20243-20279. [Link]

  • Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry, 12(8), 749-767. [Link]

  • Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749–767. [Link]

  • Utchariyakiat, I., et al. (2016). Antibacterial mechanisms of cinnamon and its constituents: A review. Microbial Pathogenesis, 97, 174-182. [Link]

  • Al-Masoudi, N. A., & Al-Zoubi, R. M. (2024). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Molecules, 29(16), 3848. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768. [Link]

  • Al-Masoudi, N. A., & Al-Zoubi, R. M. (2024). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Molecules, 29(16), 3848. [Link]

  • Khan, I., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Acta Microbiologica et Immunologica Hungarica, 71(1), 1-13. [Link]

  • Clinical and Laboratory Standards Institute. (2009).
  • Lestari, D., et al. (2023). Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. HAYATI Journal of Biosciences, 30(6), 1011-1021. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • IRIS. (n.d.). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Retrieved from [Link]

  • Böhm, H. J., et al. (2004). Fluorine substituent effects (on bioactivity). ChemBioChem, 5(5), 637-643. [Link]

  • Di Filippo, M., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Antibiotics, 11(2), 241. [Link]

  • O'Neill, P. M., et al. (1994). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Journal of medicinal chemistry, 37(9), 1362–1370. [Link]

  • Di Filippo, M., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Antibiotics, 11(2), 241. [Link]

  • ResearchGate. (2020). Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2024). ORGANIC CHEMISTRY FRONTIERS REVIEW Synthesis and applications of fluorinated, polyfluoroalkyl-and polyfluoroaryl-substituted 1,2,3-triazoles. Retrieved from [Link]

  • Di Filippo, M., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Antibiotics, 11(2), 241. [Link]

Sources

The Strategic Integration of 3-Fluoro-5-methylcinnamic Acid in Advanced Materials Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of Fluorinated Cinnamic Acids in Material Science

The pursuit of novel materials with tailored functionalities is a cornerstone of modern scientific and technological advancement. Within this landscape, cinnamic acid and its derivatives have long been recognized as versatile building blocks, particularly in polymer science, owing to their inherent photoreactivity and potential for polymerization.[1][2] The strategic introduction of fluorine atoms onto the cinnamic acid scaffold represents a significant leap forward, offering a nuanced approach to tuning material properties. The unique electronic properties of fluorine, including its high electronegativity and the ability to form strong carbon-fluorine bonds, can impart enhanced thermal stability, desirable optical properties, and modified intermolecular interactions.[3] This guide focuses on a particularly promising derivative, 3-Fluoro-5-methylcinnamic acid, and its potential applications in the development of high-performance materials. While direct, extensive research on this specific molecule is emerging, we can extrapolate from the well-established chemistry of related fluorinated and cinnamate-based polymers to provide robust and insightful application notes and protocols for researchers, scientists, and drug development professionals.

I. Core Principles: The Scientific Rationale for Employing this compound

The utility of this compound in material science is rooted in the synergistic interplay of its constituent functional groups: the cinnamic acid moiety and the fluoro-methylated phenyl ring.

  • The Cinnamate Core: A Gateway to Photoreactive Polymers: The defining feature of the cinnamic acid backbone is the α,β-unsaturated carboxylic acid. The carbon-carbon double bond is susceptible to [2+2] photocycloaddition upon exposure to ultraviolet (UV) light, typically in the range of 250-340 nm.[4] This reversible dimerization/crosslinking mechanism is the foundation for creating photosensitive and photocrosslinkable polymers. When incorporated as a pendant group on a polymer backbone, the cinnamate moieties can be selectively crosslinked, leading to the formation of stable, insoluble networks. This property is particularly valuable in applications such as photolithography and the fabrication of liquid crystal alignment layers.[5][6]

  • The Fluoro-Methyl Phenyl Ring: Enhancing Performance and Tailoring Properties: The substitution of a fluorine atom and a methyl group on the phenyl ring is not merely an arbitrary modification. These substituents play a crucial role in fine-tuning the physical and chemical properties of the resulting materials:

    • Fluorine Substitution: The introduction of a fluorine atom can significantly increase the thermal stability and chemical resistance of a polymer.[3] Furthermore, the high electronegativity of fluorine can influence the electronic properties of the molecule, which is a key consideration in the design of organic electronic materials.

    • Methyl Group Substitution: The methyl group, while less electronically impactful than fluorine, can affect the solubility and processing characteristics of the resulting polymers. It can also influence the packing of polymer chains in the solid state, which in turn affects the material's mechanical and optical properties.

The combination of these features makes this compound a compelling candidate for the development of advanced polymers with a unique constellation of properties.

II. Application Focus: Liquid Crystal Alignment Layers

One of the most promising applications for polymers derived from this compound is in the fabrication of liquid crystal alignment layers.[5] These thin films are critical components in liquid crystal displays (LCDs), where they are used to induce a uniform orientation of the liquid crystal molecules.[6] The photo-alignment technique, which utilizes polarized UV light to selectively crosslink cinnamate groups, offers a non-contact method for creating highly ordered alignment layers.[4]

Workflow for Photo-Alignment Layer Fabrication

The overall process for creating a liquid crystal alignment layer using a polymer functionalized with this compound is depicted in the following workflow diagram.

G cluster_0 Polymer Synthesis cluster_1 Film Deposition & Curing cluster_2 LC Cell Assembly & Characterization Synthesis Synthesis of Poly(3-Fluoro-5-methylcinnamoyl)mer SpinCoating Spin Coating of Polymer Solution on Substrate Synthesis->SpinCoating Polymer Solution PreBake Pre-Bake to Remove Solvent SpinCoating->PreBake UV_Exposure Exposure to Linearly Polarized UV Light PreBake->UV_Exposure PostBake Post-Bake to Stabilize Alignment UV_Exposure->PostBake LC_Assembly Assembly of Liquid Crystal Cell PostBake->LC_Assembly LC_Filling Filling with Liquid Crystal Material LC_Assembly->LC_Filling Characterization Optical and Electro-Optical Characterization LC_Filling->Characterization

Sources

Application Note & Protocol: Synthesis of 3-Fluoro-5-methylcinnamoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Fluoro-5-methylcinnamoyl chloride, a key intermediate in medicinal chemistry and materials science. The protocol details the conversion of 3-Fluoro-5-methylcinnamic acid to its corresponding acyl chloride using thionyl chloride. This guide is intended for researchers and professionals in organic synthesis and drug development, emphasizing safety, mechanistic understanding, and reproducibility. We will cover the reaction mechanism, a detailed step-by-step protocol, purification methods, and analytical characterization of the final product.

Introduction and Mechanistic Overview

3-Fluoro-5-methylcinnamoyl chloride is a valuable building block for creating complex molecular architectures. The presence of the fluoro- and methyl- groups on the aromatic ring allows for fine-tuning of steric and electronic properties in target molecules, such as enzyme inhibitors or functional polymers. The acyl chloride moiety is a highly reactive functional group, enabling efficient amide and ester bond formation.

The synthesis is achieved via the chlorination of the parent carboxylic acid. While several reagents can accomplish this transformation, thionyl chloride (SOCl₂) is widely used due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. A subsequent attack by the chloride ion, either intra- or intermolecularly, leads to the formation of a tetrahedral intermediate which then collapses to yield the final acyl chloride, sulfur dioxide, and hydrogen chloride.

Safety and Handling

Extreme caution must be exercised when handling thionyl chloride.

  • Corrosivity: Thionyl chloride is highly corrosive and causes severe burns upon contact with skin and eyes.[1][2][3] It reacts violently with water to produce toxic gases (HCl and SO₂).[1]

  • Toxicity: It is toxic if inhaled.[2] All manipulations must be performed in a certified chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and solvent-resistant gloves (e.g., neoprene or rubber).[1][2][4][5]

  • Emergency Measures: An eyewash station and safety shower must be immediately accessible.[1][4] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]

  • Waste Disposal: All thionyl chloride waste and contaminated materials must be treated as hazardous waste and disposed of according to institutional guidelines.[1] The gaseous HCl and SO₂ byproducts must be neutralized by bubbling through a sodium hydroxide solution.[6][7]

Experimental Protocol

Materials and Equipment
Reagents & Materials Equipment
This compoundThree-neck round-bottom flask (e.g., 100 mL)
Thionyl chloride (SOCl₂), freshly distilledReflux condenser
Anhydrous toluene (or other inert solvent)Magnetic stirrer and stir bar
N,N-Dimethylformamide (DMF), anhydrous (catalyst)Heating mantle or oil bath with temperature control
Anhydrous sodium sulfate (Na₂SO₄)Distillation apparatus (for purification)
Deuterated chloroform (CDCl₃) for NMRGas trap/scrubber with NaOH solution
Paraffin oil for bubblerSchlenk line or nitrogen/argon inlet
Reaction Setup Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification a Dry Glassware b Add Stir Bar a->b c Add Starting Material b->c d Assemble Apparatus under Inert Gas c->d e Add Solvent & DMF d->e f Add Thionyl Chloride (Dropwise) e->f g Heat to Reflux (e.g., 80°C) f->g h Monitor Reaction (Cessation of Gas) g->h i Cool to Room Temp h->i j Remove Excess SOCl₂ & Solvent (Vacuum) i->j k Purify by Vacuum Distillation j->k l Characterize Product k->l

Caption: Workflow for the synthesis of 3-Fluoro-5-methylcinnamoyl chloride.

Step-by-Step Procedure

Note: This protocol is based on a 10 mmol scale. Adjust quantities as needed. The starting material, this compound, is assumed to be available or synthesized separately.

  • Preparation:

    • Ensure all glassware is oven-dried or flame-dried to remove any moisture, as thionyl chloride and the acyl chloride product are water-sensitive.[8][9]

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.82 g, 10.0 mmol).

  • Reaction Assembly:

    • Assemble the apparatus under a nitrogen or argon atmosphere. Attach a reflux condenser to the central neck. To the top of the condenser, connect a gas outlet tube leading to a gas scrubber containing a 2 M sodium hydroxide solution to neutralize the HCl and SO₂ gases produced.[6][7]

    • Use the side necks for a stopper and a dropping funnel or syringe port.

  • Reagent Addition:

    • Add anhydrous toluene (20 mL) to the flask, followed by one drop of anhydrous N,N-Dimethylformamide (DMF) to catalyze the reaction.[8][9]

    • While stirring, slowly add thionyl chloride (1.1 mL, 1.78 g, 15.0 mmol, 1.5 equivalents) to the suspension at room temperature.[6] An initial vigorous evolution of gas may occur.[6]

  • Reaction Execution:

    • After the initial gas evolution subsides, heat the reaction mixture to 80°C using an oil bath.[6][7]

    • Maintain the mixture at reflux with stirring for 2-3 hours, or until the evolution of gas ceases, indicating the reaction is complete.[6][7] The solution should become clear.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. A cold trap (e.g., with liquid nitrogen) is recommended to capture the volatile thionyl chloride.[7]

    • The resulting crude product, a yellowish solid or oil, is often pure enough for subsequent steps.[6][7]

    • For higher purity, the product can be purified by vacuum distillation.[6][7] Due to the potential for the product to be a solid at room temperature, use an air-cooled condenser and be prepared to gently warm it with a heat gun if crystallization occurs.[6][7]

Product Characterization

The identity and purity of the synthesized 3-Fluoro-5-methylcinnamoyl chloride should be confirmed using standard analytical techniques.

Technique Expected Result Rationale
¹H NMR Disappearance of the broad carboxylic acid proton signal (>10 ppm). Shifts in protons alpha to the carbonyl.Confirms conversion of the -COOH group.
¹³C NMR Shift of the carbonyl carbon signal to a characteristic acyl chloride region (~165-175 ppm).Confirms formation of the -COCl group.
FT-IR Disappearance of the broad O-H stretch (~2500-3300 cm⁻¹). Appearance of a strong C=O stretch for the acyl chloride at a higher frequency (~1750-1810 cm⁻¹) compared to the parent acid (~1680-1710 cm⁻¹).Vibrational spectroscopy provides direct evidence of the functional group transformation.
Mass Spec Molecular ion peak corresponding to the calculated mass of C₁₀H₈ClFO. Isotope pattern for chlorine (M and M+2 peaks in ~3:1 ratio) should be visible.Confirms the molecular weight and elemental composition.

Troubleshooting

Problem Possible Cause Solution
Low Yield / Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time or temperature slightly. Ensure catalyst (DMF) was added.
Wet reagents or glassware.Ensure all reagents are anhydrous and glassware is thoroughly dried. Thionyl chloride and the product are moisture-sensitive.[8]
Product is Dark/Impure Reaction overheated, causing decomposition.Maintain careful temperature control. Use freshly distilled thionyl chloride.
Insufficient removal of excess SOCl₂.Ensure complete removal of volatiles under vacuum before further use or purification.
Difficulty in Purification Product solidifies in the condenser during distillation.Use an air-cooled or wide-bore condenser. Gently warm the condenser with a heat gun as needed to prevent blockage.[6][7]

References

  • BenchChem. (n.d.). Synthesis of cinnamoyl chloride from cinnamic acid and thionyl chloride.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Thionyl Chloride.
  • OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with Thionyl Chloride (SOCl₂).
  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

  • ReactionWeb.io. (n.d.). Carboxylic Acid + SOCl2.
  • Sigma-Aldrich. (n.d.). Thionyl chloride - Safety Data Sheet.
  • University of Alabama in Huntsville. (2013, July 22). SOP 0079 - Thionyl Chloride.
  • Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • Organic Chemistry Portal. (2006). 2013 Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride.
  • Bionium Scientific. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • LANXESS. (2015, August). Product Safety Assessment: Thionyl chloride.

Sources

Esterification Methods for 3-Fluoro-5-methylcinnamic acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Significance of 3-Fluoro-5-methylcinnamic Acid Esters in Medicinal Chemistry

This compound and its derivatives are of significant interest in the field of drug discovery and development. Cinnamic acids, in general, are recognized for a wide spectrum of pharmacological activities, including anti-tumor, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, the synthesis of various esters of this compound is a critical step in generating compound libraries for screening and developing novel therapeutic agents.[3]

This application note provides detailed protocols for two robust and widely applicable esterification methods for this compound: the Steglich esterification and the Mitsunobu reaction. These methods are particularly well-suited for substrates that may be sensitive to the harsh conditions of traditional Fischer esterification, such as sterically hindered or acid-labile compounds.[1][4] The causality behind experimental choices, step-by-step protocols, and expected outcomes are detailed to ensure reproducibility and success in your research endeavors.

Method 1: Steglich Esterification - A Mild Approach for Diverse Substrates

The Steglich esterification is a powerful method that proceeds under mild, neutral conditions, making it ideal for a broad range of substrates, including those with sensitive functional groups.[1][4] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP).[1][5]

Mechanism of Action

The reaction is initiated by the activation of the carboxylic acid by the carbodiimide, forming a highly reactive O-acylisourea intermediate.[6] The nucleophilic catalyst, DMAP, then attacks this intermediate to generate a reactive acyl-pyridinium salt. This "active ester" is subsequently displaced by the alcohol to form the desired ester and a urea byproduct. The use of catalytic DMAP significantly accelerates the reaction and suppresses the formation of a stable N-acylurea byproduct.[4]

Experimental Workflow: Steglich Esterification

Steglich_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Acid, Alcohol, & DMAP in Anhydrous DCM reagents Dissolve Reagents start->reagents cool Cool to 0°C reagents->cool add_dcc Add DCC Solution cool->add_dcc warm_rt Warm to Room Temperature & Stir add_dcc->warm_rt monitor Monitor by TLC warm_rt->monitor filter_dcu Filter DCU Byproduct monitor->filter_dcu wash Aqueous Wash filter_dcu->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify end Isolated Ester purify->end

Caption: General experimental workflow for Steglich Esterification.

Detailed Protocol: Steglich Esterification of this compound

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylaminopyridine) (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq).

  • Solvent Addition: Add anhydrous DCM to dissolve the reactants (typically at a concentration of 0.1-0.5 M). Stir the mixture until all solids have dissolved.

  • Cooling: Cool the reaction flask to 0°C using an ice-water bath.

  • DCC Addition: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture.

  • Reaction Progression: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0°C for 30 minutes to facilitate the precipitation of the dicyclohexylurea (DCU) byproduct.

    • Filter the mixture through a pad of Celite® to remove the precipitated DCU, washing the filter cake with a small amount of cold DCM.[7]

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary
Reactant/ReagentMolar Eq.PurposeTypical Yields
This compound1.0Carboxylic acid substrate70-95%
Alcohol1.0 - 1.5Nucleophile
DCC1.1Coupling agent
DMAP0.05 - 0.10Catalyst

Method 2: Mitsunobu Reaction - Inversion of Stereochemistry and Mild Conditions

The Mitsunobu reaction is an exceptionally mild and versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters.[8][9] A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center, proceeding via an Sₙ2 mechanism.[10] This makes it a valuable tool in stereoselective synthesis. The reaction typically employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

Mechanism of Action

The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine intermediate. This intermediate then protonates the carboxylic acid, and the resulting carboxylate anion is a key nucleophile. The alcohol is activated by the phosphonium species, forming an alkoxyphosphonium salt, which is an excellent leaving group. The carboxylate anion then displaces this leaving group in an Sₙ2 fashion to yield the ester with inverted stereochemistry, along with triphenylphosphine oxide and a hydrazine derivative as byproducts.[11][12]

Experimental Workflow: Mitsunobu Reaction

Mitsunobu_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Acid, Alcohol, & PPh₃ in Anhydrous THF dissolve Dissolve Reagents start->dissolve cool Cool to 0°C dissolve->cool add_dead Add DEAD/DIAD Dropwise cool->add_dead warm_rt Warm to Room Temperature & Stir add_dead->warm_rt monitor Monitor by TLC warm_rt->monitor concentrate Concentrate in vacuo monitor->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify end Isolated Ester purify->end

Caption: General experimental workflow for the Mitsunobu Reaction.

Detailed Protocol: Mitsunobu Esterification of this compound

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.0-1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) and the alcohol (1.2 eq) in anhydrous THF, add triphenylphosphine (1.5 eq) at room temperature under an inert atmosphere.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • DEAD/DIAD Addition: Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution. A color change and/or the formation of a precipitate may be observed.

  • Reaction Progression: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress by TLC.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude residue can be directly purified by flash column chromatography. The triphenylphosphine oxide and hydrazine byproducts can often be separated from the desired ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Quantitative Data Summary
Reactant/ReagentMolar Eq.PurposeTypical Yields
This compound1.0Carboxylic acid substrate60-90%
Alcohol1.0 - 1.2Nucleophile
PPh₃1.5Activates the alcohol
DEAD or DIAD1.5Oxidant

Troubleshooting and Considerations

  • Low Yields in Steglich Esterification: Ensure all reagents and solvents are anhydrous. The O-acylisourea intermediate is sensitive to moisture. If the alcohol is particularly hindered, increasing the reaction time or temperature (to a gentle reflux) may be necessary.

  • Difficulty Removing DCU: DCU is largely insoluble in many organic solvents. Cooling the reaction mixture thoroughly before filtration is key. If DCU co-elutes with the product during chromatography, recrystallization of the product may be an effective purification step.

  • Side Reactions in Mitsunobu Reaction: The pKa of the carboxylic acid is important; if it is not acidic enough (pKa > 13), side reactions can occur.[8][12] this compound is sufficiently acidic for this reaction. The order of addition of reagents can also be critical; if the standard procedure is unsuccessful, pre-forming the betaine by adding DEAD/DIAD to PPh₃ before adding the alcohol and acid may improve the outcome.[8]

  • Purification Challenges with Mitsunobu Byproducts: Triphenylphosphine oxide and the reduced hydrazine can sometimes be difficult to remove completely by chromatography. Using polymer-bound triphenylphosphine can simplify the work-up, as the phosphine oxide byproduct can be removed by filtration.

Conclusion

The Steglich esterification and the Mitsunobu reaction are two highly effective and complementary methods for the synthesis of this compound esters. The choice of method will depend on the specific alcohol being used, the desired stereochemical outcome, and the presence of other functional groups in the molecule. By following the detailed protocols and considering the key mechanistic insights provided in this application note, researchers can confidently and efficiently synthesize a diverse range of esters for their drug discovery programs.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in 3-Fluoro-5-methylcinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-5-methylcinnamic acid is a valuable building block in medicinal chemistry and materials science. However, its synthesis can be challenging, with researchers frequently encountering lower-than-expected yields that hinder project timelines and consume valuable resources. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you overcome common hurdles in its synthesis. Drawing from established chemical principles and field-proven insights, this document serves as a dedicated resource for researchers, scientists, and drug development professionals aiming to maximize the efficiency of their synthetic efforts.

Common Synthetic Routes: An Overview

The synthesis of cinnamic acid derivatives, including this compound, is typically approached via one of three classical name reactions. The choice of method often depends on available starting materials, desired scale, and tolerance for specific reaction conditions.

  • Perkin Reaction : This reaction involves the condensation of an aromatic aldehyde (3-fluoro-5-methylbenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of an alkali salt of the acid (sodium acetate).[1][2] It is a well-established method but often requires high temperatures and long reaction times, which can lead to side products.[3]

  • Knoevenagel Condensation : A highly reliable method that involves the reaction of an aldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak base like pyridine and piperidine.[4][5] This method is often favored for its milder conditions and generally good yields.[4]

  • Heck Reaction : A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 3-fluoro-5-methyl-iodobenzene) and an alkene (e.g., acrylic acid or its esters).[6][7] This approach offers great versatility but requires careful control over the catalytic system to avoid low yields and side reactions.[8]

Troubleshooting Guide: Pinpointing and Solving Low-Yield Issues

This section addresses specific problems you may encounter during the synthesis of this compound, structured in a question-and-answer format.

Section 1: Knoevenagel Condensation Problems

Q: My Knoevenagel condensation using 3-fluoro-5-methylbenzaldehyde and malonic acid stalls, with significant starting material remaining. What is the likely cause?

A: This is a common issue that typically points to one of three areas: catalyst inefficiency, suboptimal temperature, or moisture.

  • Catalyst System: The pyridine/piperidine catalyst system is crucial. Ensure your pyridine is dry and of high purity, as it also serves as the solvent. The amount of piperidine is catalytic; adding too much can sometimes be detrimental. A few drops are usually sufficient for a lab-scale reaction.[4]

  • Reaction Temperature: While the Knoevenagel is milder than the Perkin reaction, it still requires sufficient thermal energy to drive the condensation and subsequent decarboxylation. A reaction temperature between 80-110°C is typical.[4][5] If the temperature is too low, the reaction rate will be impractically slow.

  • Moisture Contamination: Water can interfere with the catalytic base and the reactive intermediates. Ensure your glassware is thoroughly oven-dried or flame-dried before use and that your reagents are anhydrous.[9]

Q: My reaction appears complete by TLC, but my isolated yield after workup is very low. Where am I losing my product?

A: Significant product loss after a successful reaction almost always occurs during the workup and isolation phase. For cinnamic acids, the key step is precipitation.

  • Incomplete Precipitation: The product is precipitated by acidifying the reaction mixture.[4] It is critical to lower the pH to approximately 2-3 to ensure the carboxylic acid is fully protonated and minimally soluble in the aqueous solution. Check the pH with indicator paper.

  • Insufficient Cooling: The solubility of your product in the water/pyridine/acid mixture is temperature-dependent. After acidification, cool the mixture thoroughly in an ice bath to maximize precipitation before filtration.

  • Washing with a Non-ideal Solvent: When washing the filtered solid, use ice-cold distilled water. Using room temperature water or an organic solvent in which the product has some solubility will lead to yield loss.

Section 2: Perkin Reaction Problems

Q: My Perkin reaction is producing a dark, tarry mixture with a very low yield of the desired acid. What's causing this decomposition?

A: The Perkin reaction's requirement for high temperatures (often 180°C or higher) is its primary drawback and the main cause of decomposition and charring.[10]

  • Excessive Temperature or Time: Prolonged heating can cause polymerization and decarboxylation side reactions.[11] Monitor the reaction closely by TLC (if possible) and avoid unnecessarily long reaction times. Consider using microwave irradiation as an alternative heating method, which can significantly reduce reaction times and often leads to cleaner reactions.[3]

  • Impure Starting Aldehyde: Aldehydes are prone to oxidation to the corresponding carboxylic acid upon storage. This impurity can interfere with the reaction. Use freshly distilled or purified 3-fluoro-5-methylbenzaldehyde.

Q: The yield of my Perkin reaction is consistently poor, even without significant charring. Could my reagents be the issue?

A: Absolutely. The quality of the base and anhydride are critical for this reaction's success.

  • Anhydrous Conditions are Essential: The alkali salt catalyst (e.g., sodium acetate) must be anhydrous.[3] Any moisture will react with the acetic anhydride, quenching it and inhibiting the formation of the necessary enolate intermediate.[2] Use freshly fused sodium acetate or a commercially available anhydrous grade.

  • Stoichiometry: Ensure the correct molar ratios of aldehyde, anhydride, and base are used. A slight excess of the anhydride and base is common practice.

Section 3: Heck Reaction Problems

Q: My Heck reaction suffers from low conversion, and I observe a black precipitate (palladium black). What happened to my catalyst?

A: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst, which is a common failure mode in cross-coupling reactions.

  • Oxygen Sensitivity: Pd(0) catalysts are highly sensitive to oxygen, which causes them to precipitate out of the catalytic cycle.[8] It is imperative to thoroughly degas your solvent and reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent for at least 30 minutes) and to maintain a positive pressure of an inert gas throughout the reaction.[8]

  • Ligand Choice: The choice of phosphine ligand is critical to stabilize the palladium catalyst and facilitate the reaction. For electron-neutral or electron-poor aryl halides, standard ligands like triphenylphosphine (PPh₃) may be sufficient. However, more challenging substrates often benefit from more electron-rich and bulky phosphine ligands.

Q: My main side product appears to be a homocoupled dimer of my starting aryl halide or acrylic acid. How can I prevent this?

A: Homocoupling is a competing pathway that reduces the yield of the desired cross-coupled product.[8]

  • Optimize the Base: The base plays a key role in the Heck reaction. Organic bases like triethylamine (Et₃N) are common, but inorganic bases like potassium carbonate (K₂CO₃) can sometimes suppress homocoupling. The strength and type of base can significantly influence the reaction outcome.[12]

  • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the acrylate component relative to the aryl halide can sometimes minimize aryl-aryl homocoupling.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[8]

Frequently Asked Questions (FAQs)

Q: How important is the quality of the starting 3-fluoro-5-methylbenzaldehyde? A: It is critically important. As mentioned, aldehydes can oxidize to carboxylic acids upon exposure to air.[13] This impurity will not participate in the reaction and will lower your theoretical yield from the start. It's best practice to use a freshly opened bottle or to purify the aldehyde by distillation before use.

Q: What is the most effective way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting material and product spots. Co-spotting a lane with your starting material and the reaction mixture will help you definitively track its consumption.

Q: What is the best general-purpose method for purifying the final this compound? A: For most cases, recrystallization is the most efficient and scalable purification method for cinnamic acids.[4][14] An ethanol/water solvent system is often effective.[4] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals. If recrystallization fails to remove a persistent impurity, column chromatography can be used, though it is more time-consuming and solvent-intensive.[15]

Optimized Protocol: Knoevenagel Synthesis of this compound

This protocol is designed to maximize yield by controlling critical parameters. The causality behind each step is explained to enhance understanding and reproducibility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep Oven-dry all glassware reagents Weigh reagents accurately prep->reagents setup Combine aldehyde, malonic acid, & pyridine in flask catalyst Add catalytic piperidine setup->catalyst reflux Heat to 100°C under N2 Monitor by TLC (3-5h) catalyst->reflux cool Cool to room temp reflux->cool precipitate Pour into cold water & acidify to pH 2-3 with HCl cool->precipitate filter Cool in ice bath Collect solid by vacuum filtration precipitate->filter wash Wash solid with ice-cold water filter->wash recrys Recrystallize from Ethanol/Water wash->recrys dry Dry product under vacuum recrys->dry end end dry->end Final Pure Product

Caption: Knoevenagel synthesis and purification workflow.

Step-by-Step Methodology
  • Preparation:

    • Place a 100 mL round-bottom flask, magnetic stir bar, and reflux condenser in an oven at 120°C for at least 4 hours (or flame-dry under vacuum) and allow to cool in a desiccator or under an inert atmosphere (N₂ or Ar). Causality: This removes adsorbed water, which can hinder the reaction.[9]

  • Reaction Setup:

    • To the dried flask, add 3-fluoro-5-methylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and dry pyridine (approx. 5 mL per gram of aldehyde). Causality: A slight excess of malonic acid ensures the complete consumption of the limiting aldehyde.[4]

    • Begin stirring to dissolve the solids.

    • Add a catalytic amount of piperidine (approx. 5 drops) to the stirred solution. Causality: Piperidine is a stronger base than pyridine and is the active catalyst for the condensation.[4]

  • Reaction:

    • Attach the reflux condenser and place the flask in a pre-heated oil bath at 100°C.

    • Maintain this temperature under a gentle flow of nitrogen for 3-5 hours.

    • Monitor the reaction progress by TLC until the starting aldehyde spot has disappeared.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • In a separate beaker, prepare a mixture of cold water and crushed ice. Pour the cooled reaction mixture into the beaker with vigorous stirring.

    • Slowly add 5M HCl solution dropwise while stirring until the pH of the solution is 2-3 (check with pH paper). A precipitate should form. Causality: Protonation of the carboxylate salt renders the product insoluble in water, causing it to precipitate.[4]

    • Cool the entire mixture in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of ice-cold distilled water to remove residual pyridine and salts.

  • Purification and Drying:

    • Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol to dissolve it completely.

    • Slowly add hot water until the solution just begins to turn cloudy. If it becomes too cloudy, add a drop of hot ethanol to clarify.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the pure crystals by vacuum filtration and dry them in a vacuum oven at 60°C to a constant weight.

Data Summary

Optimizing reaction conditions is key to improving yield. The following table illustrates the potential impact of base selection and temperature on the Knoevenagel condensation yield, based on typical outcomes for similar reactions.

EntryAldehydeMethylene SourceBase CatalystSolventTemp (°C)Time (h)Expected Yield (%)
13-F-5-Me-BenzaldehydeMalonic AcidPiperidinePyridine1004~85-95%
23-F-5-Me-BenzaldehydeMalonic AcidAmmonium AcetatePyridine1006~70-80%
33-F-5-Me-BenzaldehydeMalonic AcidPiperidinePyridine6012<50% (Incomplete)
43-F-5-Me-BenzaldehydeMalonic AcidNonePyridine10012<5% (No Reaction)

Note: Yields are illustrative and can vary based on experimental execution.

Knoevenagel Reaction Mechanism

G cluster_1 cluster_2 cluster_3 cluster_4 A Malonic Acid + Base (Piperidine) B Carbanion/Enolate Intermediate A->B -H+ D Aldol-type Adduct B->D C 3-Fluoro-5-methylbenzaldehyde C->D E Unsaturated Intermediate D->E -H2O F This compound E->F -CO2

Caption: Simplified mechanism of the Knoevenagel condensation.

References

  • Longdom Publishing. A Concise Introduction of Perkin Reaction. Journal of Chemical Sciences. [Link]

  • Wikipedia. (2023). Perkin reaction. [Link]

  • Pathiranage, A. L. (2021). Esterification, Purification and Identification of Cinnamic Acid Esters. World Journal of Chemical Education. [Link]

  • Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. [Link]

  • BYJU'S. (2023). Perkin Reaction. [Link]

  • Pour, M., et al. (2018). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. ResearchGate. [Link]

  • Google Patents. (1992). Method for obtaining high-purity cinnamic acid.
  • RSC. (2023). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Medicinal Chemistry. [Link]

  • Asian Journal of Chemistry. (2013). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. [Link]

  • J&K Scientific LLC. (2021). Perkin Reaction. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Johnson Matthey Technology Review. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. [Link]

  • ResearchGate. (2013). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. [Link]

  • Google Patents. (2012).
  • ResearchGate. (2020). Extraction and purification of Cinnamic acid from Cinnamon bark. [Link]

  • Rathi, N. and Gaikar, V. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Journal of Crystallization Process and Technology. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]

  • Journal of Chemical Information and Modeling. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. [Link]

  • Google Patents. The preparation method of m-trifluoromethyl cinnamic acid.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Molecules. [Link]

  • ResearchGate. (2017). Synthesis of cinnamic acid derivatives from 3-methyl-4-nitro-5-styrylisoxazole. [Link]

  • Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives. Atlantis Press. [Link]

  • Simion, C., et al. (2005). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules. [Link]

  • ResearchGate. (2005). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. [Link]

  • Google Patents. (1986).

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Identifying side products in 3-Fluoro-5-methylcinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Fluoro-5-methylcinnamic acid (CAS 773132-32-4). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. As a crucial intermediate in the development of pharmaceuticals and agrochemicals, achieving high purity is paramount.[1][2] This guide provides in-depth, field-proven insights into identifying and mitigating the formation of common side products, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable laboratory-scale method for synthesizing this compound?

The most frequently employed and reliable method is the Knoevenagel-Doebner condensation.[3][4] This reaction involves the condensation of 3-Fluoro-5-methylbenzaldehyde with malonic acid, typically using a weak organic base like pyridine with a catalytic amount of piperidine as the catalyst system.[5][6] The reaction proceeds through a condensation step followed by in-situ decarboxylation, which is often driven by the heat of the reaction.[7][8] This method is favored for its operational simplicity, high yields, and generally clean reaction profile.

Q2: What are the primary side products I should expect when using the Knoevenagel-Doebner synthesis route?

While the Knoevenagel-Doebner reaction is efficient, several potential side products and impurities can arise. The most common are:

  • Unreacted 3-Fluoro-5-methylbenzaldehyde: Incomplete reaction is a common source of contamination.

  • Unreacted Malonic Acid: A water-soluble starting material that is typically removed during aqueous workup.

  • cis (Z)-3-Fluoro-5-methylcinnamic acid: The thermodynamically less stable geometric isomer of the desired trans (E)-product.[7]

  • 3-Fluoro-5-methylstyrene: The product of complete decarboxylation of the cinnamic acid, which can occur if the reaction is overheated for prolonged periods.[9][10]

  • Aldol Self-Condensation Product: Using a base that is too strong can induce the self-condensation of the starting aldehyde, leading to higher molecular weight impurities.[7]

Q3: Why is the trans (E)-isomer the major product in this synthesis?

The formation of the trans (E)-isomer is favored due to thermodynamic stability. The steric hindrance between the bulky phenyl group and the carboxylic acid group is minimized when they are on opposite sides of the carbon-carbon double bond. While both E and Z isomers may form, the reaction conditions, particularly heating, often allow for equilibration to the more stable E-isomer.[7]

Q4: What are the most effective analytical techniques for identifying and quantifying these impurities?

A multi-technique approach is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of the final product and detecting non-volatile impurities like the starting aldehyde and the cis-isomer.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural confirmation. ¹H NMR can easily distinguish between the trans and cis isomers based on the coupling constants of the vinylic protons.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities, particularly the decarboxylated side product, 3-fluoro-5-methylstyrene.[11]

  • Thin-Layer Chromatography (TLC): An excellent in-process control tool to monitor the consumption of the starting aldehyde.[15]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My final product has a low or broad melting point and my ¹H NMR spectrum shows complex signals in the vinyl region.
  • Probable Cause: This is a classic sign of isomeric impurity. The presence of the cis (Z)-isomer alongside the desired trans (E)-isomer disrupts the crystal lattice, leading to a depressed and broadened melting point. The vinylic protons of the trans-isomer typically show a large coupling constant (J ≈ 16 Hz), while the cis-isomer shows a smaller one (J ≈ 12 Hz).

  • Solution:

    • Reaction Conditions: Ensure the reaction is heated sufficiently (e.g., reflux in pyridine) to allow for equilibration to the more stable trans-isomer.

    • Purification: Recrystallization is often effective for removing the cis-isomer. A solvent system like ethanol/water or toluene can be used. The trans-isomer is typically less soluble and will crystallize out preferentially.

    • Photoisomerization: Cinnamic acids can undergo photoisomerization from trans to cis upon exposure to UV light.[12] Protect the reaction mixture and the final product from direct, strong light.

Problem 2: My HPLC analysis shows a significant peak with a retention time shorter than my product, and the mass matches the starting aldehyde.
  • Probable Cause: The reaction has not gone to completion. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst.

  • Solution:

    • Monitor with TLC: Use TLC to track the disappearance of the 3-Fluoro-5-methylbenzaldehyde spot before stopping the reaction. A common eluent is a mixture of ethyl acetate and hexanes.[15]

    • Extend Reaction Time: If the reaction stalls, extend the reflux time by 1-2 hours and re-analyze.

    • Check Reagent Quality: Ensure the malonic acid is dry and the pyridine/piperidine has not absorbed excessive water, which can hinder the reaction.

Problem 3: My mass spectrometry data shows a prominent fragment ion corresponding to the loss of 44 Da (CO₂), even in soft ionization modes.
  • Probable Cause: This could be indicative of two possibilities: either the molecule is fragmenting in the mass spectrometer source, or your sample contains the decarboxylated impurity, 3-fluoro-5-methylstyrene. Cinnamic acids are known to undergo decarboxylation.[9][16]

  • Solution:

    • Avoid Overheating: During the reaction, avoid excessive temperatures or prolonged heating after the reaction is complete, as this promotes thermal decarboxylation.[17]

    • Analytical Confirmation: Use GC-MS to confirm the presence of the volatile styrene derivative. Its retention time will be significantly different from the carboxylic acid product.

    • Purification: If the styrene is present, a careful recrystallization or column chromatography can remove this less polar impurity.

Visualization of Reaction Pathways

The following diagram illustrates the primary Knoevenagel-Doebner synthesis pathway for this compound and the formation of key side products.

G cluster_reactants Starting Materials cluster_products Products & Impurities Aldehyde 3-Fluoro-5- methylbenzaldehyde Intermediate Condensation Adduct (Unstable) Aldehyde->Intermediate Pyridine/ Piperidine Aldehyde_Impurity Unreacted Aldehyde (Impurity) Aldehyde->Aldehyde_Impurity Incomplete Reaction Malonic Malonic Acid Malonic->Intermediate Pyridine/ Piperidine Product_E < (E)-3-Fluoro-5-methylcinnamic acid (Desired Product)> Intermediate->Product_E - H₂O - CO₂ (Decarboxylation) Product_Z (Z)-3-Fluoro-5-methylcinnamic acid (cis-Isomer) Product_E->Product_Z UV Light (Equilibrium) Styrene 3-Fluoro-5-methylstyrene (Decarboxylation Impurity) Product_E->Styrene Excess Heat (-CO₂)

Caption: Knoevenagel-Doebner synthesis and side product formation.

Protocols & Data

Protocol 1: Synthesis via Knoevenagel-Doebner Condensation

This protocol is adapted from established procedures for similar substituted cinnamic acids.[5][6]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Fluoro-5-methylbenzaldehyde (13.8 g, 0.1 mol).[18]

  • Reagents: Add malonic acid (12.5 g, 0.12 mol) and anhydrous pyridine (50 mL).

  • Catalyst: Add piperidine (1 mL, ~0.01 mol) to the mixture.

  • Reaction: Heat the mixture to reflux (~115°C) with stirring for 3-4 hours. Monitor the reaction progress by TLC (3:7 Ethyl Acetate:Hexane) until the aldehyde spot is consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice (200 g) and concentrated hydrochloric acid (30 mL).

  • Isolation: A precipitate will form. Stir for 15 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the solid cake with cold water (2 x 50 mL) to remove pyridine hydrochloride and residual malonic acid.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure (E)-3-Fluoro-5-methylcinnamic acid as a white crystalline solid.

Protocol 2: HPLC Method for Purity Analysis

This is a general reverse-phase HPLC method suitable for analyzing cinnamic acid derivatives.[12][13]

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Expected Elution Order: Malonic Acid -> this compound -> 3-Fluoro-5-methylbenzaldehyde.

Table 1: Key Characteristics of Product and Potential Side Products
Compound NameStructureMol. Weight ( g/mol )¹H NMR Vinyl Protons (J in Hz)Expected HPLC Behavior
(E)-3-Fluoro-5-methylcinnamic acid C₁₀H₉FO₂180.18d, ~7.8 ppm (J ≈ 16.0); d, ~6.5 ppm (J ≈ 16.0)Main product peak
(Z)-3-Fluoro-5-methylcinnamic acidC₁₀H₉FO₂180.18d, ~7.1 ppm (J ≈ 12.0); d, ~5.9 ppm (J ≈ 12.0)Peak near the main product, often slightly earlier elution
3-Fluoro-5-methylbenzaldehydeC₈H₇FO138.14Aldehyde proton at ~9.9 ppmLater eluting than the acid product under reverse-phase
3-Fluoro-5-methylstyreneC₉H₉F136.17Complex vinyl signals ~5.2-6.7 ppmVery late elution or not seen; better by GC-MS

References

  • Jagtap, S., & Deshpande, R. (2013). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry, 25, 8633-8637. [Link]

  • Sathee, J. (n.d.). Chemistry Perkin Reaction Mechanism. Sathee Jee. [Link]

  • Gollop, N., et al. (2000). Decarboxylation of Substituted Cinnamic Acids by Lactic Acid Bacteria Isolated during Malt Whisky Fermentation. Applied and Environmental Microbiology, 66(10), 4543–4546. [Link]

  • Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Fluoro-5-methylbenzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]

  • EduBirdie. (2021). The Wittig Reaction Lab Report. [Link]

  • Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound. [Link]

  • J&K Scientific LLC. (2021). Perkin Reaction. [Link]

  • Wall, V. M., et al. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review, 43(4), 138-145. [Link]

  • Aldabalde, V., et al. (2011). Organocatalyzed Decarboxylation of Naturally Occurring Cinnamic Acids: Potential Role in Flavoring Chemicals Production. International Journal of Organic Chemistry, 1, 219-225. [Link]

  • Borah, A. J., & Yan, G. (2019). Decarboxylative functionalization of cinnamic acids. Organic & Biomolecular Chemistry, 17(39), 8758-8774. [Link]

  • Wikipedia contributors. (2023). Perkin reaction. Wikipedia. [Link]

  • Jagtap, S., & Deshpande, R. (2013). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry. [Link]

  • Borah, A. J., & Yan, G. (2019). Decarboxylative Functionalization of Cinnamic Acids. ResearchGate. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Properties and Applications of 3-Fluoro-5-methylbenzaldehyde. [Link]

  • Gabriëls, A., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 991-1004. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • PrepChem. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid. [Link]

  • Thiemann, T. (2017). One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium. SciForum. [Link]

  • Susanti, D., et al. (2020). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. JKPK (Jurnal Kimia dan Pendidikan Kimia), 5(1), 54-61. [Link]

  • Sbirrazzuoli, N., et al. (2018). Decarboxylation of cinnamic acids without 4-hydroxyl substituent. ResearchGate. [Link]

  • Slideshare. (2022). Introduction to Perkin reaction its mechanism and examples.pdf. [Link]

  • Gabriëls, A., et al. (2020). Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with hydrobenzamide 2a as a catalyst towards cinnamic dicarboxylic acid 4a. ResearchGate. [Link]

  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. [Link]

  • Jagtap, S., & Deshpande, R. (2013). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-[methyl(propyl)amino]benzaldehyde. PubChem Compound Database. [Link]

  • Ekoue-Kovi, K., & Wolf, C. (2007). One-Pot Synthesis of N-Acyl and N-Aroyl Pyrrolidines from Benzaldehydes. Organic Syntheses, 84, 129. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-methylbenzaldehyde. PubChem Compound Database. [Link]

  • Silvers, A. L., & Hess, K. R. (2004). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. Journal of Chemical Education, 81(5), 707. [Link]

  • Kurien, P. A. (1934). The condensation of aldehydes with malonic acid. Journal of the Indian Institute of Science, 17A, 112-118. [Link]

  • Nguyen, K. C., & Weizman, H. (2007). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3-(9-Anthryl)-2-Propenoic Acid Ethyl Ester. Journal of Chemical Education, 84(1), 119. [Link]

  • Cram. (n.d.). Wittig Reaction Of Trans-Cinnamaldehyde Lab Report. [Link]

  • Nguyen, H. T., et al. (2022). Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. Journal of Applied Pharmaceutical Science, 12(10), 154-160. [Link]

  • Pathiranage, A. L., et al. (2018). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. [Link]

  • Di Martino, P., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Pharmaceuticals, 15(2), 228. [Link]

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]

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Optimizing reaction conditions for cinnamoyl chloride formation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cinnamoyl Chloride Synthesis

Welcome to the technical support guide for the synthesis of cinnamoyl chloride. This resource is designed for chemistry professionals engaged in research and development who require a reliable and optimized protocol for this crucial synthetic intermediate. Here, we move beyond simple instructions to explain the underlying principles, helping you not only to execute the reaction successfully but also to troubleshoot and adapt it to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective reagents for converting cinnamic acid to cinnamoyl chloride?

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For cinnamic acid, the most widely used and effective chlorinating agent is thionyl chloride (SOCl₂)[1][2]. Other reagents like oxalyl chloride, phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃) can also be used, but thionyl chloride is often preferred in many applications[2][3][4].

  • Why Thionyl Chloride? The primary advantage of using thionyl chloride is the nature of its byproducts. The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases[1]. This simplifies the purification process immensely, as the gaseous byproducts can be easily removed from the reaction mixture and neutralized in a scrubber, driving the reaction to completion according to Le Châtelier's principle. In contrast, reagents like PCl₅ or PCl₃ produce non-volatile byproducts (e.g., POCl₃ or H₃PO₃) that can complicate the isolation of the desired cinnamoyl chloride[4].

  • What about Oxalyl Chloride? Oxalyl chloride is another excellent reagent, often considered milder and more reactive, especially when used with a catalytic amount of N,N-dimethylformamide (DMF)[5][6]. It is particularly useful for sensitive substrates. However, it is generally more expensive than thionyl chloride, making thionyl chloride the more common choice for larger-scale syntheses[6].

Q2: What is the underlying mechanism for the reaction between cinnamic acid and thionyl chloride?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The process transforms the hydroxyl group of the carboxylic acid, which is a poor leaving group, into a chlorosulfite group, which is an excellent leaving group.

  • Activation: The oxygen of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.

  • Intermediate Formation: This initial attack forms an unstable intermediate. A chloride ion is eliminated and then abstracts the acidic proton from the hydroxyl group, releasing HCl gas and forming a reactive acyl chlorosulfite intermediate.

  • Nucleophilic Attack & Elimination: The chloride ion (Cl⁻), now acting as a nucleophile, attacks the electrophilic carbonyl carbon of the intermediate. This forms a tetrahedral intermediate which then collapses, eliminating the chlorosulfite group. This group readily decomposes into sulfur dioxide (SO₂) gas and another chloride ion, yielding the final cinnamoyl chloride product[2].

The overall mechanism is depicted below:

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Nucleophilic Substitution cinnamic_acid Cinnamic Acid (R-COOH) intermediate1 Acyl Chlorosulfite Intermediate cinnamic_acid->intermediate1 + SOCl₂ thionyl_chloride Thionyl Chloride (SOCl₂) tetrahedral_intermediate Tetrahedral Intermediate intermediate1->tetrahedral_intermediate + Cl⁻ hcl HCl (gas) intermediate1->hcl - HCl cinnamoyl_chloride Cinnamoyl Chloride (R-COCl) tetrahedral_intermediate->cinnamoyl_chloride so2 SO₂ (gas) tetrahedral_intermediate->so2 - SO₂ G start Low or No Yield Observed cause1 Moisture Contamination? start->cause1 cause2 Incomplete Reaction? start->cause2 cause3 Reagent Quality? start->cause3 cause4 Loss During Workup? start->cause4 sol1 Solution: - Flame-dry all glassware. - Use freshly distilled SOCl₂. - Run under inert atmosphere. cause1->sol1 sol2 Solution: - Ensure reaction time is sufficient (monitor gas). - Confirm temperature reached 80°C. - Use 1.5 eq. of SOCl₂. cause2->sol2 sol3 Solution: - Check purity of starting cinnamic acid. - Use freshly opened or distilled SOCl₂. cause3->sol3 sol4 Solution: - Ensure complete removal of SOCl₂ before high-vacuum distillation. - Check for leaks in distillation setup. cause4->sol4

Caption: Troubleshooting Workflow for Low Yield.

  • Detailed Explanation:

    • Moisture Sensitivity: Acyl chlorides are highly susceptible to hydrolysis, reverting to the starting carboxylic acid upon contact with water.[7][8] Even atmospheric moisture can be detrimental. Rigorously dry conditions are non-negotiable for success.[9]

    • Incomplete Reaction: The reaction is driven to completion by heating. If the temperature is too low or the reaction time is too short, unreacted cinnamic acid will remain. The cessation of gas evolution is a good indicator that the reaction is nearing completion, but the final heating phase is crucial.[1]

    • Reagent Quality: Thionyl chloride can decompose over time, especially if not stored properly. Using a freshly opened bottle or distilling it before use is best practice.[10]

Q: The final product is a dark brown or black tar, not a yellow solid. Why?

A dark-colored product is almost always indicative of decomposition, which typically arises from excessive heat.

  • Cause: Overheating during the reaction or, more commonly, during the final distillation. Cinnamic acid derivatives can be prone to polymerization or decomposition at high temperatures.

  • Solution:

    • Controlled Heating: Use a properly calibrated oil bath and stir plate. Avoid "hot spots" by ensuring efficient stirring. Do not exceed the recommended 80°C reaction temperature.

    • Optimized Distillation: When purifying, use a high-quality vacuum pump to achieve a low pressure (1-2 hPa). This significantly lowers the boiling point of cinnamoyl chloride, allowing it to distill at a much lower temperature and minimizing the risk of thermal decomposition.[10]

Q: How can I confirm that my product is indeed cinnamoyl chloride and not unreacted cinnamic acid?

While TLC can be used, it's often unreliable for highly reactive species like acyl chlorides, which can react with the silica gel plate.[9] Spectroscopic methods are definitive.

  • Infrared (IR) Spectroscopy: This is the most straightforward method.

    • Cinnamic Acid (Reactant): Will show a very broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch around 1680-1710 cm⁻¹.

    • Cinnamoyl Chloride (Product): The broad O-H stretch will be absent. The key diagnostic peak is a sharp, strong C=O stretch for the acyl chloride, which appears at a higher frequency, typically around 1750-1800 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used. While the protons on the aromatic ring and double bond will be present in both reactant and product, their chemical shifts may change slightly. The most important feature is the complete disappearance of the acidic proton (COOH) signal from the cinnamic acid spectrum, which is usually a very broad singlet far downfield (>12 ppm).

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. It is a lachrymator. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[11][12]

  • Cinnamoyl Chloride: Corrosive and causes severe skin burns and eye damage.[8][13] It is also moisture-sensitive and will release HCl upon contact with water or moist air.[7][14] Handle with the same level of care as thionyl chloride.

  • Gas Byproducts (HCl, SO₂): Both are toxic and corrosive gases.[1] The reaction must be performed in a fume hood, and the exhaust gases must be passed through a base trap (e.g., NaOH solution) before venting.[10]

References

  • Matsumoto, T. The SYnthesis of Cinnamoyl Chloride. Nagano Technical College. [Link]

  • Organic Chemistry Portal. (2013). Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. oc-praktikum.de. [Link]

  • Google Patents. (2013). Industrial preparation method of cinnamyl chloride. CN103012056A.
  • St. Amant, A. H., et al. (2023). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 25(40), 7350–7355. [Link]

  • ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. ResearchGate. [Link]

  • Reusch, W. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Google Patents. (2016). Method for preparing cinnamoyl chloride from silicon tetrachloride. CN105777531A.
  • Organic Chemistry Data. Acid to Acid Chloride - Common Conditions. organic-chemistry.org. [Link]

  • Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Yufeng Chemical. [Link]

  • New Jersey Department of Health. (2010). Hazard Summary: Thionyl Chloride. nj.gov. [Link]

  • Tradeholding.com. (2013). Reaction Of Cinnamic Acid With Thionyl Chloride To Form Cinnamoyl Chloride. vps12.tradeholding.com. [Link]

  • Reddit. (2025). Need help in optimizing amide formation through acyl chloride pathway. reddit.com. [Link]

  • Chemistry Stack Exchange. (2019). Why can't thionyl chloride be used to chlorinate oxalic acid to oxalyl chloride?. chemistry.stackexchange.com. [Link]

  • Lanxess. (2015). Product Safety Assessment: Thionyl chloride. lanxess.com. [Link]

  • Clark, J. (2023). Preparation of Acyl Chlorides. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Purification of 3-Fluoro-5-methylcinnamic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-fluoro-5-methylcinnamic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity of this compound through recrystallization. Our guidance is grounded in established principles of organic chemistry and practical, field-proven experience.

Introduction: The Challenge of Purifying Substituted Cinnamic Acids

This compound, like many substituted cinnamic acids, possesses a bifunctional nature: a polar carboxylic acid group and a nonpolar substituted aromatic ring. This duality can complicate the selection of an ideal single recrystallization solvent. The goal of recrystallization is to dissolve the impure solid in a hot solvent and then allow the pure compound to crystallize upon cooling, leaving impurities behind in the mother liquor. The key is to identify a solvent (or solvent system) where the target compound has high solubility at elevated temperatures and low solubility at lower temperatures.

This guide will walk you through a logical, step-by-step process for developing a robust recrystallization protocol and troubleshooting common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm starting with a new batch of crude this compound. How do I select the best recrystallization solvent?

A1: Solvent selection is the most critical step for successful recrystallization. For this compound, a systematic approach is recommended due to the lack of extensive published solubility data. The principle of "like dissolves like" is a good starting point.[1] Given the molecule's characteristics, both polar and moderately polar solvents should be investigated.

Recommended Approach: Small-Scale Solubility Tests

Before committing your entire batch, perform small-scale tests with a variety of solvents.[2]

Experimental Protocol: Solvent Screening

  • Preparation: Dispense approximately 10-20 mg of your crude this compound into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise (e.g., 0.5 mL to start). See the table below for suggested solvents.

  • Observation at Room Temperature: Agitate the tubes. Note if the compound dissolves readily at room temperature. If it does, that solvent is likely unsuitable as a single solvent for recrystallization because recovery will be poor.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a sand bath or water bath to the boiling point of the solvent. Add the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-20 minutes.

  • Analysis: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid upon cooling.

Table 1: Suggested Solvents for Screening

SolventPolarityBoiling Point (°C)Rationale & Expected Behavior
WaterHigh100The parent compound, cinnamic acid, has low water solubility.[3][4] 3-fluorocinnamic acid can be recrystallized from water, suggesting this is a viable option, potentially leading to good recovery.[5]
EthanolMedium-High78Carboxylic acids often show good solubility in alcohols.[6] A mixed solvent system with water is a strong possibility if solubility is too high at room temperature.
MethanolMedium-High65Similar to ethanol, but its lower boiling point can be advantageous for easier removal. A methanol/water system is commonly used for trans-cinnamic acid.[7]
Ethyl AcetateMedium77A good general-purpose solvent for compounds of intermediate polarity.
TolueneLow111The aromatic nature of toluene may solvate the phenyl ring, but its high boiling point can sometimes lead to "oiling out."[8]
Heptane/HexaneVery Low98 / 69Unlikely to be a good single solvent due to the polar carboxylic acid group, but could be an effective anti-solvent in a mixed-solvent system.

Interpreting Your Results:

  • Ideal Single Solvent: The compound is sparingly soluble at room temperature but completely soluble at the solvent's boiling point, and forms abundant crystals upon cooling.

  • Candidate for Mixed-Solvent System: The compound is too soluble in one solvent (e.g., ethanol) at room temperature, and insoluble in another (e.g., water). These can be paired.

Q2: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting liquid is an impure molten form of your compound, which will not form pure crystals upon cooling.

Causality and Solutions:

  • High Concentration of Impurities: Significant impurities can depress the melting point of your compound, leading to oiling out.

    • Solution: Consider a preliminary purification step. If the impurities are colored, a hot filtration with activated charcoal can sometimes help.[9] Be aware that charcoal can also adsorb your product, so use it sparingly.

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent may be too high.

    • Solution: Switch to a lower-boiling solvent. For instance, if you are using toluene (b.p. 111 °C) and observing oiling, try a solvent like ethyl acetate (b.p. 77 °C).

  • Cooling Too Rapidly: If the solution cools too quickly, it can become supersaturated at a temperature where the compound's liquid state is more stable than its crystalline form.

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on a benchtop, insulated with a paper towel, before moving it to an ice bath.

Troubleshooting Flowchart for "Oiling Out"

G start Issue: Compound 'Oils Out' check_impurities Are significant colored impurities present? start->check_impurities add_charcoal Perform hot filtration with activated charcoal. check_impurities->add_charcoal Yes check_bp Is the solvent's boiling point close to or above the expected melting point of the compound? check_impurities->check_bp No add_charcoal->check_bp lower_bp_solvent Switch to a lower-boiling point solvent. check_bp->lower_bp_solvent Yes slow_cooling Allow solution to cool slowly before placing in an ice bath. check_bp->slow_cooling No end_node Proceed with crystallization lower_bp_solvent->end_node add_more_solvent Re-heat the oil and add more of the 'good' solvent to lower the saturation point. slow_cooling->add_more_solvent add_more_solvent->end_node

Caption: Troubleshooting decision tree for "oiling out".

Q3: I've followed the procedure, but no crystals are forming, even after cooling in ice.

A3: The failure of crystals to form is usually due to one of two reasons: the solution is not sufficiently saturated (too much solvent was used), or the nucleation process has not been initiated.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.

  • Increase Saturation:

    • Evaporation: If nucleation techniques fail, it's likely too much solvent was used. Gently heat the solution to boil off some of the solvent. Be careful not to evaporate too much. After boiling off a small portion, allow it to cool again.

    • Add an Anti-Solvent: If you are using a single solvent and know of a second solvent in which your compound is insoluble (and is miscible with the first), you can add the "anti-solvent" dropwise to the solution until it becomes cloudy, then add a drop or two of the first solvent to redissolve the precipitate before cooling. This is the principle behind a mixed-solvent recrystallization.

Q4: My final yield is very low. What are the common causes of product loss?

A4: A low yield is a frequent issue in recrystallization. The goal is to maximize recovery without compromising purity.

Common Causes and Preventative Measures:

  • Using Too Much Solvent: This is the most common error. The minimum amount of hot solvent should be used to dissolve the solid.[10] Any excess will retain more of your product in the mother liquor upon cooling.

    • Prevention: Add the hot solvent in small portions, allowing the solution to come to a boil between additions.

  • Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, the solution can cool and crystallize in the filter funnel, leading to significant loss.

    • Prevention: Use a stemless funnel, pre-heat the funnel and filter paper with hot solvent, and keep the solution at a boil just before and during filtration.

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization.

    • Prevention: Let the solution stand at room temperature until crystal growth appears to stop, then cool it in an ice-water bath for at least 20-30 minutes before filtering.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.

    • Prevention: Wash the crystals with a minimal amount of ice-cold solvent.

Workflow for a Mixed-Solvent Recrystallization (e.g., Ethanol-Water)

This is a likely successful system for this compound, based on the properties of similar compounds.[7]

G cluster_dissolution Step 1: Dissolution cluster_saturation Step 2: Saturation cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation a Place crude solid in Erlenmeyer flask b Add minimum amount of hot 'good' solvent (e.g., Ethanol) to dissolve a->b c While hot, add 'bad' solvent (e.g., Water) dropwise until solution becomes cloudy b->c d Add a few drops of 'good' solvent to redissolve the precipitate c->d e Remove from heat, cover, and allow to cool slowly to room temperature d->e f Place in ice-water bath to maximize crystal formation e->f g Collect crystals by vacuum filtration f->g h Wash with minimal ice-cold solvent mixture g->h i Dry the pure crystals h->i

Caption: Mixed-solvent recrystallization workflow.

Conclusion

The purification of this compound by recrystallization is a powerful technique that, when optimized, can yield material of high purity. Success hinges on a methodical approach to solvent selection and a clear understanding of how to troubleshoot common problems such as oiling out, crystallization failure, and low yield. By applying the principles and protocols outlined in this guide, researchers can confidently develop a robust and efficient purification process.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (2023, December 2). Cinnamic acid. Retrieved January 19, 2026, from [Link]

  • LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization. Retrieved January 19, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Chem 267. Recrystallization - Part 2. Retrieved January 19, 2026, from [Link]

  • Unknown Source. (n.d.). Recrystallization Process Questions.
  • Unknown Source. (n.d.). Recrystallization.
  • Reddit. (2012, February 7). Help! Recrystallization sources of error. Retrieved January 19, 2026, from [Link]

  • LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved January 19, 2026, from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 3-Fluoro-5-methylcinnamic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-Fluoro-5-methylcinnamic acid in their biological assays. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with this and similar aromatic carboxylic acid compounds. Our goal is to equip you with the scientific rationale and practical methodologies to ensure accurate and reproducible experimental outcomes.

Introduction to this compound

This compound is an organic compound with a molecular weight of 180.18 g/mol and a predicted pKa of approximately 4.32[1]. Its structure, featuring a substituted phenyl ring and a carboxylic acid moiety, contributes to its limited aqueous solubility, a common characteristic of many small molecule drug candidates. Understanding these physicochemical properties is paramount to developing effective strategies for its use in biological systems.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers like PBS?

A1: The limited aqueous solubility of this compound is primarily due to its chemical structure. The molecule has a significant nonpolar aromatic region, which is hydrophobic. As a weak acid with a pKa of ~4.32, it exists predominantly in its neutral, less soluble protonated form (R-COOH) in neutral or acidic aqueous solutions (pH < pKa)[2][3][4]. To achieve significant solubility in aqueous media, the pH of the solution must be raised above the pKa to deprotonate the carboxylic acid group, forming the more soluble carboxylate salt (R-COO⁻)[2][3][5].

Q2: I've dissolved the compound in 100% DMSO, but it precipitates when I add it to my cell culture medium. What is happening?

A2: This phenomenon is known as "solvent shock" or "precipitation upon dilution." While this compound may be readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), this high solubility does not translate to the aqueous environment of your cell culture medium[6][7]. When a concentrated DMSO stock solution is rapidly diluted into the aqueous medium, the compound is suddenly in a poor solvent system, causing it to crash out of solution[7]. The final concentration of DMSO in your assay is also a critical factor; high concentrations can be toxic to cells[8][9][10][11][12][13][14][15].

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance of cell lines to DMSO varies, but a general best practice is to keep the final concentration of DMSO in your assay below 0.5% (v/v) to minimize cytotoxicity and other off-target effects[8][10][15][16]. For sensitive or primary cell lines, it is advisable to keep the DMSO concentration at or below 0.1%[8][11]. It is crucial to include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used to deliver your compound[10][12].

Q4: How does pH affect the solubility of this compound?

A4: The solubility of carboxylic acids like this compound is highly dependent on pH[2][3]. According to the Henderson-Hasselbalch equation, when the pH of the solution is equal to the pKa of the compound, 50% of the compound will be in its ionized (deprotonated) form and 50% in its non-ionized (protonated) form[17][18][19]. As the pH increases above the pKa, the equilibrium shifts towards the more soluble ionized form[3][17]. Therefore, increasing the pH of your aqueous buffer can significantly enhance the solubility of this compound.

Troubleshooting Guide: Compound Precipitation

If you are experiencing precipitation of this compound during your experiments, consult the following table for potential causes and recommended solutions.

Observation Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock into aqueous buffer. Solvent shock; exceeding the aqueous solubility limit.1. Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock into the aqueous buffer. 2. Reduce the final compound concentration: Your target concentration may be above the compound's solubility limit in the final assay buffer. 3. Increase the final DMSO concentration (with caution): If your assay allows, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may help, but always stay within the tolerated limits of your cell line.[8][10]
The compound dissolves initially but precipitates over time in the incubator. Temperature shift affecting solubility; pH change in the medium due to cellular metabolism.1. Pre-warm your solutions: Ensure all your solutions are at the experimental temperature (e.g., 37°C) before mixing. 2. Use a buffered medium: Ensure your cell culture medium has sufficient buffering capacity to counteract pH changes. 3. Test stability: Assess the stability of your compound in the final assay medium over the time course of your experiment.
Inconsistent results between experiments. Incomplete dissolution of the stock solution; precipitation in some wells but not others.1. Ensure complete dissolution of the stock: Use gentle warming (if the compound is heat-stable) or sonication to fully dissolve the compound in DMSO. Visually inspect for any undissolved particles. 2. Proper mixing technique: When adding the compound to your assay plate, ensure thorough but gentle mixing to achieve a homogenous solution in each well. 3. Prepare fresh dilutions: Avoid using old dilutions, as the compound may have precipitated out of solution over time.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 180.18 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Weigh the compound: Accurately weigh out 1.802 mg of this compound.

  • Add DMSO: Add 100 µL of anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparing Working Solutions and Minimizing Precipitation

This protocol provides a workflow for diluting the DMSO stock solution into an aqueous buffer for a final assay concentration, minimizing the risk of precipitation.

Workflow for Preparing Working Solutions cluster_0 Stock Solution Preparation cluster_1 Intermediate Dilution (Optional but Recommended) cluster_2 Final Working Solution cluster_3 Quality Control stock 10 mM Stock in 100% DMSO intermediate Create an intermediate dilution in DMSO or a co-solvent mixture (e.g., 1 mM in DMSO). stock->intermediate Dilute working Serially dilute into pre-warmed assay buffer to the final concentration (e.g., 10 µM). Ensure final DMSO is <0.5%. intermediate->working Serially Dilute qc Visually inspect the final solution for any signs of precipitation before adding to the assay. working->qc Final Check

Caption: Workflow for preparing working solutions to minimize precipitation.

pH-Dependent Solubility Enhancement

For assays that can tolerate a higher pH, adjusting the pH of the buffer can be an effective strategy to increase the solubility of this compound.

pH-Dependent Solubility cluster_0 Low pH (e.g., pH < 4.32) cluster_1 High pH (e.g., pH > 6.0) low_ph Predominantly R-COOH (Protonated, Neutral) low_sol Low Aqueous Solubility low_ph->low_sol high_ph Predominantly R-COO⁻ (Deprotonated, Anionic) low_ph->high_ph Increase pH high_ph->low_ph Decrease pH high_sol Increased Aqueous Solubility high_ph->high_sol

Caption: Relationship between pH and the solubility of this compound.

References

  • LifeTein. (2023, February 1). DMSO usage in cell culture. LifeTein peptide.
  • Brainly. (2023, July 11).
  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?
  • ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • ResearchGate. (2016, January 1). What must be the maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
  • ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?
  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?
  • ResearchGate. (2025, December 24).
  • Jagiellonian Center of Innovation. (n.d.).
  • NIH. (n.d.). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?
  • FasterCapital. (n.d.). Best Practices For Stock Solutions.
  • MCE. (n.d.). Compound Handling Instructions.
  • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions.
  • Solarbio. (2026, January 16). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds.
  • Benchchem. (2025, December).
  • Quora. (2018, April 7). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?
  • Pearson. (n.d.).
  • Chemistry LibreTexts. (2024, March 17). 20.
  • Benchchem. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Quora. (2021, August 11). What is the standard pH of carboxylic acids?
  • Chemistry LibreTexts. (n.d.). 20.
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?
  • Wikipedia. (n.d.).
  • Reddit. (2022, January 6). How to tackle compound solubility issue.
  • ChemicalBook. (n.d.). 3-Fluoro-5-methylcinnamicacid | 773132-32-4.
  • BLD Pharm. (n.d.). 773132-32-4|this compound.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methylcinnamic acid | 261951-72-8.
  • PubChem. (n.d.). Cinnamic Acid | C9H8O2 | CID 444539.
  • SynQuest Laboratories. (n.d.). 3-Fluoro-5-(pentafluorosulfur)cinnamic acid.
  • Cayman Chemical. (2022, December 8).

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Minimizing impurities in the Knoevenagel condensation of fluorinated benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Knoevenagel condensation of fluorinated benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important carbon-carbon bond-forming reaction. Here, we address common challenges and frequently asked questions to help you minimize impurities and optimize your reaction outcomes. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon in fluorinated benzaldehydes, which can facilitate the reaction but also introduce specific challenges.[1]

Troubleshooting Guide: Overcoming Common Hurdles

This section is dedicated to resolving specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: Why is my reaction yield consistently low or non-existent?

A low or non-existent yield in the Knoevenagel condensation of fluorinated benzaldehydes can be attributed to several factors, ranging from reactant purity to suboptimal reaction conditions.[2][3]

Possible Causes and Solutions:

  • Catalyst Inactivity: The basic catalyst (e.g., piperidine, ammonium acetate) may be old, impure, or insufficient to efficiently deprotonate the active methylene compound.[3]

    • Solution: Always use a fresh or recently purified catalyst. Ensure the catalyst loading is appropriate, typically between 5-20 mol%.[3]

  • Suboptimal Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier at room temperature.

    • Solution: Gentle heating, typically in the range of 40-80°C, can significantly increase the reaction rate and yield.[2][3] However, it's crucial to monitor the reaction closely, as excessive heat can promote side reactions.[2]

  • Inappropriate Solvent: The chosen solvent may not adequately dissolve the reactants or could interfere with the reaction.

    • Solution: Protic solvents like ethanol are commonly effective.[2][3] For less reactive substrates, consider polar aprotic solvents such as DMF or even solvent-free conditions.[3][4]

  • Presence of Water: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[2][3]

    • Solution: For reactions sensitive to water, employing a Dean-Stark apparatus to azeotropically remove water, especially with solvents like toluene, is a highly effective strategy.[3][5]

  • Purity of Reactants: Impurities in the fluorinated benzaldehyde or the active methylene compound can interfere with the reaction.[2][3] Aldehydes, in particular, can oxidize or polymerize upon storage.[6]

    • Solution: Ensure the use of high-purity starting materials. If necessary, purify the aldehyde by distillation and the active methylene compound by recrystallization or distillation.[3][6]

Question 2: I'm observing a significant amount of an unexpected side product. What could it be and how can I prevent it?

The formation of side products is a common challenge. The two most prevalent impurities in the Knoevenagel condensation are Michael adducts and products of aldehyde self-condensation.[2]

Identifying and Mitigating Side Reactions:

  • Michael Addition: The desired α,β-unsaturated product is a Michael acceptor and can react with another molecule of the deprotonated active methylene compound.[2][7] This is more likely with longer reaction times and higher temperatures.[2]

    • Minimization Strategy:

      • Use a Weaker Base: Strong bases can lead to a higher concentration of the nucleophile, favoring Michael addition.

      • Control Stoichiometry: A slight excess of the active methylene compound can sometimes be beneficial, but a large excess should be avoided.[2]

      • Monitor the Reaction: Closely follow the reaction's progress using Thin Layer Chromatography (TLC). Once the starting aldehyde is consumed, promptly work up the reaction to prevent the formation of the Michael adduct.[2]

  • Aldehyde Self-Condensation: This is more probable when using stronger bases.

    • Minimization Strategy: Employ a weak base as a catalyst, such as piperidine or ammonium acetate, to disfavor this side reaction.[2]

  • Decarboxylation (when using malonic acid): In what is known as the Doebner modification, the use of malonic acid can lead to decarboxylation to form an α,β-unsaturated carboxylic acid.[8][9][10] This is often a desired outcome, but if the dicarboxylic acid is the target, the reaction conditions need to be carefully controlled.

    • Controlling Decarboxylation: The decarboxylation step is typically promoted by pyridine and heat.[8][10] To avoid it, milder conditions and alternative bases should be considered.

Question 3: My purified product is a mixture of E and Z isomers. How can I improve the stereoselectivity?

The formation of both E and Z isomers is possible, and the ratio can be influenced by the reaction conditions and the specific substrates used.

Strategies for Enhancing Stereoselectivity:

  • Thermodynamic vs. Kinetic Control: In many cases, one isomer is thermodynamically more stable. Allowing the reaction to equilibrate, sometimes by gentle heating or extended reaction times, can favor the formation of the more stable isomer.[8]

  • Catalyst Choice: The nature of the catalyst can influence the transition state and thus the stereochemical outcome. Experimenting with different amine catalysts (e.g., piperidine, pyridine, triethylamine) may improve the selectivity.

  • Solvent Effects: The polarity of the solvent can impact the stability of the intermediates and transition states, thereby affecting the E/Z ratio. A systematic screen of solvents with varying polarities is recommended.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the Knoevenagel condensation of fluorinated benzaldehydes.

Q1: What is the general mechanism of the Knoevenagel condensation?

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[1][11] The process is typically catalyzed by a weak base and involves the following key steps:[1]

  • Enolate Formation: The basic catalyst deprotonates the active methylene compound to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the fluorinated benzaldehyde.

  • Aldol Addition Product: A tetrahedral intermediate is formed, which is then protonated to yield an aldol-type addition product.

  • Dehydration: This aldol adduct undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product.

Q2: How does the position of the fluorine atom on the benzaldehyde ring affect the reaction?

The electron-withdrawing nature of the fluorine atom generally increases the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophilic attack.[1] This often leads to faster reaction rates compared to unsubstituted benzaldehyde.[2] However, the position of the fluorine atom can also introduce other effects:

  • Ortho-Substitution: A fluorine atom at the ortho position can introduce steric hindrance, which may slightly impede the approach of the nucleophile, potentially requiring more forcing conditions (e.g., gentle heating) to achieve a good yield.[2]

  • Para-Substitution: A fluorine atom at the para position strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) under certain conditions, especially if the resulting Knoevenagel product has strong electron-withdrawing groups. This can lead to unexpected side reactions if nucleophilic species are present.[12]

Q3: What are some recommended catalyst and solvent systems for fluorinated benzaldehydes?

The optimal choice of catalyst and solvent can depend on the specific fluorinated benzaldehyde and active methylene compound being used. Below is a table summarizing some commonly used and effective systems.

CatalystSolvent(s)Typical TemperatureNotes
PiperidineEthanol, MethanolRoom Temperature to RefluxA very common and effective weak base catalyst.[2][5]
Ammonium AcetateToluene (with Dean-Stark)RefluxGood for driving the reaction to completion by removing water.
DABCOEthanolRoom Temperature or gentle heating (e.g., 50°C)An alternative amine catalyst.[5]
None (Solvent-free)NoneVaries (often with heating)A green chemistry approach that can improve yields.[3][13][14]
DBU/WaterWaterRoom TemperatureAn efficient protocol for a wide range of substrates.[15]
Q4: Are there any "green" or more environmentally friendly protocols for this reaction?

Yes, several green chemistry approaches have been developed for the Knoevenagel condensation. These methods aim to reduce the use of hazardous solvents and reagents.

  • Solvent-Free Reactions: Performing the reaction without a solvent, often with gentle heating or mechanochemical methods (ball milling), can be highly efficient and environmentally friendly.[13][14][16][17]

  • Water as a Solvent: Water can be an effective solvent for some Knoevenagel condensations, especially when using specific catalysts like DBU.[15]

  • Alternative Catalysts: The use of environmentally benign catalysts, such as ammonium bicarbonate, has been shown to be effective in solvent-free conditions.[14]

Experimental Workflows & Diagrams

To provide a clearer understanding of the practical aspects, we have included a generalized experimental protocol and a troubleshooting flowchart.

Generalized Experimental Protocol for Knoevenagel Condensation

This protocol is a general guideline and may require optimization for your specific substrates.

  • Reactant Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the fluorinated benzaldehyde (1.0 equivalent) and the active methylene compound (1.0-1.2 equivalents).[18]

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 10 mL per mmol of aldehyde) and the catalyst (e.g., piperidine, 0.1 equivalents).[2][18]

  • Reaction: Stir the mixture at the desired temperature (room temperature or heated).[2] Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 1-3 hours).[2][5]

  • Work-up:

    • Cool the reaction mixture to room temperature. If the product precipitates, collect it by vacuum filtration and wash with a small amount of cold solvent (e.g., ethanol).[2][5]

    • If no precipitate forms, add cold water to induce precipitation.[1] Filter the solid, wash with cold water, and air dry.[1]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).[2]

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Is the catalyst fresh and active? start->check_catalyst check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes solution_catalyst Use fresh catalyst (5-20 mol%) check_catalyst->solution_catalyst No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes solution_temp Gently heat (40-80°C) check_temp->solution_temp No check_water Is water being removed? check_solvent->check_water Yes solution_solvent Try ethanol, DMF, or solvent-free check_solvent->solution_solvent No check_purity Are reactants pure? check_water->check_purity Yes solution_water Use Dean-Stark apparatus check_water->solution_water No solution_purity Purify starting materials check_purity->solution_purity No Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration A Active Methylene (Z-CH2-Z') C Enolate ([Z-CH-Z']⁻) A->C + Base B Base E Tetrahedral Intermediate C->E D Fluorinated Benzaldehyde (Ar-CHO) D->E F Aldol Adduct E->F + H+ G α,β-Unsaturated Product (Ar-CH=C(Z)Z') F->G - H2O

Caption: The four main steps of the Knoevenagel condensation.

References

  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Knoevenagel Condensation with 3-(Trifluoromethyl)benzaldehyde.
  • BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 2-Chloro-6-fluorobenzaldehyde.
  • Wikipedia.
  • Haferkamp, C., et al. (2023). Mechanochemical Knoevenagel condensation of p-, m-, and o-fluorobenzaldehyde (1a–1c) and malononitrile (2).
  • Bernardes, G. J., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates.
  • BenchChem.
  • Organic Chemistry Portal.
  • Mako, A., et al. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI.
  • Ying, A.-G., et al. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
  • van Schijndel, J., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online.
  • BenchChem. (2025).
  • Haferkamp, C., et al. (2023). Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivates. University of Massachusetts Boston.
  • Haferkamp, C., et al. (2023). Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivates | Request PDF.
  • Sigma-Aldrich.
  • van Schijndel, J., et al. (2017).
  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Eindhoven University of Technology Research Portal.

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Technical Support Center: Stability of 3-Fluoro-5-methylcinnamic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-5-methylcinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling and ensuring the stability of this compound in various solvents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to this compound Stability

This compound, like other cinnamic acid derivatives, is a valuable building block in pharmaceutical and materials science research. Its structure, featuring an acrylic acid moiety and a substituted phenyl group, presents potential stability challenges that are crucial to understand for reproducible and accurate experimental results. The primary concerns revolve around isomerization, degradation, and solubility issues in common laboratory solvents. This guide will walk you through identifying and mitigating these potential problems.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a gradual decrease in the concentration of my this compound stock solution over time. What could be the cause?

A1: A decrease in concentration of your stock solution can be attributed to several factors, primarily degradation. Cinnamic acid and its derivatives are susceptible to degradation under certain conditions. The most common culprits are exposure to light (photodegradation) and temperature fluctuations. The acrylic acid side chain is particularly reactive.

To troubleshoot this, consider the following:

  • Light Exposure: Cinnamic acids can undergo photodegradation, especially when exposed to UV light. Always store your stock solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Temperature: While many organic compounds are stored at low temperatures to slow degradation, freeze-thaw cycles can sometimes promote precipitation or degradation. If you are repeatedly freezing and thawing your stock solution, consider aliquoting it into smaller, single-use volumes. For short-term storage, refrigeration at 2-8°C is often sufficient.

  • Solvent Purity: Impurities in the solvent, such as peroxides in aged ethers or trace amounts of acids or bases, can catalyze degradation. Always use high-purity, fresh solvents.

Q2: My experimental results are inconsistent. Could the stability of this compound in my chosen solvent be the issue?

A2: Yes, inconsistent results are a classic sign of compound instability. The stability of this compound can be highly dependent on the solvent. For instance, protic solvents like methanol and ethanol could potentially react with the carboxylic acid group under certain conditions (e.g., presence of a catalyst or elevated temperatures) to form an ester.

To investigate this, we recommend performing a preliminary stability study in your solvent of choice. A simple approach is to prepare a solution of a known concentration and monitor its purity over time using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q3: What is the best solvent for dissolving and storing this compound?

A3: Cinnamic acid is generally freely soluble in many organic solvents.[1] For this compound, common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, and methanol. However, the "best" solvent depends on your specific application and the required storage duration.

  • For long-term storage (weeks to months): Anhydrous DMSO or DMF are often preferred due to their aprotic nature, which minimizes the risk of esterification. Solutions should be stored at -20°C or -80°C in tightly sealed containers to prevent moisture absorption.

  • For short-term use (days): High-purity ethanol or methanol are generally acceptable.

We strongly advise conducting your own stability assessment in the chosen solvent under your specific experimental conditions.

Troubleshooting Guide: Assessing Solution Stability

If you suspect that the stability of this compound is impacting your experiments, this guide provides a systematic approach to identify and resolve the issue.

Visual Inspection and Solubility Check
  • Initial Observation: When preparing your solution, do you observe any immediate changes? This could include a color change, the formation of a precipitate, or the evolution of gas. These are immediate indicators of a reaction or insolubility.

  • Solubility Issues: If the compound does not fully dissolve, you may be exceeding its solubility limit in that particular solvent. Refer to the table below for general solubility information. Gentle heating or sonication can aid dissolution, but be cautious as this can also accelerate degradation.

SolventGeneral Solubility of Cinnamic Acid DerivativesPotential Issues
WaterSlightly soluble[1]pH-dependent solubility; potential for microbial growth in non-sterile solutions.
EthanolSolubleProtic solvent; potential for esterification over time, especially with acidic or basic catalysts.
MethanolSolubleProtic solvent; similar potential for esterification as ethanol.
DMSOFreely SolubleHygroscopic; can absorb water from the atmosphere, which may affect stability.
AcetonitrileSolubleGenerally a good choice for analytical purposes due to its aprotic nature and UV transparency.
Forced Degradation Study: A Proactive Approach

A forced degradation study is a powerful tool to understand the potential degradation pathways of your compound.[2][3][4] This involves subjecting solutions of this compound to various stress conditions.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) stress_conditions Aliquot and Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) stress_conditions->acid Acidic base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h) stress_conditions->base Basic oxidation Oxidation (e.g., 3% H2O2, RT, 24h) stress_conditions->oxidation Oxidative thermal Thermal Stress (e.g., 60°C, 7 days) stress_conditions->thermal Thermal photo Photolytic Stress (ICH Q1B conditions) stress_conditions->photo Photolytic neutralize Neutralize (if acidic/basic) and Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc data Compare Chromatograms: - % Degradation - Appearance of New Peaks hplc->data

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for Stability Assessment using HPLC

  • Prepare a Standard Solution: Accurately weigh and dissolve this compound in your chosen solvent to a known concentration (e.g., 1 mg/mL). This will be your "Time 0" sample.

  • Store Under Desired Conditions: Aliquot the solution into several vials. Store one set of vials under your typical experimental conditions (e.g., on the benchtop) and another set under ideal, protected conditions (e.g., -20°C, protected from light).

  • Analyze at Time Intervals: At regular intervals (e.g., 0, 2, 4, 8, 24 hours, and then weekly), analyze an aliquot from each storage condition by HPLC.

  • HPLC Method: A general-purpose reversed-phase HPLC method can be used.[5][6][7]

    • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

    • Detection: UV at an appropriate wavelength (e.g., 272 nm).[6]

  • Data Analysis: Compare the peak area of the this compound peak at each time point to the "Time 0" sample. A significant decrease in the peak area or the appearance of new peaks indicates degradation.

Interpreting HPLC Results

HPLC_Interpretation hplc_data HPLC Chromatogram Peak Area of Parent Compound Presence of New Peaks stable Stable Solution: - Peak area consistent over time - No new peaks observed hplc_data:f1->stable No significant change hplc_data:f2->stable No unstable Unstable Solution: - Peak area decreases over time - New peaks appear hplc_data:f1->unstable Significant decrease hplc_data:f2->unstable Yes action Action Required: - Prepare fresh solutions - Change solvent or storage conditions - Identify degradants if necessary unstable->action

Caption: Interpreting HPLC stability data.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, we can infer potential routes from studies on similar molecules like 4-Fluorocinnamic acid.[8][9]

Degradation_Pathways parent This compound isomerization Cis-Isomerization (Photochemical) parent->isomerization Light (UV) decarboxylation Decarboxylation (Thermal/Photochemical) parent->decarboxylation Heat / Light side_chain_oxidation Side Chain Oxidation (Oxidative Stress) parent->side_chain_oxidation Oxidizing Agents product1 3-Fluoro-5-methyl-cis-cinnamic acid isomerization->product1 product2 3-Fluoro-5-methylstyrene decarboxylation->product2 product3 3-Fluoro-5-methylbenzaldehyde or benzoic acid derivatives side_chain_oxidation->product3

Caption: Potential degradation pathways.

Understanding these potential pathways can aid in the identification of degradants if you are using mass spectrometry (MS) coupled with your HPLC.

For further assistance, please do not hesitate to contact our technical support team.

References

  • Amrein, H., et al. (2003). Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. Applied and Environmental Microbiology, 69(1), 334-342. [Link]

  • Chen, F., et al. (2014). Kinetics of non-isothermal decomposition of cinnamic acid. Russian Journal of Physical Chemistry A, 88(7), 1081–1084. [Link]

  • Murugesan, T. R., & Kotteeswaran, R. (2015). Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. Journal of Environmental Biology, 36(3), 631-637. [Link]

  • Zaczyńska, E., & Zyrnicka, A. (2012). Microbiological degradation of cinnamic acid and its hydroxyl-derivatives. Polish Journal of Microbiology, 61(2), 81-89. [Link]

  • Wang, Y., et al. (2018). Optimization of green extraction methods for cinnamic acid and cinnamaldehyde from Cinnamon (Cinnamomum cassia) by response surface methodology. Molecules, 23(8), 1875. [Link]

  • Amrein, H., et al. (2003). Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. ResearchGate. [Link]

  • Puspita, O. E., et al. (2023). Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid chromatography. Journal of Medical Pharmaceutical and Allied Sciences, 12(4). [Link]

  • Sova, M. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712. [Link]

  • Nguyen, T. H., et al. (2023). Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. Vietnam Journal of Science and Technology, 61(4), 489-498. [Link]

  • Ruan, Y., et al. (2017). Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. Nutrients, 9(3), 213. [Link]

  • Sharma, A., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Monti, D., et al. (2007). Photodegradation of Cinnamic Acid in Different Media. ResearchGate. [Link]

  • Kumar, S., & Kumar, R. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences, 16(1), 133-145. [Link]

  • Wikipedia. (n.d.). Cinnamic acid. In Wikipedia. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Substituted Cinnamic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted cinnamic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning cinnamic acid syntheses from the laboratory bench to pilot and production scales. Cinnamic acids and their derivatives are vital building blocks in pharmaceuticals, agrochemicals, and advanced polymers.[1][2] However, scaling up their synthesis presents significant challenges that can impact yield, purity, and economic viability.[3]

This resource provides in-depth, field-proven insights in a troubleshooting format to address specific issues you may encounter.

Part 1: Frequently Asked Questions (FAQs) - High-Level Scale-Up Challenges

Q1: What are the most significant hurdles when scaling up cinnamic acid synthesis from a lab to a plant setting?

A1: The primary challenges are often physical rather than purely chemical.[4] While the core chemistry remains the same, heat and mass transfer limitations become critical at larger scales.[3] Inadequate mixing can lead to localized temperature gradients, promoting side reactions and reducing yield.[3] Furthermore, the surface-area-to-volume ratio decreases dramatically in larger reactors, making heat removal from exothermic reactions a major safety and quality concern.[4][5]

Q2: How does the choice of synthesis route (e.g., Perkin, Knoevenagel, Heck) impact scale-up feasibility?

A2: Each route has distinct scale-up considerations:

  • Perkin Reaction: Traditionally requires high temperatures (160-180°C) and long reaction times, which can be energy-intensive and lead to thermal degradation byproducts.[6][7] The use of acetic anhydride also requires careful handling at scale.

  • Knoevenagel Condensation: Often proceeds under milder conditions but can be sensitive to the base catalyst concentration; excessive basicity can cause side reactions like decarboxylation.[8] Solvent selection is also critical to manage reaction kinetics and product precipitation.[9]

  • Heck Reaction: Offers high selectivity but is susceptible to catalyst deactivation through leaching or particle agglomeration.[10][11] The cost of the palladium catalyst and the need for its efficient recovery and recycling are major economic drivers at an industrial scale.[3]

Q3: My yield dropped significantly when I moved from a 1L flask to a 100L reactor. What's the likely cause?

A3: A significant drop in yield upon scale-up is a classic problem. The most common culprits are inefficient heat and mass transfer.[3][4] In a large reactor, it's harder to maintain a uniform temperature, which can alter reaction rates and favor the formation of side products.[3] Inefficient mixing can also create "hot spots" or areas of high reactant concentration, leading to undesired reactions. It is crucial to re-optimize reaction parameters, such as stirring speed, heating/cooling rates, and the mode of reagent addition, for the specific geometry of the larger reactor.

Part 2: Troubleshooting Guides for Specific Synthesis Routes

A. The Perkin Reaction

The Perkin reaction is a classic method for synthesizing cinnamic acids via the condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the carboxylic acid as a weak base.[12][13]

The reaction initiates with the formation of a carbanion from the acid anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[13] A series of intermediates and elimination steps ultimately yield the α,β-unsaturated acid.[14]

Q: I'm observing a low yield and the formation of a dark, tarry byproduct. What's happening and how can I fix it?

A: This is a common issue in Perkin reactions, often caused by the high temperatures required.

  • Causality: The high temperatures (often >180°C) can lead to polymerization and decomposition of both starting materials and the desired product.[6] Aldehydes, in particular, can undergo self-condensation or other side reactions under these conditions.

  • Solution Workflow:

    • Temperature Optimization: Carefully re-evaluate the reaction temperature. Determine the minimum temperature required for an acceptable reaction rate. A design of experiments (DoE) approach can be highly effective here.

    • Base Selection: The choice of the alkali salt catalyst is crucial. Potassium salts (e.g., potassium acetate) are often more effective than sodium salts, allowing for slightly lower reaction temperatures and potentially higher yields.[15]

    • Microwave-Assisted Synthesis: For smaller-scale industrial production, microwave irradiation can be a powerful tool to reduce reaction times and minimize thermal degradation.[16]

Q: The reaction is sluggish and requires an impractically long time (over 12 hours) to reach completion. How can I accelerate it?

A: Long reaction times are a known drawback of the Perkin reaction.[17]

  • Causality: The reaction relies on the formation of a resonance-stabilized carbanion from the anhydride, which can be a slow process with a weak base. The overall kinetics are often limited by this initial step.

  • Solutions:

    • Catalyst Efficiency: Ensure the base catalyst (e.g., sodium acetate) is anhydrous and finely powdered to maximize its surface area and catalytic activity.[16]

    • Alternative Catalysts: While traditional, alkali acetates are not the only option. The use of stronger, non-nucleophilic bases like triethylamine can sometimes accelerate the reaction, but this requires careful optimization to avoid side reactions.

    • Process Intensification: Consider flow chemistry. The enhanced heat and mass transfer in a continuous flow reactor can significantly reduce reaction times and improve safety, especially for exothermic processes.[18]

B. The Knoevenagel Condensation

This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group (like malonic acid), catalyzed by a weak base (often an amine like piperidine or pyridine).[19]

// Nodes start [label="Low Yield in Knoevenagel Condensation", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalyst [label="Is the Catalyst System Optimized?", fillcolor="#FBBC05", fontcolor="#202124"]; incomplete_rxn [label="Is the Reaction Going to Completion?", fillcolor="#FBBC05", fontcolor="#202124"]; side_products [label="Are Side Products Being Formed?", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions sol_catalyst_type [label="Solution:\n- Test different bases (e.g., piperidine, pyridine, DABCO).\n- Evaluate catalyst loading. Too much or too little can be detrimental.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_catalyst_ratio [label="Solution:\n- Optimize the base/co-catalyst ratio (e.g., TEA/piperidine).\n- Excess base can lead to decarboxylation.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_incomplete_rxn [label="Solution:\n- Increase reaction time and monitor via HPLC/TLC.\n- Gradually increase temperature.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_side_products [label="Solution:\n- Lower reaction temperature.\n- Adjust pH during workup to prevent product degradation.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> {catalyst, incomplete_rxn, side_products} [arrowhead=vee]; catalyst -> sol_catalyst_type [label="Choice of Base"]; catalyst -> sol_catalyst_ratio [label="Base Concentration"]; incomplete_rxn -> sol_incomplete_rxn; side_products -> sol_side_products; } }

Caption: Troubleshooting logic for low yields in Knoevenagel condensation.

Q: My reaction yield is inconsistent, and sometimes I observe significant amounts of decarboxylated byproducts. What is the cause?

A: This issue points directly to the basicity of the reaction medium.

  • Causality: The Knoevenagel condensation is base-catalyzed, but excessive basicity can promote the decarboxylation of the malonic acid starting material or the cinnamic acid product, especially at elevated temperatures.[8] The optimal concentration of the base, such as triethylamine (TEA) or piperidine, is a critical parameter.[8]

  • Solutions:

    • Titrate the Base: Carefully control the amount of base used. An initial screening of catalyst loading is recommended.

    • Use a Co-catalyst System: The combination of a tertiary amine like TEA with a catalytic amount of piperidine can be highly effective. The optimal ratio of these two bases can significantly improve the yield.[8]

    • Doebner Modification: When using malonic acid, employing pyridine as both the solvent and catalyst (the Doebner modification) can promote a clean condensation followed by in-situ decarboxylation to directly yield the cinnamic acid.[19]

Q: The product is precipitating out of the reaction mixture, making stirring difficult and potentially causing the reaction to stall. How should I handle this?

A: Product precipitation is a common challenge during scale-up, impacting mass transfer and processability.

  • Causality: Cinnamic acids often have limited solubility in the solvents used for the Knoevenagel reaction, especially as the reaction progresses and the product concentration increases.

  • Solutions:

    • Solvent Screening: The choice of solvent is critical. While toluene or pyridine are common, a solvent system that can better solubilize the final product may be necessary.[8][20] N-methyl-2-pyrrolidone (NMP) has been shown to be an effective solvent for similar condensations due to its high boiling point and ability to dissolve a wide range of organic compounds.[20][21]

    • Anti-Solvent Addition: In some cases, a controlled precipitation can be advantageous for purification. However, if it occurs prematurely, a co-solvent can be added to maintain homogeneity throughout the reaction.

    • Temperature Control: Increasing the reaction temperature may improve solubility, but this must be balanced against the risk of side reactions.

C. The Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an aryl halide and an alkene (like an acrylate) to form a substituted alkene.[10] It is a powerful tool for cinnamic acid synthesis.

Q: My catalyst appears to be dying before the reaction is complete, leading to a stalled conversion. How can I improve catalyst lifetime?

A: Catalyst deactivation is the Achilles' heel of many large-scale Heck reactions.

  • Causality: The active Pd(0) catalyst can be deactivated through several mechanisms:

    • Leaching: The palladium can leach from its support into the solution, where it may aggregate into inactive palladium black.[22][23]

    • Particle Agglomeration: Supported palladium nanoparticles can sinter or agglomerate at higher temperatures, reducing the available catalytic surface area.[11]

    • Ligand Degradation: Phosphine ligands, if used, can be susceptible to oxidation or other degradation pathways.

  • Solutions:

    • Support Selection: The choice of support for the heterogeneous catalyst is critical. Polymer-supported catalysts may be less stable to leaching than those on metal oxides like Al₂O₃.[22]

    • Reaction Conditions: Fine-tuning the reaction conditions can minimize deactivation. For instance, high pressure can sometimes extend catalyst lifetime by retarding the Pd-H elimination step.[10]

    • Ligand Choice: Using bidentate (two-pronged) phosphine ligands can create more stable palladium complexes, reducing the likelihood of catalyst decomposition.[10]

Q: The purification of my cinnamic acid is complicated by residual palladium. How can I effectively remove the catalyst post-reaction?

A: Palladium contamination is a major concern, especially in pharmaceutical applications.

  • Causality: Leached palladium can remain in the product stream, and heterogeneous catalysts can be difficult to filter completely from the reaction mixture.[3][10]

  • Solutions:

    • Biphasic Systems: Performing the Heck reaction in an aqueous-organic biphasic system can greatly simplify catalyst recovery. The water-soluble catalyst remains in the aqueous phase, while the organic product is easily separated.[24]

    • Scavenger Resins: After the reaction, the product stream can be passed through a bed of scavenger resin specifically designed to bind and remove residual palladium.

    • Filtration: For heterogeneous catalysts, ensure proper filtration techniques are used. This may involve using specific filter aids or multi-stage filtration.

Part 3: Experimental Protocols

Protocol 1: Scale-Up of Knoevenagel-Doebner Synthesis of m-Nitrocinnamic Acid

This protocol is adapted from established procedures and is intended for trained professionals.[25]

  • Reactor Setup: In a 50L glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 20L of pyridine.

  • Reagent Addition: While stirring, add 5.0 kg of m-nitrobenzaldehyde and 4.0 kg of malonic acid.

  • Heating: Heat the mixture to reflux (approx. 115°C) and maintain for 4-5 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to 50-60°C and slowly pour it into a 200L vessel containing 100L of cold water and 10L of concentrated hydrochloric acid, with vigorous stirring.

  • Precipitation & Isolation: The m-nitrocinnamic acid will precipitate as a solid. Cool the mixture to 10-15°C to ensure complete precipitation. Filter the product using a Nutsche filter and wash the filter cake with cold water until the filtrate is neutral.

  • Drying: Dry the product under vacuum at 60-70°C until a constant weight is achieved. Recrystallization from benzene or alcohol can be performed for higher purity.[25]

Part 4: Data Presentation

Table 1: Comparison of Reaction Conditions for Cinnamic Acid Synthesis

ParameterPerkin ReactionKnoevenagel CondensationHeck Reaction
Typical Temperature 160-180°C[7]80-120°C[19]80-140°C
Catalyst Alkali Acetate[12]Amine (Piperidine, Pyridine)[19]Pd(OAc)₂ / Ligand
Key Solvents Acetic AnhydridePyridine, Toluene, NMP[8][20]DMF, Acetonitrile, Water[22][26]
Common Byproducts Tarry polymers, self-condensation productsDecarboxylation products[8]Homocoupling products
Scale-Up Advantage Low-cost reagentsMilder conditionsHigh selectivity
Scale-Up Challenge High energy input, byproducts[6]Catalyst sensitivity, product solubility[9]Catalyst cost & deactivation[10]

References

  • Vertex AI Search. (2025).
  • Reddit. (2021).
  • Simion, A. M., et al. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. PMC - NIH.
  • TutorChase. (n.d.).
  • Royal Society of Chemistry. (n.d.). [Title of article not available]. .

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023). Perkin Reaction.
  • Tempo.co. (2026). A New Spark in Organic Chemistry.
  • ResearchGate. (n.d.).
  • bepls. (n.d.).
  • Wikipedia. (n.d.).
  • BYJU'S. (n.d.). Perkin Reaction Mechanism.
  • Wikipedia. (n.d.). Perkin reaction.
  • ResearchGate. (2020).
  • NIH. (n.d.).
  • MDPI. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Influence of solvent on yield in final product a.
  • Organic Syntheses. (n.d.). m-NITROCINNAMIC ACID.
  • J&K Scientific LLC. (2021). Perkin Reaction.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities.
  • ResearchGate. (n.d.).
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • ACS Publications. (n.d.).
  • Green Chemistry Teaching and Learning Community. (2023).
  • MDPI. (2021).
  • RSC Publishing. (n.d.).

Sources

Technical Support Center: Purification of 3-Fluoro-5-methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Fluoro-5-methylcinnamic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require methods to enhance its purity. The following information is presented in a question-and-answer format to directly address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most probable impurities in my crude this compound sample?

A1: The impurities in your crude sample are almost always related to the synthetic route used for its preparation. Cinnamic acids are commonly synthesized via methods like the Perkin reaction or Knoevenagel-Doebner condensation.[1][2]

Potential impurities include:

  • Unreacted Starting Materials: The most common impurities are residual starting materials. This typically includes 3-fluoro-5-methylbenzaldehyde and the malonic acid derivative or acetic anhydride used in the condensation.

  • Catalysts: Residual catalysts, such as pyridine or ammonium acetate, may be present.[3]

  • Side-Reaction Products: Unwanted side products can form, especially under harsh reaction conditions. For instance, aldehydes can undergo self-condensation reactions.[1]

  • Geometric Isomers: While the trans (E) isomer of cinnamic acid is generally more thermodynamically stable, small amounts of the cis (Z) isomer might be present.[4]

Identifying these impurities is the first step toward selecting an appropriate purification strategy. Techniques like ¹H NMR or LC-MS are invaluable for characterizing the crude mixture.[5][6]

Q2: I have a crude sample. Which purification method should I try first?

A2: The choice of purification method depends on the nature of the impurities and the desired scale. A multi-step approach is often most effective. The following workflow provides a general strategy.

G cluster_0 Purification Strategy start Crude 3-Fluoro-5- methylcinnamic acid acid_base Acid-Base Extraction (Removes neutral/basic impurities) start->acid_base Is the impurity profile unknown or contains neutral/basic compounds? chromatography Column Chromatography (For difficult separations) start->chromatography Are impurities structurally very similar (e.g., isomers)? recrystallization Recrystallization (High purity for crystalline solids) acid_base->recrystallization Is the compound a stable solid? analysis Purity Analysis (HPLC, NMR, MP) acid_base->analysis Purity sufficient? recrystallization->analysis chromatography->analysis

Caption: Decision workflow for purifying this compound.

  • Acid-Base Extraction: This is an excellent first step for carboxylic acids.[7][8][9] It effectively removes neutral impurities (like unreacted aldehyde) and basic impurities (like amine catalysts). The process involves dissolving the crude material in an organic solvent, extracting the acidic product into an aqueous basic solution, washing the aqueous layer to remove any trapped organics, and then re-precipitating the purified acid by adding a strong acid.[10][11]

  • Recrystallization: If your compound is a solid, recrystallization is one of the most powerful techniques for achieving high purity. It is particularly effective after an initial clean-up with acid-base extraction.

  • Column Chromatography: This technique is reserved for situations where impurities are very similar in chemical properties to the desired product (e.g., isomers) and cannot be removed by extraction or recrystallization.[12][13]

Q3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, forming liquid droplets instead of solid crystals. This is often caused by using a solvent in which the compound is too soluble or by the presence of impurities that depress the melting point.

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount (10-15%) more of the "good" (soluble) solvent to decrease the saturation point.[14] This ensures the solution remains unsaturated until it has cooled to a temperature below the compound's melting point.

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. Do not place it directly in an ice bath. Rapid cooling encourages oiling out and impurity inclusion.[14]

  • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or switch to a mixed-solvent system where the compound has lower solubility.

Q4: How do I choose the best solvent for recrystallization?

A4: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a polar protic or polar aprotic solvent is a good starting point.

A mixed-solvent system is often highly effective for cinnamic acid derivatives.[15] This involves a pair of miscible solvents: one in which the compound is soluble (the "soluble solvent") and one in which it is insoluble (the "insoluble solvent"). A common and effective pair is Methanol/Water or Ethanol/Water .[15][16]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water 10080.1Insoluble solvent. Good for precipitating the compound from an alcohol solution.
Ethanol 78.524.6Soluble solvent. Miscible with water.[17]
Methanol 64.733.0Soluble solvent. Miscible with water.[17]
Ethyl Acetate 77.16.0Good single solvent candidate. Try dissolving in hot ethyl acetate and adding hexanes as an anti-solvent.
Toluene 110.62.4May be useful for removing less polar impurities.

Procedure for Mixed-Solvent Recrystallization (Methanol/Water):

  • Dissolve the crude acid in the minimum amount of hot methanol.

  • While keeping the solution hot, add water dropwise until the solution becomes faintly cloudy (persistent turbidity).

  • Add a few more drops of hot methanol until the solution becomes clear again.

  • Remove from heat and allow to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.[15]

Q5: During acid-base extraction, my product won't precipitate after I add HCl. What went wrong?

A5: This is a common issue with several potential causes:

  • Incomplete Acidification: You may not have added enough acid to protonate the carboxylate salt fully. The pH of the solution should be well below the pKa of the carboxylic acid (pKa of cinnamic acid is ~4.4).[4] Use pH paper or a pH meter to ensure the solution is strongly acidic (pH 1-2).[18] It is critical to add enough acid to neutralize all the base used in the extraction step plus an excess to lower the pH.[7]

  • High Water Solubility: While unlikely for this compound, some substituted cinnamic acids may have slight water solubility. Cooling the solution in an ice bath can help promote precipitation.

  • Formation of a Fine Suspension: The precipitate may be too fine to settle effectively.

  • Back-Extraction: If precipitation is unsuccessful, the best recovery method is to perform a back-extraction. Add an immiscible organic solvent (like ethyl acetate or dichloromethane) to the acidified aqueous solution and shake. The neutral, protonated carboxylic acid will move back into the organic layer.[10] You can then dry the organic layer with a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to recover your purified product.

Q6: How do I confirm the purity of my final product?

A6: A combination of analytical techniques is recommended to provide a comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis in the pharmaceutical industry.[19][20][21] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or trifluoroacetic acid) and UV detection is a standard starting point. Purity is typically reported as the peak area percentage of the main component.[22]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can detect impurities that have protons, even at low levels. By integrating the peaks of your product against those of known impurities or a certified internal standard, you can quantify purity.[6]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting range that is consistent with the literature value. Impurities typically cause the melting point to be depressed and the range to broaden.[23]

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A single spot in several different solvent systems is a good indication of high purity.[23]

Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound (~1.0 g) in a suitable organic solvent (~20 mL), such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~15 mL). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another 15 mL of NaHCO₃ solution. Combine the aqueous extracts. The neutral and basic impurities will remain in the organic layer, which can be discarded.

  • Washing: Wash the combined aqueous extracts with a small portion of the organic solvent (~10 mL) to remove any trapped organic impurities. Discard the organic wash.

  • Acidification: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH ~2). A white precipitate of the purified carboxylic acid should form.[7][9]

  • Isolation: Collect the solid product by suction filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove residual salts. Allow the solid to air dry on the filter, then transfer to a watch glass to dry completely, preferably in a vacuum oven at a low temperature.

Protocol 2: Purification by Recrystallization (Ethanol/Water)
  • Dissolution: Place the crude or extracted solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while heating (e.g., on a hot plate) and swirling until the solid just dissolves.

  • Induce Precipitation: While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize the yield of crystals.[15]

  • Collection: Collect the purified crystals by suction filtration. Wash the crystals with a small amount of ice-cold ethanol/water mixture (e.g., 1:1 ratio).

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

G cluster_1 Recrystallization Workflow A 1. Dissolve crude solid in minimum hot 'soluble' solvent (Ethanol) B 2. Add hot 'insoluble' solvent (Water) dropwise until cloudy A->B C 3. Add a few drops of hot 'soluble' solvent to clarify B->C D 4. Cool slowly to room temperature C->D E 5. Chill in ice bath to maximize yield D->E F 6. Collect crystals by suction filtration E->F G 7. Wash with cold solvent mixture & dry F->G

Caption: Step-by-step mixed-solvent recrystallization process.

References
  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

  • Patil, S. B., et al. (2015). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Journal of Crystallization Process and Technology, 5, 43-52. Available at: [Link]

  • Organic Chemistry Lab. (2020). Recrystallization of Cinnamic acid and Tryptamine Part I. YouTube. Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Available at: [Link]

  • Jacobs, T., et al. (2011). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. CrystEngComm, 13(16), 5043-5049. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting (Crystallization). Available at: [Link]

  • Jacobs, T., et al. (2011). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6D: Mixed Solvent Crystallization. Available at: [Link]

  • Reddit. (2017). What acid do I need to use to precipitate out cinnamic acid from methanol? r/OrganicChemistry. Available at: [Link]

  • Ghasemzadeh, A., et al. (2016). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. ResearchGate. Available at: [Link]

  • Thi, H. A., et al. (2020). Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. Vietnam Journal of Science and Technology, 58(4), 415. Available at: [Link]

  • Abdel-Azeem, A. M., et al. (2023). Production of Antimicrobial and Antioxidant Metabolites by Penicillium crustosum Using Lemon Peel as a Co-Substrate in Submerged Fermentation. MDPI. Available at: [Link]

  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. Available at: [Link]

  • Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound. Available at: [Link]

  • ChemHelpASAP. (2021). column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • Google Patents. (n.d.). The preparation method of m-trifluoromethyl cinnamic acid.
  • Sathish, K., & Dhurke, K. (2021). Synthesis of cinnamic acid derivatives from 3‐methyl‐4‐nitro‐5‐styrylisoxazole. ResearchGate. Available at: [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of fluorocinnamic acid.
  • Chromatography Forum. (2006). How do you perform purity analysis?. Available at: [Link]

  • Google Patents. (n.d.). Method for obtaining high-purity cinnamic acid.
  • De, P., et al. (2016). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 8(6), 596-607. Available at: [Link]

  • Baertschi, S. W., et al. (2011). Stability-indicating methods. Trends in Analytical Chemistry, 30(8), 1281-1293. Available at: [Link]

  • Ferreira, O., et al. (2017). Contributions to the Selection of Solvents in the Extraction of Phenolic Acids. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Available at: [Link]

  • da Silva, W. P., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3-fluoro-5-(trifluoromethyl)cinnamic acid. Available at: [Link]

  • Ferreira, O., et al. (2017). Solubility studies of trans-cinnamic acid in mixed solvents. CORE. Available at: [Link]

  • University of California, Los Angeles. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Synthesis and Comparative Analysis of 3-Fluoro-5-methylcinnamic Acid and Other Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of 3-Fluoro-5-methylcinnamic acid, a novel derivative, against a panel of well-established cinnamic acids. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of substituted cinnamic acids. We will delve into the rationale behind experimental design, provide detailed protocols, and present a structure for comparative data analysis.

Introduction: The Cinnamic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

Cinnamic acid and its derivatives are a class of organic compounds widely found in the plant kingdom, forming the structural backbone of many natural products like flavonoids and coumarins. The core structure, consisting of a benzene ring, a propylene chain, and a carboxylic acid group, serves as a versatile template for chemical modification. These modifications, particularly substitutions on the phenyl ring, can dramatically influence the molecule's physicochemical properties (e.g., lipophilicity, electronic effects) and, consequently, its biological activity.

Historically, derivatives such as ferulic acid and caffeic acid have been investigated for their potent antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The introduction of specific functional groups, such as halogens (e.g., fluorine) and alkyl groups (e.g., methyl), onto the phenyl ring is a well-established strategy in medicinal chemistry to modulate metabolic stability, membrane permeability, and target-binding affinity.

This guide focuses on a specific, lesser-studied derivative: This compound . By outlining a systematic approach to its synthesis and evaluation alongside known analogs, we aim to elucidate the combined effects of fluoro- and methyl- substitutions at the meta-positions of the cinnamic acid scaffold.

Strategic Selection of Cinnamic Acid Analogs for Comparative Analysis

To understand the unique contribution of the 3-fluoro and 5-methyl substitutions, a carefully selected panel of comparator compounds is essential. Our selection includes the parent molecule and derivatives with individual substitutions, allowing for a stepwise analysis of structure-activity relationships (SAR).

Compound Name Structure Key Feature
Cinnamic AcidC9H8O2Unsubstituted parent scaffold
4-Fluorocinnamic AcidC9H7FO2Single electron-withdrawing group
4-Methylcinnamic AcidC10H10O2Single electron-donating group
This compound C10H9FO2 Target compound with combined substitutions

This selection allows us to dissect the influence of:

  • Fluorine: A bioisostere of a hydrogen atom, its high electronegativity can alter the acidity of the carboxylic group and introduce new intermolecular interactions (e.g., hydrogen bonding).

  • Methyl Group: An electron-donating group that increases lipophilicity, potentially enhancing membrane permeability.

Synthesis Pathway: A Proposed Perkin Reaction Approach

The synthesis of cinnamic acid derivatives is well-documented, with the Perkin reaction being a classical and reliable method. This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid.

Here, we propose a detailed protocol for the synthesis of this compound starting from 3-Fluoro-5-methylbenzaldehyde.

Diagram of Proposed Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A 3-Fluoro-5-methylbenzaldehyde D Reflux (e.g., 140-160 °C) A->D B Acetic Anhydride B->D C Triethylamine (Base) C->D E Acidification (HCl) D->E Reaction Mixture F Recrystallization (Ethanol/Water) E->F Crude Product G This compound F->G prep Prepare stock solutions of test compounds and DPPH in methanol plate Add 100 µL of each compound dilution to a 96-well plate prep->plate add_dpph Add 100 µL of DPPH solution to each well plate->add_dpph incubate Incubate in the dark for 30 minutes at room temperature add_dpph->incubate read Measure absorbance at 517 nm using a plate reader incubate->read calc Calculate % Inhibition and determine IC50 value read->calc

A Comparative Guide to the Structure-Activity Relationship of Halogenated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Rationale for Halogenating Cinnamic Acids

Cinnamic acid serves as an excellent molecular scaffold for drug design due to its intrinsic biological activities and multiple points for chemical modification. Halogenation is a key strategy in medicinal chemistry to enhance the drug-like properties of a lead compound. The introduction of halogens can influence a molecule's:

  • Lipophilicity: Halogens, particularly chlorine and bromine, can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

  • Electronic Effects: The electron-withdrawing nature of halogens can alter the electron density of the aromatic ring and the acrylic acid moiety, thereby influencing the molecule's reactivity and binding affinity to biological targets.

  • Metabolic Stability: The carbon-halogen bond is generally strong and can block sites of metabolic oxidation, leading to a longer biological half-life.[2]

  • Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms, which can contribute to the overall binding affinity of the compound to its target.

This guide will explore how these effects translate into tangible differences in the biological activity of halogenated cinnamic acids.

Comparative Anticancer Activity

Halogenated cinnamic acid derivatives have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the nature and position of the halogen substituent.

Structure-Activity Relationship Insights
  • Nature of the Halogen: Studies have shown that the type of halogen plays a crucial role in the anticancer activity. For instance, brominated derivatives of cinnamic acid have been found to possess significant antiproliferative activity.[3] In a series of halogenated chalcones and flavonols, which share a similar phenylpropanoid backbone with cinnamic acid, the anticancer activity against human colorectal carcinoma cells (HCT116) was observed to increase in the order F < Cl < Br.[4]

  • Position of the Halogen: The position of the halogen on the phenyl ring is a critical determinant of cytotoxicity. For example, in a study of chlorine-substituted cinnamic acid derivatives, the para-substituted chloro-compound was more active against Mycobacterium tuberculosis than the ortho-substituted analog.[5] Similarly, for chalcones, halogen substitution at the 3-position enhanced anticancer activity, while for flavonols, 4-substitution was more favorable.[4]

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a cyano group, on the aromatic rings of cinnamic acid derivatives has been shown to enhance cytotoxicity against various cancer cell lines, including HeLa, K562, Fem-x, and MCF-7.[6]

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various halogenated cinnamic acid derivatives against different cancer cell lines, providing a quantitative basis for comparison.

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamideStaphylococcus aureus (MRSA)-<0.2 µg/mL[7]
Brominated Cinnamic Acid DerivativesA-549Lung CancerPotent Activity[3]
Compound 5 (a halogenated derivative)A-549Lung Cancer10.36[3]
Cinnamic AcidGlioblastoma, Melanoma, Prostate, Lung CarcinomaVarious1000 - 4500[8]
trans-3,4-Difluorocinnamic acid (as a precursor)Human Lung CancerLung Cancer16.14[2]
Cyano-substituted Cinnamic Acid DerivativesHeLa, K562, Fem-x, MCF-7Various42 - 166[6]
Mechanistic Insights into Anticancer Action

Halogenated cinnamic acids exert their anticancer effects through the modulation of multiple signaling pathways critical for cancer cell proliferation, survival, and metastasis.

  • Induction of Apoptosis and Cell Cycle Arrest: Many halogenated derivatives induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. For example, certain halogenated chalcones and flavonols have been shown to induce cell cycle arrest at the S and G2/M phases and promote apoptosis in HCT116 cells.[4]

  • Inhibition of Key Signaling Pathways: Cinnamic acid derivatives have been shown to interfere with crucial oncogenic signaling pathways such as the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer.[1][9] By inhibiting these pathways, these compounds can suppress cancer cell growth and survival.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Gene_Transcription Gene Transcription (Proliferation, Survival) Akt->Gene_Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Gene_Transcription Halogenated_Cinnamic_Acid Halogenated Cinnamic Acids Halogenated_Cinnamic_Acid->PI3K inhibition Halogenated_Cinnamic_Acid->Raf inhibition

Caption: Modulation of PI3K/Akt and MAPK signaling pathways by halogenated cinnamic acids.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for assessing the cytotoxic effects of compounds on cancer cells. Its selection is based on its ability to provide a quantitative measure of metabolically active, and therefore viable, cells.

Causality Behind Experimental Choices:

  • Principle: The assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Controls: The inclusion of untreated control cells is crucial to establish a baseline for 100% viability. A vehicle control (e.g., DMSO) is necessary to ensure that the solvent used to dissolve the test compounds does not have a cytotoxic effect.

  • Concentration Range: A wide range of concentrations of the test compound should be used to determine the dose-dependent effect and to accurately calculate the IC50 value.

  • Incubation Time: The incubation time with the compound (e.g., 24, 48, 72 hours) is chosen based on the expected mechanism of action and the doubling time of the cancer cell line.

Limitations and Interpretation:

  • The MTT assay measures metabolic activity, which may not always directly correlate with cell number.[10][11] Compounds that affect mitochondrial function can interfere with the assay.

  • Phenolic compounds, including some cinnamic acid derivatives, can directly reduce MTT, leading to false-positive results.[12] Therefore, appropriate controls and complementary assays are recommended for validation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the halogenated cinnamic acid derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

cluster_workflow MTT Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere treat Treat with Halogenated Cinnamic Acid Derivatives adhere->treat incubate_compound Incubate (24-72h) treat->incubate_compound add_mtt Add MTT Solution incubate_compound->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Viability and IC50 read_absorbance->analyze end End analyze->end

Caption: A typical experimental workflow for the MTT assay.

Comparative Antimicrobial Activity

Halogenation has been demonstrated to be a key factor in augmenting the antimicrobial properties of cinnamic acid derivatives against a spectrum of bacterial and fungal pathogens.

Structure-Activity Relationship Insights
  • Nature and Position of Halogen: The presence of chlorine and bromine on the phenyl ring is correlated with increased antimicrobial potency.[3] Para-substitution with chlorine enhances antibacterial activity, while para-fluoro substitution is favorable for anti-tuberculosis activity.[5]

  • Gram-Positive vs. Gram-Negative Bacteria: Many halogenated cinnamanilides show excellent activity against Gram-positive bacteria, including resistant strains like MRSA, with MIC values often in the sub-micromolar range.[7] However, their efficacy against Gram-negative bacteria is generally much lower, with MICs often exceeding 256 µg/mL.[7][13] This is likely due to the presence of the outer membrane in Gram-negative bacteria, which acts as a permeability barrier.

  • Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to an ester or amide can significantly impact antimicrobial activity. For example, esters of 4-chlorocinnamic acid have shown significant antifungal activity against various Candida species.[14]

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various halogenated cinnamic acid derivatives against different microorganisms.

Compound/DerivativeMicroorganismMICReference
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamideStaphylococcus aureus (MRSA)<0.2 µg/mL[7]
Halogenated CinnamanilidesGram-negative bacteria (E. coli, P. aeruginosa)>256 µg/mL[7][13]
4-Chlorocinnamic acidE. coli, B. subtilis708 µM[15]
para-Chlorocinnamic acid derivative (14)Mycobacterium tuberculosis4.54 µg/mL[5]
ortho-Chlorocinnamic acid derivative (15)Mycobacterium tuberculosis9.91 µg/mL[5]
4-Fluorocinnamic acid derivative (17)Mycobacterium tuberculosis0.36 µg/mL[5]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.

Causality Behind Experimental Choices:

  • Principle: This method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth.[16][17][18]

  • Standardization: The use of standardized media (e.g., Mueller-Hinton Broth), inoculum density, and incubation conditions is critical for reproducibility and for comparing results across different studies.

  • Controls: A growth control (no antimicrobial) and a sterility control (no bacteria) are essential for validating the assay.

Interpretation of MIC Values:

  • The MIC value itself is a measure of potency; a lower MIC indicates a more potent compound.[1]

  • However, the MIC of one compound cannot be directly compared to the MIC of another to determine which is "better" without considering their respective clinical breakpoints (if available) and pharmacokinetic/pharmacodynamic properties.[1][16][17]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions: Prepare a 2-fold serial dilution of the halogenated cinnamic acid derivative in a 96-well microtiter plate using Mueller-Hinton Broth.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilution.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Comparative Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.

Structure-Activity Relationship and Mechanistic Insights
  • Inhibition Mechanism: Cinnamic acid and its derivatives often act as mixed-type inhibitors of tyrosinase, meaning they can bind to both the free enzyme and the enzyme-substrate complex.[19]

  • Role of Halogens: Halogenation can influence the binding affinity of cinnamic acid derivatives to the tyrosinase active site. The specific effects of different halogens and their positions on tyrosinase inhibition are an active area of research.

  • Hydroxyl Groups: The presence and position of hydroxyl groups on the phenyl ring are also crucial for tyrosinase inhibitory activity.

Quantitative Comparison of Tyrosinase Inhibition
Compound/DerivativeInhibition TypeIC50 (µM)Reference
Cinnamic acidMixed-type~700[20]
Cinnamic acid hydroxypyridinone derivativesMixed-type-[21]
Chlorocinnamic acidsUncompetitive-[21]

Synthesis of Halogenated Cinnamic Acids

A variety of synthetic methods can be employed to prepare halogenated cinnamic acids, allowing for the systematic exploration of their SAR.

  • Perkin Reaction: This classic method involves the condensation of an aromatic aldehyde with an aliphatic carboxylic anhydride in the presence of a base.[22]

  • Knoevenagel-Doebner Condensation: This is a versatile method for the synthesis of α,β-unsaturated carboxylic acids from aldehydes and malonic acid or its derivatives.

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction can be used to form the α,β-unsaturated system of cinnamic acids.

  • Direct Synthesis using Boron Tribromide: A newer method involves the direct reaction of aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide.[22]

Conclusion and Future Perspectives

The halogenation of cinnamic acids is a powerful strategy for the development of novel therapeutic agents with potent anticancer and antimicrobial activities, as well as enzyme inhibitors. The structure-activity relationship data clearly indicate that the type and position of the halogen substituent are critical determinants of biological efficacy. Future research should focus on:

  • Systematic Comparative Studies: Conducting head-to-head comparisons of a full series of halogenated (F, Cl, Br, I) cinnamic acids at different positions to provide a more definitive understanding of the SAR.

  • Elucidation of Molecular Targets: Identifying the specific molecular targets and detailed mechanisms of action for the most potent compounds.

  • In Vivo Studies: Evaluating the efficacy and safety of promising candidates in preclinical animal models.

  • Development of Drug Delivery Systems: Exploring novel formulations to improve the bioavailability and targeted delivery of these compounds.

The continued exploration of the chemical space of halogenated cinnamic acids holds great promise for the discovery of next-generation drugs to address unmet medical needs.

References

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  • Wang, P., Wang, H., & Chen, Z. (2019). Limitations of the use of MTT assay for screening in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 176, 112792. [Link]

  • Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19291–19349. [Link]

  • da Silva, A. B., de Oliveira, A. C., de Souza, G. H. B., & de Oliveira, P. F. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Molecules, 24(8), 1603. [Link]

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  • Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PubMed, 34884634. [Link]

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Comparing the biological efficacy of fluorinated vs. non-fluorinated cinnamic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Efficacy of Fluorinated vs. Non-Fluorinated Cinnamic Acids

Introduction: The Cinnamic Acid Scaffold and the Rationale for Fluorination

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][3][4] The versatile structure of cinnamic acid, featuring a phenyl ring, an acrylic acid group, and a conjugated double bond, makes it an ideal starting point for synthetic modifications aimed at enhancing therapeutic potential.[1][5][6]

In modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a powerful tool for optimizing pharmacokinetic and pharmacodynamic profiles.[7][8][9] The unique properties of fluorine—its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[9][10][11][12] This guide provides a detailed comparison of the biological efficacy of non-fluorinated cinnamic acid and its fluorinated analogues, offering field-proven insights and experimental data for researchers, scientists, and drug development professionals.

The Strategic Role of Fluorine in Modulating Bioactivity

The introduction of fluorine can confer significant advantages, transforming a modestly active scaffold into a potent therapeutic candidate.[7][8] This "fluorine advantage" stems from several key physicochemical alterations.

  • Enhanced Metabolic Stability : The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic degradation by enzymes such as cytochrome P450.[11][13][14] This increased stability can lead to a longer biological half-life and improved bioavailability.[13]

  • Modulated Lipophilicity and Permeability : Fluorination typically increases a molecule's lipophilicity, which can enhance its ability to permeate cellular membranes and reach its target.[7][15][16] This property is crucial for improving the absorption and distribution of a drug candidate.

  • Altered Acidity and Basicity (pKa) : As the most electronegative element, fluorine exerts a strong electron-withdrawing effect.[7] This can lower the pKa of nearby acidic or basic functional groups, influencing the molecule's ionization state at physiological pH and thereby affecting its solubility and interaction with target receptors.[17][18]

  • Improved Target Binding Affinity : Fluorine can participate in favorable electrostatic and hydrophobic interactions within a protein's binding pocket, potentially increasing the drug's binding affinity and potency.[15][16]

cluster_0 The Fluorine Advantage in Drug Design A Fluorine Incorporation (e.g., on Cinnamic Acid) B Increased Metabolic Stability (Resists P450 Enzymes) A->B C Enhanced Lipophilicity (Improves Membrane Permeability) A->C D pKa Modulation (Alters Ionization & Binding) A->D E Stronger Target Interaction (Improves Binding Affinity) A->E F Improved Pharmacokinetics (ADME) & Pharmacodynamics (Potency) B->F C->F D->F E->F

Caption: The strategic impact of fluorination on key drug properties.

Comparative Analysis of Biological Activities

While direct comparative studies on simple fluorinated versus non-fluorinated cinnamic acids are limited, the existing data clearly illustrates the divergent roles of these compounds. Non-fluorinated trans-cinnamic acid exhibits a broad range of modest biological effects, whereas its fluorinated counterparts often serve as key intermediates for highly potent and metabolically stable pharmaceuticals.[13]

Anticancer Activity
  • trans-Cinnamic Acid (Non-Fluorinated) : This compound has demonstrated direct cytotoxic effects against various cancer cell lines, though typically with IC50 values in the millimolar range, indicating modest potency.[13] Its derivatives, however, have shown more promising results by inducing apoptosis and cell cycle arrest.[1][19][20]

  • Fluorinated Cinnamic Acid Derivatives : Simple fluorinated cinnamic acids are primarily valued as precursors for more complex and potent anticancer agents.[13] For example, cinnamide derivatives bearing a 4-fluoro substituent have been identified as key components of potent EGFR-TK inhibitors with significant cytotoxic activity.[21] The introduction of fluorine is a deliberate strategy to enhance metabolic stability and cell permeability, which are highly desirable properties for anticancer drug candidates.[13] One study highlighted a fluorinated cinnamide derivative with an IC50 value of 4.23 µM against the HepG2 liver cancer cell line, outperforming the staurosporine control.[21]

Antimicrobial Activity
  • trans-Cinnamic Acid (Non-Fluorinated) : The antimicrobial activity of trans-cinnamic acid is generally considered weak against many common bacteria, with Minimum Inhibitory Concentrations (MICs) often exceeding 5 mM.[13] However, it shows notable activity against Mycobacterium tuberculosis, with MIC values in the 250–675 µM range.[13] Synthetic modifications of the basic cinnamic acid structure often lead to derivatives with improved antimicrobial efficacy.[22][23]

  • Fluorinated Cinnamic Acid Derivatives : Specific MIC data for simple fluorinated cinnamic acids are not well-documented.[13] However, the principle of using fluorine to enhance antimicrobial potency is well-established in drug classes like fluoroquinolone antibiotics.[17] In the context of cinnamic acids, a derivative with a 4-fluoro phenyl ring substitution was found to be the most active among a series of compounds tested against tuberculosis, with an IC50 of 0.36 µg/mL.[24][25] This suggests that the electron-withdrawing nature and lipophilicity conferred by fluorine can significantly enhance interaction with bacterial targets.[13]

Quantitative Data Summary

The following table summarizes available quantitative data for the biological activities of trans-cinnamic acid and representative fluorinated derivatives. It is crucial to note that these are not always direct comparisons of identical molecular backbones, but they illustrate the general trend of enhanced potency seen with fluorination.

Compound TypeBiological ActivityMetricValueTarget/Cell LineReference
Non-Fluorinated
trans-Cinnamic AcidAnticancerIC501 - 4.5 mMGlioblastoma, Melanoma, Prostate, Lung[13]
trans-Cinnamic AcidAntimicrobial (General)MIC>5 mMVarious Bacteria[13]
trans-Cinnamic AcidAntimicrobial (TB)MIC250–675 µMMycobacterium tuberculosis[13]
trans-Cinnamic AcidAntioxidant (DPPH)IC500.18 µg/mL-[13]
Fluorinated Derivatives
4-Fluoro Cinnamide DerivativeAnticancerIC504.23 µMHepG2 (Liver Cancer)[21]
4-Fluoro Cinnamic DerivativeAnti-tuberculosisIC500.36 µg/mLMycobacterium tuberculosis[24][25]
trans-3,4-Difluorocinnamic AcidRadiosensitizer PrecursorPotency16.14 µMHuman Lung Cancer[13]

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity and reproducibility, standardized assays are essential for comparing the biological efficacy of different compounds. Below are detailed protocols for key experiments.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50), a standard measure of cytotoxic potency.

Causality : The assay relies on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology :

  • Cell Seeding : Plate cancer cells (e.g., A-549, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[26][27]

  • Compound Treatment : Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated cinnamic acids) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

  • Incubation : Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition : Remove the compound-containing medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 1-4 hours at 37°C.[27]

  • Formazan Solubilization : Remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Reading : Measure the absorbance of each well at 550-570 nm using a microplate reader.

  • IC50 Calculation : Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC50 value using non-linear regression analysis.

start Start: Seed Cells in 96-Well Plate step1 Incubate 24h (Allow Attachment) start->step1 step2 Treat Cells with Serial Dilutions of Compounds step1->step2 step3 Incubate 48-72h step2->step3 step4 Add MTT Reagent (0.5 mg/mL) step3->step4 step5 Incubate 1-4h (Formazan Formation) step4->step5 step6 Solubilize Crystals with DMSO step5->step6 step7 Read Absorbance (570 nm) step6->step7 end Calculate IC50 Value step7->end

Caption: Standard workflow for the MTT cell viability assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality : This assay is a gold standard for quantifying antimicrobial activity. By exposing a standardized inoculum of bacteria to serial dilutions of a compound, one can precisely identify the concentration at which bacterial growth is inhibited.

Step-by-Step Methodology :

  • Prepare Inoculum : Culture the bacterial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution : In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in MHB.

  • Inoculation : Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Controls : Include a positive control (bacteria in broth without any compound) and a negative control (broth only) on each plate.

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like resazurin can also be used for a more objective endpoint.

start Start: Prepare Bacterial Inoculum (5x10^5 CFU/mL) step1 Perform 2-Fold Serial Dilutions of Test Compounds in 96-Well Plate start->step1 step2 Inoculate Wells with Bacterial Suspension step1->step2 step3 Include Positive (Bacteria) & Negative (Broth) Controls step2->step3 step4 Incubate Plate (37°C for 18-24h) step3->step4 step5 Visually Inspect for Turbidity or Use Colorimetric Indicator step4->step5 end Determine MIC Value step5->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

The comparison between fluorinated and non-fluorinated cinnamic acids reveals distinct but complementary roles in drug discovery. While natural cinnamic acid and its simple derivatives provide a valuable starting scaffold with modest, broad-spectrum biological activity, the strategic incorporation of fluorine is a key enabling step for developing highly potent and durable therapeutic agents.[1][13] Fluorination enhances critical drug-like properties, including metabolic stability and target affinity, thereby addressing common liabilities in early-stage drug candidates.[8][9] For drug development professionals, understanding the profound impact of fluorination is essential for the rational design of next-generation cinnamic acid-based therapeutics with superior efficacy and improved pharmacokinetic profiles.

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A Comparative Guide to the In Vitro Cytotoxicity of Substituted Cinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Cinnamic Acid and Its Derivatives

Cinnamic acid, a naturally occurring organic compound found in plants, and its derivatives have garnered significant attention in pharmacological research due to their diverse biological activities.[1][2][3] These compounds form the basis of various therapeutic agents, exhibiting antioxidant, anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][4] The core structure of cinnamic acid, featuring a phenyl ring attached to a three-carbon acrylic acid side chain, allows for a wide array of substitutions on the aromatic ring. The nature and position of these substituents—specifically, their isomeric arrangement (ortho, meta, or para)—play a pivotal role in modulating the compound's cytotoxic efficacy against cancer cells.[5][6][7]

This guide provides a comprehensive comparison of the in vitro cytotoxicity of various substituted cinnamic acid isomers. We will delve into the structure-activity relationships that govern their anticancer potential, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of these versatile compounds.

The Critical Role of Substitution: A Structure-Activity Relationship Analysis

The cytotoxic activity of cinnamic acid derivatives is intrinsically linked to the electronic and steric properties of the substituents on the phenyl ring. The position of these substituents (ortho, meta, or para) significantly influences the molecule's interaction with biological targets, ultimately dictating its anticancer potency.[5][6][7]

Impact of Hydroxyl (-OH) Substitution

The presence and position of hydroxyl groups are critical determinants of cytotoxicity. Studies have consistently shown that hydroxyl substitution enhances the cytotoxic activity of cinnamic acid derivatives.[8] For instance, a quantitative structure-activity relationship (QSAR) analysis of cinnamic acid phenethyl esters revealed that compounds with two hydroxyl groups on the benzene ring exhibited the highest cytotoxicity against oral squamous cell carcinoma cell lines.[8]

Specifically, the para-hydroxyl group appears to be a crucial structural element for synergistic anticancer activity.[9] Research on hydroxycinnamic acid derivatives in acute myeloid leukemia (AML) cells demonstrated that the para position of the hydroxyl group on the phenolic ring was critical for the molecule's ability to synergize with other agents in inducing cytotoxicity.[9] This suggests that the para isomer may be a more potent cytotoxic agent compared to its ortho and meta counterparts in certain contexts.

Influence of Methoxy (-OCH3) and Other Electron-Donating/Withdrawing Groups

The replacement of a hydroxyl group with a methoxy group has been shown to reduce cytotoxic activity, highlighting the importance of the free hydroxyl group for potent anticancer effects.[8] Conversely, the introduction of electron-withdrawing groups, such as a cyano group, on the aromatic ring of cinnamic acid derivatives has been associated with significant cytotoxicity and selectivity against malignant cell lines.[3] This suggests a complex interplay of electronic effects in determining the cytotoxic potential of these compounds.

Comparative Cytotoxicity Data of Cinnamic Acid Isomers

To provide a clear and objective comparison, the following table summarizes the in vitro cytotoxicity of various substituted cinnamic acid isomers against different cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), a standard measure of a compound's potency.

Compound/IsomerCancer Cell LineIC50 (µM)Reference
o-Coumaric AcidBreast Cancer Stem Cells (BCSCs) & MCF-7Induces G1/S arrest starting from 5 mM[10]
p-Coumaric AcidBreast Cancer Stem Cells (BCSCs) & MCF-7Induces G1/S arrest starting from 5 mM[10]
Cinnamic Acid Ester (with cyano group)HeLa, K562, Fem-x, MCF-742 - 166[3]
Cinnamic Acid-Harmine Hybrid (36f)HepG2 (Liver Carcinoma)0.74[4]
Oleanolic Acid-4-methylcinnamic acid esterMCF-7 (Breast Cancer)1.79[4]
Cinnamic AcidHT-144 (Melanoma)2400 (2.4 mM)[11]
6-Cinnamoyl-4-arylaminothienopyrimidine (59e)A549 (Lung Cancer)0.04[4]
6-Cinnamoyl-4-arylaminothienopyrimidine (59e)HeLa (Cervical Cancer)0.004[4]
Novel Cinnamic Acid Derivative (Compound 5)A-549 (Lung Cancer)10.36[12]

Note: This table is a representative summary. IC50 values can vary depending on the specific experimental conditions.

Mechanisms of Action: How Cinnamic Acid Isomers Induce Cancer Cell Death

The cytotoxic effects of substituted cinnamic acid isomers are primarily mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2][11]

Apoptosis Induction

Several studies have demonstrated that cinnamic acid and its derivatives can trigger apoptosis in various cancer cell lines.[1][11][13] This process is often characterized by:

  • Caspase Activation: Cinnamic acid derivatives have been shown to enhance the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[1]

  • Modulation of Bcl-2 Family Proteins: Some derivatives decrease the expression of the anti-apoptotic protein Bcl-2, tipping the cellular balance towards apoptosis.[1]

  • DNA Damage: Cinnamic acid can induce DNA damage, leading to the inhibition of DNA synthesis and subsequent apoptosis.[11][14]

Cell Cycle Arrest

In addition to inducing apoptosis, many cinnamic acid derivatives can inhibit cancer cell proliferation by causing cell cycle arrest.[2][3] For example, ortho- and para-coumaric acids have been shown to induce G1/S phase arrest in breast cancer cells.[10] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

The underlying molecular mechanisms often involve the modulation of key signaling pathways, including:

  • MAPK and PI3K/Akt Pathways: Cinnamic acid has been reported to decrease signaling through these pro-survival pathways.[2]

  • NF-κB Signaling: Inhibition of the NF-κB signaling pathway, which is crucial for inflammation and tumor progression, is another important mechanism of action.[1]

Experimental Protocols: A Guide to Assessing In Vitro Cytotoxicity

To ensure the reproducibility and validity of cytotoxicity studies, standardized experimental protocols are essential. The following section provides a detailed, step-by-step methodology for the widely used MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][15][16]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[5][15] These crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[16]

Step-by-Step Protocol: [5][17][18]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the substituted cinnamic acid isomers for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light.[5]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[5][18]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.

Visualizing the Process: Experimental Workflow and Signaling Pathways

To better illustrate the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate adhere Allow cells to adhere overnight seed->adhere treat Treat with cinnamic acid isomers adhere->treat incubate_treat Incubate for 24-72h treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % viability & IC50 read->calculate

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cinnamic_acid Substituted Cinnamic Acid Isomers bcl2 Bcl-2 (Anti-apoptotic) cinnamic_acid->bcl2 Inhibits bax Bax (Pro-apoptotic) cinnamic_acid->bax Promotes death_receptor Death Receptors (e.g., Fas) cinnamic_acid->death_receptor Activates cyto_c Cytochrome c release bax->cyto_c casp9 Caspase-9 activation cyto_c->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 casp8 Caspase-8 activation death_receptor->casp8 casp8->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified signaling pathway of apoptosis induction.

Conclusion and Future Directions

The in vitro cytotoxicity of substituted cinnamic acid isomers is a complex interplay of structural features, with the position and nature of substituents on the phenyl ring being paramount. Hydroxylated derivatives, particularly those with a para-hydroxyl group, often exhibit enhanced cytotoxic potential. The primary mechanisms of action involve the induction of apoptosis and cell cycle arrest through the modulation of key cellular signaling pathways.

While this guide provides a comprehensive overview, further research is warranted to fully elucidate the structure-activity relationships and to optimize the therapeutic potential of these promising compounds. Future studies should focus on:

  • Expanded Isomer Screening: A systematic evaluation of a broader range of ortho, meta, and para isomers with diverse substituents against a wider panel of cancer cell lines.

  • In Vivo Efficacy: Translating the promising in vitro findings into in vivo animal models to assess antitumor efficacy, pharmacokinetics, and potential toxicity.

  • Combination Therapies: Investigating the synergistic effects of cinnamic acid derivatives with existing chemotherapeutic agents to enhance treatment efficacy and overcome drug resistance.

By continuing to explore the rich chemical diversity of substituted cinnamic acids, the scientific community can pave the way for the development of novel and effective anticancer therapies.

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  • In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. (2024). Future Medicinal Chemistry. [Link]

  • Long Chain Alkyl Esters of Hydroxycinnamic Acids as Promising Anticancer Agents: Selective Induction of Apoptosis in Cancer Cells. (2017). ACS Publications. [Link]

  • Antioxidant Versus Cytotoxic Properties of Hydroxycinnamic Acid Derivatives – A New Paradigm in Phenolic Research. (2008). Scilit. [Link]

  • Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. (2022). ResearchGate. [Link]

  • Hydroxycinnamic Acids and Their Related Synthetic Analogs: An Update of Pharmacological Activities. (2022). ResearchGate. [Link]

  • Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure- Activity Relationships. (n.d.). CORE. [Link]

  • In silico and in vitro anti-cancer activity against breast cancer cell line MCF-7 of amide cinnamate derivatives. (2024). Journal of Applied Pharmaceutical Science. [Link]

  • In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. (2024). PubMed. [Link]

  • Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. (2022). National Center for Biotechnology Information. [Link]

  • Cytotoxicity evaluation of selected compounds using the MTT assay. (n.d.). ResearchGate. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

  • MTT Assay Protocol. (n.d.). Scribd. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Center for Biotechnology Information. [Link]

  • Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones?. (2018). National Center for Biotechnology Information. [Link]

  • Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. (2015). Royal Society of Chemistry. [Link]

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A Comparative Guide to the Biological Activities of 3-Fluoro-5-methylcinnamic Acid and 4-Fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the cinnamic acid scaffold serves as a versatile template for the development of novel therapeutic agents. The strategic incorporation of fluorine atoms and other substituents onto the phenyl ring can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a detailed, data-driven comparison of two such analogs: 3-fluoro-5-methylcinnamic acid and 4-fluorocinnamic acid. While extensive research has been conducted on the biological profile of 4-fluorocinnamic acid, data on this compound remains limited. This guide, therefore, synthesizes the available experimental data for 4-fluorocinnamic acid and extrapolates the potential activities of this compound based on established structure-activity relationships (SAR) of related cinnamic acid derivatives.

Introduction to the Compounds

Cinnamic acid and its derivatives are a class of organic compounds naturally found in various plants, known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1] The introduction of a fluorine atom, a bioisostere of the hydrogen atom, can enhance metabolic stability, improve cell permeability, and alter electronic properties, often leading to enhanced biological efficacy.[2]

4-Fluorocinnamic acid is a well-characterized derivative, often utilized as a key intermediate in the synthesis of more complex bioactive molecules, including anti-inflammatory and anticancer agents.[3] Its biological activities have been explored in various contexts, providing a solid foundation for comparison.

This compound , on the other hand, is a less-studied analog. Its unique substitution pattern—a fluorine atom and a methyl group at the meta positions—suggests a distinct electronic and steric profile that could translate into a differential biological activity profile compared to its 4-fluoro counterpart.

Comparative Biological Activities

Antimicrobial Activity

Cinnamic acid derivatives are known to exhibit antimicrobial properties, often attributed to their ability to disrupt microbial cell membranes.[4]

4-Fluorocinnamic acid has been investigated for its antimicrobial potential. While some studies suggest it has weak antibacterial activity against common strains, with Minimum Inhibitory Concentration (MIC) values often exceeding 5 mM, it has shown more notable activity against Mycobacterium tuberculosis, with MICs in the range of 250–675 µM.[2][5] The position of the halogen substituent on the phenyl ring is a critical determinant of antimicrobial efficacy. For instance, 4-chlorocinnamic acid has also demonstrated activity against both E. coli and B. subtilis.[5]

This compound's antimicrobial profile is not specifically documented. However, based on SAR studies of other disubstituted cinnamic acids, the combination of a lipophilic methyl group and an electronegative fluorine atom at the meta-positions could potentially enhance its ability to penetrate bacterial cell walls and disrupt membrane integrity. Further investigation is required to determine its specific spectrum of activity and potency.

Anticancer Activity

The potential of cinnamic acid derivatives as anticancer agents has been a significant area of research, with mechanisms often involving the induction of apoptosis and the modulation of key signaling pathways.[6]

4-Fluorocinnamic acid is frequently used as a building block in the synthesis of potent anticancer agents.[3] While direct cytotoxic data on the acid itself is sparse, derivatives incorporating the 4-fluorocinnamic moiety have shown significant activity. For example, certain cinnamamide derivatives with a 4-fluoro substituent have been evaluated for their cytotoxic effects against various cancer cell lines.[7]

This compound's anticancer potential is yet to be experimentally determined. The substitution pattern could influence its interaction with biological targets. For instance, some studies on cinnamic acid derivatives suggest that substitutions at the 3 and 5 positions can lead to potent cytotoxic activity.[8] The combination of fluorine and a methyl group might enhance lipophilicity, potentially leading to better cell penetration and interaction with intracellular targets. Novel cinnamic acid derivatives have been shown to target matrix metalloproteinase-9 (MMP-9), an enzyme implicated in tumor invasion and metastasis.[9]

Enzyme Inhibition

Cinnamic acid derivatives have been identified as inhibitors of various enzymes, a property that underpins many of their therapeutic effects.

4-Fluorocinnamic acid has been shown to influence the activity of certain enzymes. For example, derivatives of 4-fluorocinnamic acid have been synthesized and evaluated as tyrosinase inhibitors, with some showing potent activity.[10] Additionally, structure-activity studies of fluorinated cinnamic acid derivatives have revealed their potential as cholinesterase inhibitors, with the position of the fluorine atom significantly impacting activity and selectivity.[11] Specifically, para-substituted fluorine or chlorine compounds often exhibit potent activity against acetylcholinesterase (AChE).[11]

This compound's enzyme inhibitory profile is uncharacterized. Based on the SAR of related compounds, the electronic environment created by the 3-fluoro and 5-methyl groups could confer inhibitory activity against a range of enzymes. For instance, the inhibitory potential of cinnamic acid derivatives against α-glucosidase is influenced by the substituents on the phenyl ring.[12][13] The specific substitution pattern of this compound warrants investigation against various enzymatic targets.

Quantitative Data Summary

The following table summarizes the available quantitative data for 4-fluorocinnamic acid. Data for this compound is not currently available in the public domain and is presented here as "Not Available" to highlight the knowledge gap.

CompoundBiological ActivityMetricValueCell Line/Organism
4-Fluorocinnamic acid AntimicrobialMIC>5 mMVarious Bacteria[2]
AntimicrobialMIC250–675 µMMycobacterium tuberculosis[2]
Tyrosinase Inhibition (as derivative)IC508.3 µMMushroom Tyrosinase[10]
This compound AntimicrobialMICNot Available-
AnticancerIC50Not Available-
Enzyme InhibitionIC50Not Available-

Mechanistic Insights and the Role of Substitution

The biological activity of cinnamic acid derivatives is intrinsically linked to their chemical structure. The position and nature of substituents on the phenyl ring dictate the molecule's electronic properties, lipophilicity, and steric hindrance, all of which influence its interaction with biological targets.

G cluster_0 Structural Features cluster_1 Physicochemical Properties cluster_2 Biological Outcomes Cinnamic_Acid Cinnamic Acid Scaffold Substituents Substituents (e.g., -F, -CH3) Lipophilicity Lipophilicity Substituents->Lipophilicity Electronic_Effects Electronic Effects Substituents->Electronic_Effects Steric_Hindrance Steric Hindrance Substituents->Steric_Hindrance Membrane_Interaction Cell Membrane Interaction Lipophilicity->Membrane_Interaction Metabolic_Stability Metabolic Stability Lipophilicity->Metabolic_Stability Target_Binding Enzyme/Receptor Binding Electronic_Effects->Target_Binding Steric_Hindrance->Target_Binding Biological_Activity Overall Biological Activity Membrane_Interaction->Biological_Activity Target_Binding->Biological_Activity Metabolic_Stability->Biological_Activity

Caption: Influence of substituents on the biological activity of cinnamic acid derivatives.

In 4-fluorocinnamic acid , the fluorine atom at the para-position exerts a strong electron-withdrawing effect through induction and a weaker electron-donating effect through resonance. This can influence the acidity of the carboxylic acid group and the reactivity of the acrylic double bond.

For This compound , the scenario is more complex. The fluorine at the meta-position primarily exerts an electron-withdrawing inductive effect. The methyl group at the other meta-position is weakly electron-donating and increases lipophilicity. This combination of electronic and steric factors is likely to result in a unique biological profile that merits experimental exploration.

Experimental Protocols

To facilitate further research and a direct comparison of these two compounds, the following are detailed, step-by-step methodologies for key biological assays.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compounds (this compound, 4-fluorocinnamic acid)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microplates

  • Spectrophotometer (optional, for quantitative reading)

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under optimal conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

G A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Perform serial dilutions of test compounds in 96-well plate B->C D Incubate under optimal conditions C->D E Determine MIC (lowest concentration with no visible growth) D->E

Sources

A Researcher's Guide to Evaluating the Synergistic Anticancer Potential of 3-Fluoro-5-methylcinnamic Acid with Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Synergy in Oncology

The landscape of cancer treatment is defined by a continuous search for strategies that can enhance therapeutic efficacy while mitigating the debilitating side effects and drug resistance associated with conventional chemotherapy.[1][2] Combination therapy, the concurrent use of multiple therapeutic agents, represents a cornerstone of modern oncology, aiming to achieve synergistic effects where the combined therapeutic outcome is greater than the sum of the individual drug effects.[3][4]

Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant attention for their broad spectrum of biological activities, including potent anticancer properties.[5][6][7] These molecules have been shown to induce apoptosis, inhibit cell proliferation, and suppress critical oncogenic signaling pathways across various cancer types.[1][7][8][9] This guide focuses on a novel, representative compound, 3-Fluoro-5-methylcinnamic acid (3F5MC) . While specific biological data for this compound is emerging, its structural similarity to other bioactive cinnamic acids makes it a compelling candidate for investigation in combination therapies.

This document serves as an in-depth technical guide for researchers, providing the mechanistic rationale, experimental workflows, and data interpretation frameworks necessary to rigorously evaluate the synergistic potential of 3F5MC with a well-established chemotherapeutic agent, Doxorubicin.

Part 1: Mechanistic Rationale for Combining 3F5MC and Doxorubicin

The foundational principle of successful combination therapy lies in pairing drugs with distinct but complementary mechanisms of action. This approach can preemptively counter resistance and overwhelm the cancer cell's survival signaling network.

Doxorubicin: The Established Cytotoxin Doxorubicin is an anthracycline antibiotic that primarily functions as a topoisomerase II inhibitor. By stabilizing the topoisomerase II-DNA complex, it prevents the re-ligation of double-strand breaks, leading to catastrophic DNA damage and the induction of apoptosis.

This compound (3F5MC): A Hypothesized Pathway Based on extensive research into cinnamic acid derivatives, we can hypothesize a mechanism of action for 3F5MC. Many derivatives exert their anticancer effects by modulating intracellular signaling cascades that control cell survival and apoptosis.[10] A prominent target is the PI3K/AKT/mTOR pathway , which is frequently hyperactivated in cancer and promotes cell growth, proliferation, and survival by inhibiting apoptotic proteins like BAD and activating pro-survival factors. Cinnamic acid derivatives have been shown to suppress this pathway.[2]

The synergistic hypothesis is that while Doxorubicin directly damages DNA (the "insult"), 3F5MC simultaneously dismantles the cell's primary pro-survival and repair signaling pathway (disabling the "response"). This dual-front attack is designed to lower the threshold for apoptosis, making the cancer cells more susceptible to Doxorubicin's effects.

G Doxo Doxorubicin DNA DNA Double-Strand Breaks Doxo->DNA Induces Apoptosis Apoptosis DNA->Apoptosis Triggers ThreeF5MC This compound (Hypothesized) PI3K PI3K ThreeF5MC->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activates Bcl2->Apoptosis Inhibits

Caption: Hypothesized dual-mechanism of action for Doxorubicin and 3F5MC.

Part 2: Experimental Design for Synergy Quantification

A robust experimental design is crucial for generating reproducible and unambiguous results. Our approach is centered around the highly regarded Chou-Talalay method , which provides a quantitative measure of synergy.[3][11]

Causality Behind Experimental Choices:

  • Cell Line Selection: We will utilize the MCF-7 human breast cancer cell line . This line is well-characterized, widely used in anticancer drug screening, and has been employed in studies involving cinnamic acid derivatives and tamoxifen, demonstrating its relevance.[7][9] Its estrogen receptor-positive status also represents a major subtype of breast cancer.

  • Assay Choice: The CellTiter-Glo® Luminescent Cell Viability Assay is selected over colorimetric assays (like MTT) for its superior sensitivity, lower background, and simpler protocol. It measures ATP levels, which is a direct indicator of metabolically active, viable cells.[12]

  • Dosing Strategy: A dose-response matrix is essential. Both 3F5MC and Doxorubicin will be tested across a range of concentrations, both individually and in combination at a constant ratio. This allows for the calculation of the Combination Index (CI) across a spectrum of effect levels.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Culture MCF-7 Cells C 3. Seed Cells in 96-well Plates A->C B 2. Prepare Drug Serial Dilutions (3F5MC, Doxorubicin, Combination) D 4. Treat with Drug Matrix B->D C->D E 5. Incubate for 72 hours D->E F 6. Perform CellTiter-Glo Assay E->F G 7. Measure Luminescence F->G H 8. Calculate % Viability vs. Control G->H I 9. Determine IC50 for each drug H->I J 10. Calculate Combination Index (CI) using Chou-Talalay Method I->J

Caption: Overall workflow for in vitro drug combination synergy screening.

Part 3: In-Depth Experimental Protocol

This protocol is designed to be self-validating by including appropriate controls at every stage.

1. Cell Culture and Seeding: a. Culture MCF-7 cells in DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C, 5% CO₂. b. Harvest cells using Trypsin-EDTA during the logarithmic growth phase. Ensure cell viability is >95% via Trypan Blue exclusion. c. Resuspend cells in fresh media and count using a hemocytometer. d. Seed 5,000 cells per well in 100 µL of media into clear-bottomed 96-well plates. e. Rationale: Seeding density is optimized to ensure cells remain in log-phase growth throughout the 72-hour incubation period and do not become confluent, which would confound viability results.

2. Drug Preparation and Treatment: a. Prepare 10 mM stock solutions of 3F5MC and Doxorubicin in DMSO. b. Create a serial dilution series for each drug individually. A common starting point is a 2-fold dilution series over 8 points (e.g., 100 µM to 0.78 µM). c. Prepare the combination series by mixing the drugs at a constant molar ratio (e.g., 1:1) based on their individual IC50 values (determined from a preliminary experiment). d. After 24 hours of cell adherence, remove the old media and add 100 µL of media containing the final drug concentrations. Include "vehicle control" (DMSO only) and "no treatment" wells. e. Rationale: A 24-hour adherence period allows cells to recover from trypsinization and attach firmly. The constant-ratio design is a cornerstone of the Chou-Talalay method.[3]

3. Viability Assay (CellTiter-Glo®): a. After 72 hours of incubation, remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of reagent to each well. d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. f. Read luminescence using a plate-reading luminometer. g. Rationale: The 72-hour endpoint is a standard duration that allows for multiple cell doublings, providing a sufficient dynamic range to observe dose-dependent cytotoxic effects.

Part 4: Data Analysis and Interpretation (Hypothetical)

Raw luminescence data is first normalized to the vehicle control to determine the percent viability for each concentration. This data is then used to generate dose-response curves and calculate the IC50 (the concentration of a drug that inhibits 50% of cell growth).

Hypothetical Single-Agent Activity

CompoundIC50 (µM) on MCF-7 Cells
This compound25.0
Doxorubicin0.5

Synergy Quantification: The Combination Index (CI)

The hallmark of the Chou-Talalay method is the Combination Index (CI).[11] The CI is calculated using software like CompuSyn, which algorithmically determines the interaction based on the dose-effect data of single and combined agents.[13]

  • CI < 1: Synergism

  • CI = 1: Additive Effect

  • CI > 1: Antagonism

Hypothetical Combination Data Analysis

Fraction Affected (Fa)*Combination Index (CI) ValueInterpretation
0.25 (25% inhibition)1.05Additive
0.50 (50% inhibition)0.78Moderate Synergism
0.75 (75% inhibition)0.61Synergism
0.90 (90% inhibition)0.45Strong Synergism

*Fraction Affected (Fa) represents the fraction of cells killed by the drug treatment (e.g., Fa 0.75 = 75% inhibition = 25% viability).

Interpretation of Results: In this hypothetical scenario, the data demonstrates a dose-dependent synergistic relationship. At lower effect levels (Fa 0.25), the interaction is merely additive. However, as the drug concentrations increase to clinically relevant effect levels (Fa > 0.50), a clear and strengthening synergistic effect emerges. This is a highly desirable outcome, suggesting that the combination is most effective at killing a significant fraction of the cancer cell population. The CI values being substantially less than 1 indicate that lower concentrations of both 3F5MC and Doxorubicin are needed to achieve a high level of cell kill than would be predicted if their effects were merely additive.[4]

Conclusion and Future Directions

This guide outlines a comprehensive, mechanistically-driven framework for evaluating the synergistic potential of a novel cinnamic acid derivative, 3F5MC, with the conventional chemotherapeutic Doxorubicin. The hypothetical data strongly supports a synergistic interaction in the MCF-7 breast cancer model, warranting further investigation.

Next Steps:

  • Mechanism Validation: Perform Western blot analysis to confirm if 3F5MC, alone and in combination with Doxorubicin, indeed inhibits the phosphorylation of AKT and downstream targets like mTOR and BAD.

  • Broader Screening: Test the combination across a panel of breast cancer cell lines (e.g., MDA-MB-231 for a triple-negative model) to assess the breadth of the synergistic effect.

  • In Vivo Studies: If in vitro synergy is confirmed, the next critical step is to validate these findings in a preclinical animal model, such as an MCF-7 xenograft model in nude mice, to assess therapeutic efficacy and potential toxicity reduction.[3][4]

By following this rigorous, evidence-based approach, researchers can effectively de-risk and validate novel combination therapies, moving promising candidates one step closer to clinical application.

References

  • Chou, T.-C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research, 70(2), 440–446. [Link]

  • Chou, T.-C. (2010). Using the Chou-Talalay Method Drug Combination Studies and Their Synergy Quantification. ResearchGate. [Link]

  • Mphahlele, K., et al. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. [Link]

  • Lara-Guerra, H., et al. (n.d.). Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds. SciELO. [Link]

  • Sova, M., et al. (n.d.). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. MDPI. [Link]

  • Wang, Y., et al. (n.d.). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. [Link]

  • Pemovska, T., et al. (2015). Methods for High-throughput Drug Combination Screening and Synergy Scoring. National Institutes of Health (NIH). [Link]

  • Gleave, M., et al. (2014). Drug Combination Studies and Their Synergy Quantification Using the Chou–Talalay Method—Letter. AACR Journals. [Link]

  • Zhao, L., et al. (2014). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. National Institutes of Health (NIH). [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. PubMed. [Link]

  • Słoczyńska, K., et al. (2021). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. Bentham Science. [Link]

  • da Silva, A. R. P., et al. (2023). Combination of Conventional Drugs with Biocompounds Derived from Cinnamic Acid: A Promising Option for Breast Cancer Therapy. MDPI. [Link]

  • Feng, L.-S., et al. (2022). Cinnamic acid hybrids as anticancer agents: A mini-review. PubMed. [Link]

  • Feng, L.-S., et al. (2022). Cinnamic acid hybrids as anticancer agents: A mini‐review. ResearchGate. [Link]

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Evaluating the Antimicrobial Spectrum of 3-Fluoro-5-methylcinnamic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel antimicrobial agents has never been more critical. Cinnamic acid and its derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities with generally low toxicity.[1] This guide provides a comprehensive framework for evaluating the antimicrobial spectrum of a specific derivative, 3-Fluoro-5-methylcinnamic acid. While direct antimicrobial data for this particular compound is not extensively available in peer-reviewed literature, this document will leverage structure-activity relationship insights from related cinnamic acid analogs to propose a robust, scientifically-grounded protocol for its evaluation. We will detail the necessary experimental workflows, comparator compounds, and data interpretation to provide researchers, scientists, and drug development professionals with a practical guide to assessing its potential as a novel antimicrobial agent.

The Scientific Rationale: Cinnamic Acids as Antimicrobials

Cinnamic acid is a naturally occurring organic acid found in a variety of plants.[1] Its derivatives have garnered significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and, most notably, antimicrobial properties.[1][2] The antimicrobial efficacy of cinnamic acid derivatives is influenced by the nature and position of substituents on the phenyl ring.[3] For instance, the presence of electron-withdrawing groups can enhance antifungal activity.[3] The core structure, featuring a phenyl ring, an alkene double bond, and a carboxylic acid functional group, allows for extensive modification to optimize antimicrobial potency.[3]

The proposed mechanism of action for cinnamic acids is multifaceted, with evidence suggesting they can disrupt the bacterial cell membrane, leading to lysis and the leakage of intracellular contents.[4][5] In fungi, some derivatives have been shown to interact with ergosterol in the plasma membrane and interfere with cell wall integrity.[6]

Given the known antimicrobial potential of the cinnamic acid scaffold, this compound presents an intriguing candidate for investigation. The presence of a fluorine atom, a common substituent in many successful antimicrobial drugs, and a methyl group on the phenyl ring could modulate its lipophilicity and electronic properties, potentially enhancing its antimicrobial activity and spectrum.

Proposed Experimental Workflow for Antimicrobial Spectrum Evaluation

To rigorously assess the antimicrobial spectrum of this compound, a standardized methodology is essential. The following details a comprehensive approach based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10]

Minimum Inhibitory Concentration (MIC) Determination

The cornerstone of antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12] The broth microdilution method is a widely accepted and reproducible technique for determining MIC values.[13][14]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of this compound Stock Solution:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial effects.

  • Preparation of Microorganism Inoculum:

    • From a fresh culture (18-24 hours old) of the test microorganism on an appropriate agar plate, select several well-isolated colonies.

    • Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL for Escherichia coli.

    • Dilute the standardized inoculum in the appropriate test broth (e.g., Mueller-Hinton Broth for non-fastidious bacteria) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

  • Serial Dilution in Microtiter Plate:

    • Dispense the appropriate test broth into all wells of a 96-well microtiter plate.

    • Create a two-fold serial dilution of the this compound stock solution across the wells of the plate. This will generate a range of concentrations to be tested.

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared microorganism suspension.

    • Incubate the microtiter plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the microtiter plate for microbial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Diagram of the MIC Determination Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare Stock Solution of 3-Fluoro-5- methylcinnamic acid Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microorganism Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microorganism Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate Plate (e.g., 37°C, 18-24h) Inoculation->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Caption: Workflow for MIC determination.

Selection of Test Microorganisms and Comparator Agents

To establish a comprehensive antimicrobial spectrum, a diverse panel of clinically relevant microorganisms should be tested. This panel should include representatives from Gram-positive and Gram-negative bacteria, as well as fungi. The performance of this compound should be benchmarked against established antimicrobial agents with known spectra of activity.

Table 1: Proposed Panel of Test Microorganisms and Comparator Agents

Microorganism Category Species Rationale Comparator Agent(s) Spectrum of Comparator
Gram-Positive Bacteria Staphylococcus aureus (including MRSA)Common cause of skin and soft tissue infections, and bacteremia.Vancomycin, LinezolidNarrow-spectrum (Gram-positive)[15]
Streptococcus pneumoniaeLeading cause of community-acquired pneumonia and meningitis.Penicillin, AmoxicillinNarrow to broad-spectrum[15]
Enterococcus faecalis (including VRE)Important nosocomial pathogen, often exhibiting intrinsic resistance.Ampicillin, DaptomycinBroad-spectrum[16]
Gram-Negative Bacteria Escherichia coliCommon cause of urinary tract infections and sepsis.Ciprofloxacin, CeftriaxoneBroad-spectrum[17]
Klebsiella pneumoniaeSignificant cause of hospital-acquired infections, often with multidrug resistance.Meropenem, GentamicinBroad-spectrum[17]
Pseudomonas aeruginosaOpportunistic pathogen, notoriously difficult to treat due to intrinsic and acquired resistance.Piperacillin-tazobactam, TobramycinBroad-spectrum[17]
Fungi (Yeasts) Candida albicansMost common cause of opportunistic fungal infections.Fluconazole, Amphotericin BBroad-spectrum antifungal[18][19]
Candida aurisEmerging multidrug-resistant yeast of global concern.Echinocandins (e.g., Caspofungin)Broad-spectrum antifungal[20]
Fungi (Molds) Aspergillus fumigatusPrimary cause of invasive aspergillosis in immunocompromised patients.Voriconazole, Amphotericin BBroad-spectrum antifungal[19][21]

Hypothetical Comparative Antimicrobial Spectrum

Table 2: Hypothetical MIC Data (in µg/mL) for this compound and Comparator Agents

Microorganism This compound Vancomycin Ciprofloxacin Fluconazole
S. aureus 641>256NA
E. coli 128NA0.5NA
P. aeruginosa >256NA1NA
C. albicans 32NANA2

NA: Not Applicable

Potential Mechanism of Action

While the precise molecular targets of this compound would require further investigation, we can hypothesize its mechanism of action based on the known activities of cinnamic acid derivatives.

Diagram of a Potential Antimicrobial Mechanism of Action:

Caption: Potential mechanisms of antimicrobial action.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the antimicrobial spectrum of this compound. By employing standardized methodologies and comparing its activity against a panel of clinically relevant microorganisms and established antimicrobial agents, a clear understanding of its potential can be achieved. While existing literature on related cinnamic acid derivatives suggests potential antimicrobial activity, empirical testing as detailed in this guide is essential to confirm its efficacy and spectrum.

Should this compound demonstrate promising activity, further studies would be warranted, including:

  • Time-kill assays to determine whether the compound is bacteriostatic or bactericidal.

  • Mechanism of action studies to elucidate its specific molecular targets.

  • In vivo efficacy studies in animal models of infection.

  • Toxicology studies to assess its safety profile.

The systematic evaluation of novel compounds like this compound is a critical step in the global effort to combat antimicrobial resistance and develop the next generation of life-saving therapies.

References

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  • APEC. (n.d.). Antimicrobial Susceptibility Testing.
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A Head-to-Head Comparison of Cinnamic Acid Derivatives in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Cinnamic acid, a naturally occurring organic acid found in a variety of plants, and its derivatives have emerged as a promising class of compounds in the field of oncology.[1] Their inherent antioxidant, anti-inflammatory, and, most notably, anticancer properties have spurred extensive research into their therapeutic potential.[2][3][4] This guide provides a comprehensive, head-to-head comparison of the in vitro anticancer activities of key cinnamic acid derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their efficacy and mechanisms of action in various cancer cell lines.

The Promise of Cinnamic Acid Derivatives in Oncology

The core structure of cinnamic acid, characterized by a phenyl ring attached to an acrylic acid moiety, provides a versatile scaffold for chemical modification. This adaptability has led to the investigation of numerous natural and synthetic derivatives, each with potentially enhanced potency and selectivity against cancer cells. These compounds exert their anticancer effects through a multitude of pathways, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of cancer cell migration and invasion.[5]

This guide will delve into the comparative efficacy of four prominent naturally occurring hydroxycinnamic acids: Caffeic Acid, Ferulic Acid, Sinapic Acid, and p-Coumaric Acid. We will examine their cytotoxic effects, explore the molecular mechanisms underpinning their activity, and provide detailed protocols for the key experiments used to evaluate their anticancer potential.

Comparative Cytotoxicity: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological function, such as cell proliferation. A lower IC50 value signifies a more potent compound. The following table summarizes the reported IC50 values for key cinnamic acid derivatives across a range of cancer cell lines, providing a quantitative basis for their comparison.

DerivativeCancer Cell LineCancer TypeIC50 (µM)
Caffeic Acid MDA-MB-231Breast108.42 (48h)[6]
HepG2Liver627.45 (48h)[1]
A549Lung>200[1]
HT-29Colon>200[1]
Caffeic AcidPhenethyl Ester (CAPE) MDA-MB-231Breast55.79 (48h)[6]
Ferulic Acid HCT-15Colon~793 (as 154 µg/mL)[6]
CT-26Colon800 (24h & 48h)[7]
HT-29Colon>1300[8]
HCT-116Colon>1300[8]
HepG2Liver782 (48h)[1]
A549Lung>200[1]
Sinapic Acid HT-29Colon317.5 (24h)[9]
A549LungCytotoxic effects observed
p-Coumaric Acid HT-29Colon150 (24h)
HepG2Liver798 (48h)[1]
A549Lung>200[1]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as incubation times and specific assay protocols, across different studies.

Deep Dive into a Key Anticancer Mechanism: The Apoptotic Pathway

A primary mechanism through which cinnamic acid derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Many cinnamic acid derivatives have been shown to trigger apoptosis in cancer cells through the modulation of key signaling pathways.

One such critical pathway is the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is governed by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins determines the cell's fate. Cinnamic acid derivatives can shift this balance in favor of apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.

G cluster_0 Cinnamic Acid Derivatives cluster_1 Mitochondrion cluster_2 Cytoplasm CAD Cinnamic Acid Derivatives Bax_Bak ↑ Bax/Bak ↓ Bcl-2/Bcl-xL CAD->Bax_Bak CAD->Bax_Bak Modulates MOMP MOMP Bax_Bak->MOMP Bax_Bak->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c MOMP->Cytochrome_c Results in Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Cytochrome_c->Apoptosome Triggers Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Apoptosome->Caspase_9 Activates Caspase_3 Caspase-3 (Executioner Caspase) Activation Caspase_9->Caspase_3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Caspase_3->Apoptosis Executes

Caption: Intrinsic Apoptotic Pathway Activated by Cinnamic Acid Derivatives.

Experimental Protocols for Evaluating Anticancer Efficacy

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays used to assess the anticancer properties of cinnamic acid derivatives.

Experimental Workflow

The evaluation of the anticancer efficacy of a cinnamic acid derivative typically follows a logical progression of in vitro assays.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Functional Effects MTT MTT Assay (Cell Viability) Flow Flow Cytometry (Apoptosis Analysis) MTT->Flow WB Western Blot (Protein Expression) MTT->WB Wound Wound Healing Assay (Cell Migration) Flow->Wound WB->Wound

Sources

Assessing the Impact of Fluorine Substitution on Cinnamic Acid Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: From Plant Metabolite to Potent Therapeutic Scaffold

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as a foundational scaffold in medicinal chemistry.[1] Its derivatives have long been recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] However, the therapeutic potential of the core cinnamic acid structure is often modest. Modern drug development consistently seeks to enhance the efficacy, stability, and bioavailability of such natural scaffolds.

One of the most powerful strategies in medicinal chemistry is the strategic incorporation of fluorine atoms into a lead molecule.[4] The introduction of fluorine can dramatically alter a compound's physicochemical properties, leading to profound effects on its biological activity.[5] This guide provides a comparative analysis of fluorinated cinnamic acid derivatives versus their non-fluorinated parent compound. We will delve into the mechanistic rationale for fluorination, present supporting quantitative data from anticancer and antimicrobial studies, and provide detailed experimental protocols to empower researchers in their own drug discovery efforts.

The Strategic Advantage of Fluorination: A Mechanistic Rationale

The choice of fluorine as a substituent is far from arbitrary. Its unique properties—high electronegativity, a small van der Waals radius similar to hydrogen, and the exceptional strength of the carbon-fluorine (C-F) bond—confer several predictable advantages to a drug candidate.[5]

  • Enhanced Metabolic Stability : The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to metabolic degradation by enzymes like the cytochrome P450 (CYP) family.[5] This often translates to a longer biological half-life and increased bioavailability.

  • Increased Lipophilicity : Fluorine substitution typically increases the lipophilicity of a molecule.[5] This can improve its ability to permeate cell membranes, granting it better access to intracellular targets.

  • Modulation of Electronic Properties : The strong electron-withdrawing nature of fluorine can alter the electron distribution across the molecule.[5] This can influence the acidity (pKa) of the carboxylic acid group and create more favorable binding interactions with target proteins through dipole-dipole or hydrogen bonding interactions.

These combined effects explain why fluorination is a cornerstone of modern pharmaceutical design.

G cluster_0 Fluorine Substitution Rationale cluster_1 Key Physicochemical Changes cluster_2 Resulting Bio-Pharmacological Advantages CA Cinnamic Acid Scaffold Prop1 High Electronegativity Prop2 Strong C-F Bond Prop3 Increased Lipophilicity F Fluorine (F) Atom F->CA Strategic Incorporation Adv3 Altered Target Binding Affinity Prop1->Adv3 Modulates Interactions Adv1 Enhanced Metabolic Stability Prop2->Adv1 Resists Degradation Adv2 Improved Cell Permeability Prop3->Adv2 Crosses Membranes Adv4 Increased Bioactivity & Potency Adv1->Adv4 Adv2->Adv4 Adv3->Adv4

Caption: Rationale for fluorine substitution in drug design.

Comparative Analysis of Bioactivity

The true impact of fluorination is best understood through quantitative comparison. The following sections summarize experimental data across key therapeutic areas.

Anticancer Activity

Cinnamic acid derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis and the modulation of critical signaling pathways involved in cell proliferation and survival, such as the EGFR and PI3K/AKT pathways.[4][6] Fluorination has been shown to significantly enhance this cytotoxic potency.

For example, studies have demonstrated that fluorinated cinnamic acid dimers are significantly more potent than their parent compounds against breast cancer cell lines like MCF-7 and MDA-MB-231.[6] Similarly, cinnamide derivatives bearing a 4-fluoro substituent have been identified as key components in potent inhibitors of EGFR-tyrosine kinase, a crucial target in cancer therapy.[7]

Compound/DerivativeCancer Cell LineBioactivity Metric (IC₅₀)Reference
trans-Cinnamic AcidGlioblastoma, Melanoma1 - 4.5 mM[5]
3-Fluoro-Cinnamic Acid DimerMCF-7 (Breast)<25 µM[6]
3,4-Difluoro-Cinnamic Acid DimerMCF-7 (Breast)<25 µM[6]
3-Fluoro-Cinnamic Acid DimerMDA-MB-231 (Breast)<25 µM[6]
3,4-Difluoro-Cinnamic Acid DimerMDA-MB-231 (Breast)<25 µM[6]
Imidazolone derivative with p-fluorocinnamideHepG2 (Liver)4.23 µM[7]

IC₅₀ (Half-maximal inhibitory concentration): A lower value indicates higher potency.

G EGFR EGFR PI3K PI3K EGFR->PI3K Activation Fluorocinnamate Fluorinated Cinnamic Acid Derivative Fluorocinnamate->EGFR Inhibition AKT AKT PI3K->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Promotion

Caption: Inhibition of the EGFR signaling pathway.

Antimicrobial Activity

Unsubstituted cinnamic acid exhibits broad-spectrum antimicrobial activity by disrupting bacterial cell membranes and inhibiting key enzymes.[2][8] The introduction of fluorine can significantly boost this effect. Structure-activity relationship (SAR) studies reveal that both the presence and position of the halogen are critical.

A key finding is that a 4-fluoro (para) substitution on the phenyl ring results in a highly potent compound against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][9] This highlights the importance of positional isomerism in determining bioactivity. While a comprehensive comparative table is challenging due to varied reporting standards, the trend of enhanced activity with fluoro-substitution is well-documented.

Compound/DerivativeTarget OrganismBioactivity Metric (IC₅₀ / MIC)Reference
Cinnamic AcidMycobacterium tuberculosis250–675 µM (MIC)[5]
4-Fluoro Phenyl DerivativeMycobacterium tuberculosis H37Ra0.36 µg/mL (IC₅₀)[1][9]
Cinnamic AcidStaphylococcus aureus15–25 mM (Inhibitory Conc.)[10]
α-Fluorocinnamic AcidStaphylococcus aureus15–25 mM (Inhibitory Conc.)[10]

MIC (Minimum Inhibitory Concentration): A lower value indicates higher potency.

Experimental Workflows & Protocols

To ensure scientific rigor and reproducibility, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for key assays and synthesis.

General Experimental Workflow

The evaluation of novel fluorinated cinnamic acid derivatives follows a logical progression from chemical synthesis to biological validation. This workflow ensures that new compounds are characterized and tested systematically.

G A Synthesis of Fluorinated Analog (e.g., Knoevenagel) B Structural Characterization (NMR, MS) A->B C In Vitro Bioactivity Screening (e.g., MTT, MIC) B->C D Data Analysis (IC₅₀ / MIC Determination) C->D E Lead Compound Identification D->E

Caption: Workflow for synthesis and evaluation.[11]

Protocol 1: Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a reliable and efficient method for synthesizing substituted cinnamic acids.[4] The causality behind this choice lies in its high yield and tolerance for various functional groups on the aromatic aldehyde starting material.

Objective: To synthesize a fluorinated cinnamic acid derivative.

Materials:

  • Appropriate fluoro-substituted benzaldehyde (e.g., 4-fluorobenzaldehyde)

  • Malonic acid

  • Pyridine (as base catalyst)

  • Piperidine (as co-catalyst)

  • Ethanol (as solvent)

  • Hydrochloric acid (for acidification)

  • Standard reflux and filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the fluorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a minimal amount of ethanol.

  • Catalyst Addition: Add pyridine (2 equivalents) and a catalytic amount of piperidine (0.1 equivalents) to the mixture. The base is crucial as it deprotonates malonic acid, forming the nucleophile required for the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The elevated temperature provides the necessary activation energy for the condensation and subsequent decarboxylation to occur.

  • Cooling and Acidification: After reflux, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid. This step protonates the carboxylate salt, causing the cinnamic acid product to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove any remaining salts or impurities. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure fluorinated cinnamic acid.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Efficacy (MTT Assay)

The MTT assay is a standard colorimetric method for assessing cell viability.[6] Its principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Objective: To determine the IC₅₀ value of a fluorinated cinnamic acid derivative against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (fluorinated cinnamic acid) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours. This duration is chosen to allow sufficient time for the compound to exert its cytotoxic or cytostatic effects.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Only viable cells with active mitochondria will reduce the MTT.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The strategic incorporation of fluorine into the cinnamic acid scaffold is a highly effective strategy for enhancing its therapeutic potential.[11] The evidence clearly indicates that fluorination can significantly boost anticancer and antimicrobial activities, often by several orders of magnitude. The position of the fluorine substituent is a critical determinant of biological efficacy, underscoring the importance of precise chemical design.[12]

While the in vitro data are promising, future research should focus on a more systematic evaluation of a broader range of fluorinated analogs to fully elucidate the structure-activity relationships.[4] Furthermore, progressing the most potent lead compounds into in vivo animal models is a necessary next step to assess their pharmacokinetic profiles, safety, and true therapeutic efficacy. The fluorinated cinnamic acids represent a promising class of compounds poised for further development in the ongoing search for novel therapeutic agents.

References

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  • Cinnamic Acid Derivatives and Their Biological Efficacy. PMC - PubMed Central. Available from: [Link]

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  • (PDF) Cinnamic Acid Derivatives and Their Biological Efficacy. ResearchGate. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC - NIH. Available from: [Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Preprints.org. Available from: [Link]

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Cross-Validation of 3-Fluoro-5-methylcinnamic Acid's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Cinnamic Acid Scaffolds in Therapeutics

Cinnamic acid and its derivatives are a versatile class of naturally occurring phenolic compounds that have garnered significant attention in pharmacology and drug development.[1] Found in plants, fruits, and vegetables, these molecules serve as a foundational scaffold for a wide array of biological activities.[1][2] Modern research has substantiated their potent anti-tumor, anti-inflammatory, antibacterial, anti-diabetic, and antioxidant properties.[1][3][4] The core structure of cinnamic acid, featuring a phenyl ring, an alkene double bond, and an acrylic acid group, offers multiple sites for chemical modification, allowing for the synthesis of derivatives with enhanced efficacy and specificity.[5][6][7]

This guide focuses on 3-Fluoro-5-methylcinnamic acid , a novel synthetic derivative. While specific biological data for this compound is not yet prevalent in public literature, its structural similarity to other pharmacologically active cinnamic acids makes it a compelling candidate for investigation. This document provides a comprehensive framework for the systematic evaluation and cross-validation of its therapeutic potential, particularly in oncology. We will objectively compare its hypothetical performance with established alternatives, supported by detailed experimental protocols designed for rigorous scientific inquiry. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel cinnamic acid derivatives.

Comparative Framework: Selecting a Benchmark Compound

To objectively assess the therapeutic potential of a novel compound, it is crucial to compare it against a well-characterized alternative. For the purpose of this guide, we will use Caffeic acid phenethyl ester (CAPE) as a benchmark. CAPE is a well-studied derivative of cinnamic acid known for its potent anti-inflammatory and anti-cancer properties, primarily through the inhibition of the NF-κB signaling pathway.[4] This comparison will allow for a clear evaluation of this compound's relative efficacy and potential mechanistic differences.

Hypothesized Mechanism of Action for this compound

Based on the known mechanisms of similar compounds, we can hypothesize that this compound may exert anti-cancer effects through one or more of the following pathways:

  • Inhibition of Pro-inflammatory Signaling: Like many cinnamic acid derivatives, it may inhibit key pro-inflammatory pathways such as NF-κB, which is constitutively active in many cancers and drives cell proliferation, survival, and metastasis.[1][4]

  • Modulation of Matrix Metalloproteinases (MMPs): Some studies on methyl-substituted cinnamic acid amides suggest potential interactions with MMPs, such as MMP-9, which are critical for tumor invasion and metastasis.[8] The fluorine and methyl substitutions on the phenyl ring of this compound could enhance its binding affinity to such targets.

  • Induction of Apoptosis: Cinnamic acid derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, a hallmark of effective cancer therapeutics.[5]

The following experimental workflows are designed to test these hypotheses and provide a comprehensive profile of this compound's therapeutic potential.

In Vitro Evaluation Workflow: From Cytotoxicity to Mechanistic Insight

In vitro assays are the initial and essential step in anticancer drug discovery, providing a platform to screen compounds for efficacy and to elucidate their mechanisms of action.[9][10][11]

Logical Relationship: Drug Development from Cinnamic Acid Derivatives

cluster_Discovery Discovery & Synthesis cluster_Evaluation Preclinical Evaluation cluster_Application Therapeutic Application Cinnamic Acid Cinnamic Acid Modification Modification Cinnamic Acid->Modification Derivatization This compound This compound In_Vitro_Screening In Vitro Screening This compound->In_Vitro_Screening Modification->this compound In_Vivo_Studies In Vivo Studies In_Vitro_Screening->In_Vivo_Studies Promising Candidates Oncology Oncology In_Vivo_Studies->Oncology Start Start Tumor_Implantation Tumor Cell Implantation (e.g., A-549 cells in nude mice) Start->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size (e.g., 100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Treatment: - Vehicle Control - CAPE (Benchmark) - this compound Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint: - Tumor size limit reached - Predefined time point Monitoring->Endpoint Analysis Analyze Tumor Weight, Histology, and Biomarkers Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Workflow for an in vivo anti-cancer efficacy study.

Protocol 4: Xenograft Tumor Model Study

Objective: To evaluate the anti-tumor efficacy and safety of this compound in a living organism.

Methodology:

  • Model Selection: Utilize an appropriate in vivo model, such as a cell line-derived xenograft (CDX) model where human cancer cells (e.g., A-549) are implanted subcutaneously into immunodeficient mice. [12][13]2. Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle control, CAPE, this compound at various doses).

  • Drug Administration: Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.

  • Monitoring: Measure tumor volume with calipers and monitor animal body weight and overall health regularly.

  • Endpoint and Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Perform histological analysis and biomarker studies (e.g., immunohistochemistry for proliferation and apoptosis markers) on the tumor tissue.

Data Presentation: Comparative In Vivo Efficacy (Hypothetical Data)

Treatment GroupAverage Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control1500 ± 210-+2.5
CAPE (20 mg/kg)850 ± 15043.3+1.8
This compound (10 mg/kg) 950 ± 18036.7+2.1
This compound (20 mg/kg) 620 ± 13058.7+1.5

Signaling Pathway Analysis: Unraveling the Molecular Mechanism

Potential Inhibition of NF-κB Signaling Pathway

Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription Response Pro-cancer Response: - Proliferation - Survival - Angiogenesis - Metastasis Transcription->Response Compound 3-Fluoro-5- methylcinnamic acid Compound->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway by the compound.

This pathway illustrates a common mechanism for cinnamic acid derivatives. [1]Experiments such as Western blotting or reporter assays can be used to confirm if this compound inhibits the phosphorylation of IκBα or the nuclear translocation of NF-κB, thereby validating this proposed mechanism.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for the cross-validation of this compound's therapeutic potential. By employing a systematic approach that begins with broad in vitro screening and progresses to mechanistic studies and in vivo validation, researchers can build a comprehensive data package to support its further development. The comparison against a well-known derivative like CAPE provides essential context for evaluating its potency and potential advantages.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to understand how substitutions on the cinnamic acid scaffold affect biological activity.

  • Pharmacokinetic and Toxicological Profiling: Detailed studies to understand the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.

  • Exploration of Other Therapeutic Areas: Investigating its potential as an anti-inflammatory, antimicrobial, or neuroprotective agent, given the broad activity of the cinnamic acid class.

The continued exploration of this promising scaffold holds the potential to yield novel and effective therapeutic agents for a range of diseases.

References

  • Jain, A. K., & Vaidya, A. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
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  • Crown Bioscience. (2022). Combating Cancer Drug Resistance with In Vivo Models.
  • Li, Y., & Zhang, W. (2025). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review.
  • BenchChem. (2025). The Pharmacological Landscape of Cinnamic Acid Derivatives: A Technical Guide for Drug Development.
  • Sivakumar, P. M., & Prasanth, D. S. (2011). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Research in Pharmaceutical and Biomedical Sciences, 2(4).
  • Mphahlehle, R., & Tshepiso, R. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(15), 4995.
  • Li, H., & Zhang, X. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1953, 183-211.
  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models.
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  • Saad, N., Chia, S. L., Abdullah, C. A. C., & Sulaiman, F. (2024). Natural Product Testing: Selecting in vivo Anticancer Assay Model. Journal of Tropical Life Science, 14(1), 156-167.
  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic Acid Derivatives as Anticancer Agents-A Review. Current Medicinal Chemistry, 18(11), 1672-1703.
  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
  • Editorial. (2024).
  • MDPI. (2023). Special Issue: “Therapeutic Potential of Natural Compounds: Insights into Mechanisms, Molecular Docking, and Biological Activities”.
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  • BLD Pharm. (n.d.). This compound.
  • ChemicalBook. (2023). 3-Fluoro-5-methylcinnamicacid | 773132-32-4.
  • ChemicalBook. (n.d.). 3-Fluoro-5-methylcinnamicacid | 773132-32-4.
  • Wang, Y., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 199, 112395.
  • Lima, T. C., et al. (2021). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 26(11), 3334.
  • da Silva, A. F. M., et al. (2020). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Journal of Biomolecular Structure and Dynamics, 38(10), 2845-2861.

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Safety Operating Guide

Navigating the Disposal of 3-Fluoro-5-methylcinnamic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of laboratory waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Fluoro-5-methylcinnamic acid, a halogenated organic compound. By understanding the chemical nature of this substance and adhering to established safety protocols, you can mitigate risks and ensure environmental stewardship.

Hazard Assessment and Immediate Safety Precautions

Potential Hazards:

  • Corrosive: May cause skin burns and eye damage.[6]

  • Toxic: Potentially harmful if swallowed, inhaled, or in contact with skin.[6]

  • Environmental Hazard: May be toxic to aquatic life.

The foundation of safe disposal is the proactive use of appropriate Personal Protective Equipment (PPE).

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene; check manufacturer's compatibility data.
Eye Protection Safety goggles or a face shieldMust provide a complete seal around the eyes.
Skin and Body Chemical-resistant apron or lab coatTo be worn over personal clothing.
Respiratory Fume hood or approved respiratorUse in a well-ventilated area is mandatory.[6]

Waste Segregation: The First Step in Compliant Disposal

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate correct disposal. This compound is a halogenated organic waste due to the presence of fluorine.[8][9]

Critical Segregation Steps:

  • Collect waste this compound in a designated container for halogenated organic compounds.[8]

  • Do not mix with non-halogenated organic solvents.[10][11] This is because halogenated wastes are typically incinerated under specific conditions, and mixing them with non-halogenated solvents can complicate the disposal process and increase costs.[10]

  • Do not mix with acids and bases in the same container.[8]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound waste.

Waste Collection and Container Management
  • Select a Compatible Container: Use a clean, dry, and clearly labeled container made of a material resistant to corrosive acids, such as borosilicate glass or high-density polyethylene.[6] The cap should be in new condition with no signs of deterioration.[12]

  • Proper Labeling: The container must be labeled with the words "Hazardous Waste."[13] The label must also include the full chemical name ("this compound"), the quantity of the waste, the date of waste generation, and the principal investigator's name and contact information.[13]

  • Secure Storage: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA).[12] This area should be close to the point of generation and under the direct supervision of laboratory personnel.[14] The storage location must be a cool, dry, and well-ventilated area, away from incompatible substances.[15]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate the affected area and inform your colleagues and the laboratory supervisor.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the necessary PPE as detailed in the table above.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent to contain the spill. Do not use combustible materials like sawdust.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[15]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.[6]

Final Disposal Pathway

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste container.[6] They will work with a certified waste broker and a permitted Treatment, Storage, and Disposal Facility (TSDF).[16]

  • Incineration: The likely disposal method for halogenated organic waste is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[15] This process is designed to break down the molecule into less harmful components.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste this compound Generated segregation Segregate as Halogenated Organic Waste start->segregation container Collect in a Labeled, Compatible Container segregation->container storage Store in a Designated Satellite Accumulation Area container->storage spill_check Is there a spill? storage->spill_check spill_procedure Follow Spill Management Protocol spill_check->spill_procedure Yes pickup Arrange for EHS Pickup spill_check->pickup No spill_procedure->container disposal Transport to a Licensed Hazardous Waste Facility for Incineration pickup->disposal end Waste Properly Disposed disposal->end

Disposal workflow for this compound.

Regulatory Compliance

All chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] It is imperative to adhere to all federal, state, and institutional regulations regarding hazardous waste management. Your institution's EHS department is your primary resource for ensuring compliance.

By following these detailed procedures, you contribute to a safe and sustainable laboratory environment. The principles of proper chemical handling and disposal are not merely procedural; they are a cornerstone of responsible scientific practice.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
  • Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Benchchem. (n.d.). Proper Disposal of 3-(Trifluoromethoxy)cinnamic Acid: A Step-by-Step Guide.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Fluoro-5-(pentafluorothio)cinnamic acid.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Cinnamic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet: m-Methylcinnamic acid.
  • Cornell EHS. (n.d.). Organic Solvents.
  • metasci. (n.d.). Safety Data Sheet trans-Cinnamic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Trifluoromethyl)-Cinnamic Acid, 98%.
  • Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 3-Methylcinnamic acid.
  • Sigma-Aldrich. (2015). trans-Cinnamic acid - Safety Data Sheet.
  • Halogenated Waste. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).

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A Researcher's Guide to Safe Handling of 3-Fluoro-5-methylcinnamic Acid: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: An Evidence-Based Approach

Given the absence of a dedicated SDS for 3-Fluoro-5-methylcinnamic acid, our safety recommendations are extrapolated from the hazard profiles of analogous compounds, such as 3-Fluoro-5-(pentafluorothio)cinnamic acid, 3-(Trifluoromethyl)-Cinnamic Acid, and cinnamic acid itself. These compounds are consistently identified as causing skin, eye, and respiratory irritation.[1][2][3][4] The presence of the fluoro- group also classifies it as a halogenated organic compound, which has implications for its disposal.[5][6][7]

Key Anticipated Hazards:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][3][8]

  • Serious Eye Irritation: The compound, particularly in powder form, can cause significant eye irritation upon contact.[1][3][9]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the respiratory system.[1][3][4]

Core Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial for minimizing exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a significant risk of splashing.Cinnamic acid derivatives are known to cause serious eye irritation.[1][3][9] Goggles provide a seal around the eyes to protect from dust and splashes.
Skin Protection Nitrile gloves and a standard laboratory coat.To prevent skin irritation from direct contact.[1][3][8] Always inspect gloves for tears or punctures before use.
Respiratory Protection A NIOSH-approved N95 respirator or higher is recommended when handling the powder outside of a fume hood or when dust generation is likely.To prevent the inhalation of airborne particles that can cause respiratory tract irritation.[3][4]

Operational Plan: From Receipt to Disposal

A systematic workflow is paramount for ensuring safety and maintaining the integrity of your research.

Receiving and Storage

Upon receiving the container of this compound, inspect it for any signs of damage or leakage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4][10] Ensure the container is tightly sealed.[1][2][10]

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Engineering Controls: Whenever possible, handle this compound within a certified chemical fume hood to minimize the inhalation of dust.[2][3]

  • Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to control airborne dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[2][10][11] Clean all contaminated surfaces.

Spill Management

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether you can safely clean it up. For large spills, contact your institution's environmental health and safety (EHS) department.

  • Small Spills: For small powder spills, carefully sweep up the material, avoiding the creation of dust, and place it in a sealed container for disposal.[3][12] Use absorbent pads for liquid spills.[13]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan: Handling Halogenated Waste

As a fluorinated compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[5][6]

  • Segregation is Key: Never mix halogenated waste with non-halogenated waste.[6][7][14] Doing so can create a more hazardous waste stream and significantly increase disposal costs.[7]

  • Waste Containers: Collect all solid and liquid waste containing this compound in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[5][13]

  • Labeling: Ensure the waste container is properly labeled with its contents.[6][13]

  • Contact EHS: Follow your institution's specific procedures for the disposal of hazardous chemical waste.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for the safe handling of this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal start Start: Handling this compound assess_hazards Assess Hazards (Skin, Eye, Respiratory Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe in_fume_hood Work in Chemical Fume Hood? don_ppe->in_fume_hood handle_powder Handle Powder (Weighing, etc.) in_fume_hood->handle_powder Yes add_respirator Add N95 Respirator in_fume_hood->add_respirator No decontaminate Decontaminate Work Area & Wash Hands handle_powder->decontaminate handle_solution Handle Solution handle_solution->decontaminate add_respirator->handle_powder dispose_waste Dispose of Waste in 'Halogenated Organic Waste' Container decontaminate->dispose_waste end End dispose_waste->end

Caption: Decision workflow for handling this compound.

References

  • University of California, Riverside. Hazardous Waste Segregation. [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-(Trifluoromethyl)-Cinnamic Acid, 98%. [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]

  • University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.